Product packaging for Methyldymron(Cat. No.:CAS No. 42609-73-4)

Methyldymron

Cat. No.: B1676451
CAS No.: 42609-73-4
M. Wt: 268.35 g/mol
InChI Key: FMINYZXVCTYSNY-UHFFFAOYSA-N
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Description

Methyldymron is a member of ureas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O B1676451 Methyldymron CAS No. 42609-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-17(2,14-10-6-4-7-11-14)18-16(20)19(3)15-12-8-5-9-13-15/h4-13H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMINYZXVCTYSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)N(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058100
Record name Methyldymron
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Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42609-73-4
Record name Methyldymron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42609-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyldymron
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Record name Methyldymron
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLDYMRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ6OA551P1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Methyldymron: Chemical Structure, Properties, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldymron is a phenylurea herbicide previously utilized for the pre-emergence control of cyperaceous and some annual grass weeds, primarily in turf.[1] Although now considered obsolete, a comprehensive understanding of its chemical and biological properties remains pertinent for environmental monitoring, toxicological assessment, and the broader study of herbicide science. This guide provides a detailed overview of this compound's chemical structure, physicochemical properties, and its known biological interactions, including its mode of action, metabolic fate, and toxicological profile. The information is presented to serve as a valuable resource for researchers, scientists, and professionals in drug and herbicide development.

Chemical Identity and Structure

This compound, systematically named 1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea, is a synthetic organic compound belonging to the phenylurea class of herbicides.[1][2]

Chemical Structure:

The molecular structure of this compound consists of a central urea functional group with three substituents: a methyl group and a phenyl group attached to one nitrogen atom, and a 2-phenylpropan-2-yl group (also known as a cumyl group) attached to the other nitrogen atom.

Chemical structure of this compoundFigure 1. 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers of this compound

IdentifierValueReference
IUPAC Name 1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea[2]
CAS Number 42609-73-4[1]
Molecular Formula C₁₇H₂₀N₂O
SMILES CC(C)(c1ccccc1)NC(=O)N(C)c2ccccc2
InChIKey FMINYZXVCTYSNY-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate and behavior. A summary of its key properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 268.35 g/mol
Appearance Off-white powder
Odor Odorless
Melting Point 72 - 78 °C
Boiling Point 452.6 ± 28.0 °C (Predicted)
Water Solubility 120 mg/L at 20 °C
logP (XlogP3) 3.2
Density 1.097 ± 0.06 g/cm³ (Predicted)
pKa 13.91 ± 0.46 (Predicted)
Vapor Pressure Not available
Henry's Law Constant Not available

Biological Activity and Mechanism of Action

Herbicidal Activity

This compound is a selective, pre-emergence herbicide. It is absorbed by the roots of emerging weeds and translocated throughout the plant. Its primary mode of action is the inhibition of cell division, which ultimately leads to the cessation of growth and death of susceptible weed species.

Molecular Mechanism of Action

While the broad mechanism of action is the inhibition of cell division, the specific molecular target of this compound has not been definitively elucidated in publicly available literature. Phenylurea herbicides, as a class, are known to interfere with photosynthesis by inhibiting photosystem II (PSII). However, the primary described mode of action for this compound is the disruption of cell division, suggesting a different or additional target compared to other phenylureas like diuron. Further research is required to identify the precise enzyme or signaling pathway that this compound targets to exert its inhibitory effect on cell division.

A proposed logical workflow for identifying the molecular target of a herbicide like this compound is outlined in the diagram below.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Planta / In Vivo Studies cluster_validation Target Validation Enzyme_Assays Enzyme Assays (e.g., tubulin polymerization, kinases) Biochemical_Validation Biochemical Validation (in vitro confirmation) Enzyme_Assays->Biochemical_Validation Confirm inhibition Binding_Studies Receptor Binding Studies Binding_Studies->Biochemical_Validation Confirm interaction Phenotypic_Screening Phenotypic Screening (root growth, cell morphology) Transcriptomics Transcriptomic Analysis (RNA-Seq) Phenotypic_Screening->Transcriptomics Identify affected pathways Proteomics Proteomic Analysis (2D-PAGE, Mass Spec) Phenotypic_Screening->Proteomics Identify differentially expressed proteins Transcriptomics->Enzyme_Assays Suggest candidate targets Proteomics->Binding_Studies Identify binding partners Genetic_Validation Genetic Validation (mutant analysis, overexpression) Target_Identified Molecular Target Identified Genetic_Validation->Target_Identified Final Confirmation Biochemical_Validation->Genetic_Validation Validate in vivo Hypothesis Hypothesis Generation: This compound inhibits cell division Hypothesis->Phenotypic_Screening Confirm phenotype

A logical workflow for identifying the molecular target of this compound.

Metabolism and Environmental Fate

Understanding the metabolic pathways and environmental persistence of this compound is crucial for assessing its ecological impact.

Metabolism in Plants

Detailed studies on the specific metabolic pathways of this compound in plants are not extensively documented. However, based on the metabolism of other phenylurea herbicides, it is likely that this compound undergoes a series of biotransformations within the plant. These can include N-demethylation, hydroxylation of the phenyl rings, and subsequent conjugation with endogenous molecules such as glucose or amino acids to form more water-soluble and less toxic metabolites.

The following diagram illustrates a generalized metabolic pathway for phenylurea herbicides in plants, which can be hypothesized for this compound.

metabolic_pathway This compound This compound Phase1 Phase I Metabolism (Oxidation, Hydrolysis) This compound->Phase1 Metabolites Hydroxylated and N-demethylated Metabolites Phase1->Metabolites Cytochrome P450 monooxygenases Phase2 Phase II Metabolism (Conjugation) Conjugates Glucoside or Amino Acid Conjugates Phase2->Conjugates Glucosyltransferases, Glutathione S-transferases Metabolites->Phase2 Sequestration Sequestration in Vacuole or Incorporation into Cell Wall Conjugates->Sequestration

A generalized metabolic pathway of phenylurea herbicides in plants.
Environmental Fate

The primary route of dissipation for this compound in the soil is through the formation of non-extractable residues. This suggests that the molecule and its metabolites become strongly bound to soil organic matter. The persistence and mobility of this compound in different soil types would be influenced by factors such as soil composition, pH, microbial activity, and temperature.

Toxicology

The available toxicological data for this compound is limited, and it is noted that significant data for a comprehensive hazard assessment is missing.

  • Acute Toxicity: It is reported to have moderate acute toxicity to fish and Daphnia.

  • Human Health: A low alert for human health has been indicated, though with a warning of missing data.

Further toxicological studies would be necessary to fully characterize the potential risks of this compound to human health and the environment.

Experimental Protocols

Determination of Physicochemical Properties
  • Melting Point: Determined using a capillary melting point apparatus.

  • Water Solubility: Measured using the shake-flask method (OECD Guideline 105) where an excess of the chemical is equilibrated with water at a constant temperature, followed by determination of the concentration in the aqueous phase.

  • Octanol-Water Partition Coefficient (logP): Determined using the shake-flask method (OECD Guideline 107) or by high-performance liquid chromatography (HPLC) (OECD Guideline 117).

Herbicide Efficacy Studies (Greenhouse)
  • Plant Material: Seeds of target weed species (e.g., Cyperus spp.) and a non-target crop are sown in pots containing a standard soil mix.

  • Herbicide Application: this compound is dissolved in an appropriate solvent and applied to the soil surface pre-emergence of the seedlings at various concentrations.

  • Growth Conditions: Pots are maintained in a greenhouse with controlled temperature, humidity, and light conditions.

  • Assessment: At specified time intervals (e.g., 14 and 28 days after treatment), herbicidal efficacy is assessed by visual scoring of phytotoxicity and by measuring plant biomass (fresh and dry weight).

Cell Division Inhibition Assay (Root Meristem)
  • Seed Germination: Seeds of a model plant (e.g., Allium cepa or Arabidopsis thaliana) are germinated in the presence of different concentrations of this compound.

  • Microscopy: Root tips are excised, fixed, and stained with a DNA-specific dye (e.g., DAPI).

  • Analysis: The mitotic index (percentage of cells in mitosis) and the frequency of different mitotic phases are determined by microscopic observation. The morphology of the cells and mitotic spindles can also be examined.

Conclusion

This compound is a phenylurea herbicide that functions by inhibiting cell division in susceptible weeds. While its use has been discontinued, the study of its chemical properties, biological activity, and environmental fate provides valuable insights into the design and development of new herbicides and the assessment of legacy environmental contaminants. The precise molecular target of this compound's action on cell division remains an area for further investigation. The data and generalized protocols presented in this guide offer a foundational resource for researchers in the fields of agrochemistry, environmental science, and toxicology.

References

An In-depth Technical Guide to Methyldymron (CAS: 42609-73-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldymron, with the CAS number 42609-73-4, is a phenylurea herbicide. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, physiological effects on plants, metabolic fate, and analytical methodologies. The primary mode of action of this compound is the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain. This disruption leads to a cascade of events, ultimately causing plant death. This document consolidates available data on its synthesis, herbicidal efficacy, and the biochemical pathways it impacts, presenting it in a structured format for researchers and professionals in drug development and agricultural science.

Chemical and Physical Properties

This compound is a substituted urea compound with the chemical name N-methyl-N'-(1-methyl-1-phenylethyl)-N-phenylurea. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 42609-73-4
Molecular Formula C₁₇H₂₀N₂O
Molecular Weight 268.36 g/mol
IUPAC Name 1-methyl-3-(1-methyl-1-phenylethyl)-1-phenylurea
Appearance White to off-white powder
Solubility Soluble in organic solvents such as methanol and acetone.

Mechanism of Action: Inhibition of Photosystem II

The primary herbicidal activity of this compound, like other phenylurea herbicides, stems from its ability to inhibit photosynthesis at Photosystem II (PSII).[1][2]

Signaling Pathway of Photosystem II Inhibition by this compound:

G This compound This compound D1_Protein D1 Protein (QB binding site) This compound->D1_Protein Binds to Plastoquinone Plastoquinone (PQ) D1_Protein->Plastoquinone Blocks electron transfer to Electron_Transport Electron Transport Chain Plastoquinone->Electron_Transport Disrupts ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Inhibits Photosynthesis Photosynthesis ATP_NADPH->Photosynthesis Halts Plant_Death Plant Death Photosynthesis->Plant_Death Leads to

Caption: Inhibition of Photosystem II by this compound.

This compound binds to the D1 protein of the PSII complex, specifically at the binding site of the secondary quinone acceptor (QB).[2][3] This binding is competitive with plastoquinone, the native electron acceptor. By occupying this site, this compound effectively blocks the electron flow from the primary quinone acceptor (QA) to QB, thereby interrupting the photosynthetic electron transport chain.[1] The blockage of electron transport leads to a buildup of highly reactive triplet chlorophyll, which in turn generates reactive oxygen species (ROS). These ROS cause lipid peroxidation and membrane damage, leading to cellular leakage and ultimately, plant death.

Physiological and Biochemical Effects on Plants

The inhibition of photosynthesis by this compound triggers a series of physiological and biochemical responses in susceptible plants.

  • Chlorosis and Necrosis: The initial symptoms of this compound phytotoxicity include chlorosis (yellowing of leaves), followed by necrosis (tissue death), particularly at the leaf margins and tips. These symptoms are a direct consequence of the shutdown of photosynthesis and the subsequent oxidative damage.

  • Stomatal Closure: Disruption of photosynthesis can lead to changes in stomatal conductance, affecting transpiration and gas exchange.

  • Metabolic Perturbations: The cessation of ATP and NADPH production impacts numerous metabolic pathways that are dependent on energy and reducing power from photosynthesis. This includes the synthesis of amino acids, lipids, and other essential molecules.

Logical Relationship of Physiological Effects:

G This compound This compound PSII_Inhibition Photosystem II Inhibition This compound->PSII_Inhibition ROS_Production Reactive Oxygen Species (ROS) Production PSII_Inhibition->ROS_Production Lipid_Peroxidation Lipid Peroxidation ROS_Production->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Chlorosis_Necrosis Chlorosis & Necrosis Membrane_Damage->Chlorosis_Necrosis Plant_Death Plant Death Chlorosis_Necrosis->Plant_Death

Caption: Cascade of physiological effects induced by this compound.

Herbicidal Efficacy

The effectiveness of this compound varies depending on the weed species, application rate, and environmental conditions. While specific dose-response studies for a wide range of weeds are not extensively documented in the available literature, it is classified as a selective herbicide, primarily used for the control of broadleaf weeds in various crops.

Factors Influencing Herbicidal Activity:

  • Weed Species: Different plant species exhibit varying levels of tolerance to this compound.

  • Growth Stage: Younger, actively growing weeds are generally more susceptible.

  • Environmental Conditions: Factors such as temperature, humidity, and soil moisture can influence herbicide uptake and translocation.

Metabolic Fate in the Environment

The persistence and environmental fate of this compound are crucial for assessing its ecological impact. The primary route of dissipation in soil is through microbial degradation.

Proposed Metabolic Degradation Pathway of this compound in Soil:

G This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Demethylation N-Demethylation This compound->Demethylation Metabolite1 Hydroxylated Metabolite Hydroxylation->Metabolite1 Metabolite2 Demethylated Metabolite Demethylation->Metabolite2 Urea_Cleavage Urea Bridge Cleavage Metabolite3 Aniline & Amine Derivatives Urea_Cleavage->Metabolite3 Metabolite1->Urea_Cleavage Metabolite2->Urea_Cleavage Mineralization Mineralization (CO2, H2O) Metabolite3->Mineralization

Caption: Proposed microbial degradation pathway of this compound.

Soil microorganisms, including bacteria and fungi, are capable of metabolizing this compound through various enzymatic reactions. The initial steps likely involve hydroxylation of the phenyl rings and N-demethylation, followed by the cleavage of the urea bridge. These transformation products are generally less phytotoxic and more susceptible to further degradation, eventually leading to mineralization. The specific enzymes and microbial species responsible for the degradation of this compound have not been extensively characterized in the reviewed literature.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of N,N'-disubstituted ureas can be adapted for this compound. A specific detailed protocol for this compound is not available in the searched literature, but a plausible synthesis is outlined below.

Reaction Scheme:

Experimental Workflow for Synthesis:

G Start Start Reactants Dissolve 1-methyl-1-phenylethylamine and Phenyl isocyanate in an aprotic solvent Start->Reactants Reaction Stir at room temperature Reactants->Reaction Precipitation Precipitate product Reaction->Precipitation Filtration Filter the solid Precipitation->Filtration Washing Wash with a non-polar solvent Filtration->Washing Drying Dry under vacuum Washing->Drying End Obtain this compound Drying->End

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • In a round-bottom flask, dissolve equimolar amounts of 1-methyl-1-phenylethylamine and phenyl isocyanate in a suitable aprotic solvent (e.g., diethyl ether or tetrahydrofuran).

  • Stir the reaction mixture at room temperature. The reaction is typically exothermic.

  • Continue stirring for several hours to ensure complete reaction. The product, being a solid, may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure to yield the crude product.

  • Wash the solid product with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

  • Dry the purified product under vacuum to obtain this compound.

Note: Characterization of the final product should be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Analytical Method for Residue Analysis

A general High-Performance Liquid Chromatography (HPLC) with UV detection method can be developed for the quantitative analysis of this compound residues in soil samples.

Experimental Workflow for Residue Analysis:

G Start Start Extraction Extract soil sample with acetonitrile/water Start->Extraction Centrifugation Centrifuge the extract Extraction->Centrifugation Cleanup Solid-Phase Extraction (SPE) cleanup (e.g., C18 cartridge) Centrifugation->Cleanup Elution Elute this compound with acetonitrile Cleanup->Elution Evaporation Evaporate eluate to dryness Elution->Evaporation Reconstitution Reconstitute in mobile phase Evaporation->Reconstitution Analysis Analyze by HPLC-UV Reconstitution->Analysis End Quantify this compound Analysis->End

Caption: Workflow for the analysis of this compound residues in soil.

Detailed Methodology:

  • Extraction: Extract a known weight of soil sample with a mixture of acetonitrile and water.

  • Centrifugation: Centrifuge the extract to separate the solid particles.

  • Solid-Phase Extraction (SPE) Cleanup: Pass the supernatant through a C18 SPE cartridge to remove interfering substances.

  • Elution: Elute the retained this compound from the cartridge using acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the HPLC mobile phase.

  • HPLC-UV Analysis: Inject an aliquot of the reconstituted sample into an HPLC system equipped with a C18 column and a UV detector.

    • Mobile Phase: A mixture of acetonitrile and water.

    • Detection Wavelength: Based on the UV absorbance maximum of this compound.

Method Validation Parameters:

ParameterDescription
Linearity A series of standard solutions of this compound are analyzed to establish a calibration curve.
Accuracy (Recovery) Soil samples are spiked with known concentrations of this compound and analyzed to determine the percentage recovery.
Precision Replicate analyses of spiked samples are performed to assess the repeatability and reproducibility of the method.
Limit of Detection (LOD) The lowest concentration of this compound that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of this compound that can be accurately quantified.

While a specific validated method for this compound was not found in the reviewed literature, the above protocol provides a general framework that can be optimized and validated for its analysis.

Conclusion

This compound is a phenylurea herbicide that acts by inhibiting Photosystem II, leading to the disruption of photosynthesis and subsequent plant death. This guide has summarized the available technical information on its chemical properties, mechanism of action, physiological effects, metabolic fate, and analytical methodologies. Further research is warranted to obtain more specific quantitative data on its binding kinetics, herbicidal efficacy on a wider range of weed species, and to fully elucidate its metabolic degradation pathways in various environmental matrices. Such information will be invaluable for its effective and safe use in agricultural applications and for a comprehensive understanding of its environmental impact.

References

An In-depth Technical Guide to Methyldymron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and analytical methodologies related to the herbicide Methyldymron. The information is intended to support research, development, and analysis of this compound.

Chemical Identity and Synonyms

This compound is a phenylurea herbicide. Its unambiguous identification is crucial for scientific and regulatory purposes.

IUPAC Name: 1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea[1]

Synonyms: this compound is also known by a variety of other names, which are listed in the table below for comprehensive identification.[1]

Synonym CAS Registry Number
Methyldimuron42609-73-4
Stacker42609-73-4
Dimelon-methyl42609-73-4
1-(alpha,alpha-Dimethylbenzyl)-3-methyl-3-phenylurea42609-73-4
K 144142609-73-4
N-Methyl-N'-(1-methyl-1-phenylethyl)-N-phenylurea42609-73-4
Urea, N-methyl-N'-(1-methyl-1-phenylethyl)-N-phenyl-42609-73-4
1-Methyl-3-(1-methyl-1-phenylethyl)-1-phenylurea42609-73-4

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented in the following tables to facilitate easy comparison and reference.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₇H₂₀N₂O[1]
Molecular Weight268.35 g/mol [1]
Melting Point72 °CHPC Standards
Water Solubility (at 20 °C)0.12 g/LHPC Standards
XLogP3-AA3.2[1]
Toxicological Data
TestSpeciesRouteValueReference
Acute LD50RatOral6130 mg/kgHPC Standards
Acute LD50RatSubcutaneous7810 mg/kgHPC Standards

Mode of Action: Inhibition of Photosystem II

This compound, as a urea-based herbicide, exerts its phytotoxic effects by inhibiting photosynthesis. Specifically, it targets and disrupts the electron transport chain within Photosystem II (PSII) .

The binding of this compound to the D1 protein of the PSII reaction center blocks the binding of plastoquinone (PQ), the native electron acceptor. This interruption of the electron flow from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Qₑ) leads to a cascade of events, including the production of reactive oxygen species and ultimately, cell death.

The following diagram illustrates the inhibition of the photosynthetic electron transport chain in Photosystem II by this compound.

G cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Light Energy (Photon) QA QA (Primary Quinone Acceptor) Pheo->QA Electron Transfer QB_site QB Site on D1 Protein QA->QB_site Electron Transfer PQ Plastoquinone (PQ) Result Electron Transport Blocked QB_site->Result This compound This compound Inhibition X Inhibition->QB_site

Inhibition of Photosystem II by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the assessment of this compound's herbicidal activity and its analytical determination.

Protocol for Assessing Photosystem II Inhibition using Chlorophyll Fluorescence Measurement

This protocol outlines a non-invasive method to determine the effect of this compound on the photosynthetic efficiency of plants by measuring chlorophyll a fluorescence.

Objective: To quantify the inhibitory effect of this compound on Photosystem II activity.

Materials and Reagents:

  • Test plants (e.g., Xanthium strumarium or other susceptible species)

  • This compound solution of known concentrations

  • Surfactant (e.g., Tween 20)

  • Distilled water

  • Handy-PEA fluorometer (e.g., Hansatech Instruments Ltd.)

  • Dark adaptation clips

  • Sprayer

Procedure:

  • Plant Preparation: Grow test plants to a consistent developmental stage (e.g., 4-6 true leaves) under controlled greenhouse conditions.

  • Herbicide Application: Prepare a series of this compound solutions of varying concentrations. Add a surfactant to the solutions to ensure proper leaf coverage. Spray the plants evenly with the herbicide solutions. Include a control group sprayed only with water and surfactant.

  • Dark Adaptation: At specified time points after herbicide application (e.g., 12, 36, 60, and 84 hours), attach dark adaptation clips to a fully developed leaf on each plant for a minimum of 30 minutes. This ensures that all reaction centers of PSII are open.

  • Fluorescence Measurement:

    • Place the sensor of the Handy-PEA fluorometer over the dark-adapted leaf area.

    • Initiate the measurement, which will expose the leaf to a saturating pulse of light and record the fluorescence induction curve (OJIP transient).

  • Data Analysis:

    • From the OJIP transient, calculate key chlorophyll fluorescence parameters, including:

      • F₀: Minimum fluorescence (all reaction centers are open).

      • Fₘ: Maximum fluorescence (all reaction centers are closed).

      • Fᵥ: Variable fluorescence (Fₘ - F₀).

      • Fᵥ/Fₘ: Maximum quantum yield of PSII photochemistry. A decrease in this value indicates stress on PSII.

    • Compare the Fᵥ/Fₘ values of the treated plants to the control group to determine the extent of PSII inhibition.

    • Plot the inhibition percentage against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).

Protocol for Analytical Determination of this compound Residues by HPLC

This protocol provides a general framework for the quantitative analysis of this compound residues in environmental samples, such as soil and water, using High-Performance Liquid Chromatography (HPLC).

Objective: To accurately quantify the concentration of this compound in soil and water samples.

Materials and Reagents:

  • This compound analytical standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or other suitable mobile phase modifier

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

  • Sample Preparation:

    • Water Samples:

      • Acidify the water sample with formic acid.

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Pass the water sample through the SPE cartridge.

      • Wash the cartridge with water to remove interferences.

      • Elute this compound from the cartridge with acetonitrile.

      • Evaporate the eluent to dryness and reconstitute in the mobile phase.

    • Soil Samples:

      • Weigh a representative soil sample.

      • Extract this compound from the soil using an appropriate solvent (e.g., acetonitrile) by shaking or sonication.

      • Centrifuge the sample and collect the supernatant.

      • Clean up the extract using SPE as described for water samples.

  • HPLC Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detector: UV detector at a wavelength of maximum absorbance for this compound (to be determined by UV scan) or a mass spectrometer for higher selectivity and sensitivity.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extracts.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Conclusion

This technical guide provides essential information on this compound for the scientific community. The detailed data on its chemical identity, physicochemical and toxicological properties, and its specific mode of action as a Photosystem II inhibitor serve as a valuable resource. The provided experimental protocols offer practical guidance for researchers investigating its herbicidal effects and for analytical chemists performing residue analysis. This comprehensive overview is intended to facilitate further research and a deeper understanding of this herbicidal compound.

References

Phenylurea Herbicides: An In-depth Technical Guide on the Mode of Action on Photosystem II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylurea herbicides represent a critical class of agrochemicals that effectively control a broad spectrum of weeds by targeting a fundamental process in plant physiology: photosynthesis. This technical guide provides a comprehensive examination of the core mechanism of action of phenylurea herbicides, focusing on their interaction with Photosystem II (PSII). It delves into the specific molecular binding site, the consequential inhibition of electron transport, and the resulting phototoxicity. This document furnishes researchers, scientists, and drug development professionals with detailed quantitative data, experimental protocols, and visual representations of the key pathways and workflows to facilitate a deeper understanding and further investigation in this field.

Core Mechanism of Action: Inhibition of Photosystem II

The primary mode of action of phenylurea herbicides is the inhibition of photosynthetic electron transport within Photosystem II (PSII), a multi-protein complex embedded in the thylakoid membranes of chloroplasts.[1][2][3] These herbicides act as potent and specific inhibitors by binding to the D1 protein, a core subunit of the PSII reaction center.[4][5]

Specifically, phenylurea herbicides compete with the native plastoquinone molecule (PQ) for its binding site, known as the Q\B site, on the D1 protein. This binding event physically obstructs the docking of plastoquinone, thereby blocking the electron flow from the primary quinone acceptor, Q\A, to the secondary quinone acceptor, Q\B. The interruption of this crucial step in the photosynthetic electron transport chain has two major detrimental consequences for the plant:

  • Cessation of ATP and NADPH Production: The blockage of electron flow halts the linear electron transport, which is directly linked to the generation of a proton gradient across the thylakoid membrane. This proton motive force is essential for the synthesis of ATP by ATP synthase. Furthermore, the reduction of NADP+ to NADPH by Ferredoxin-NADP+ reductase at the terminus of the electron transport chain is also inhibited. The lack of these essential energy and reducing equivalents prevents carbon fixation in the Calvin cycle, ultimately leading to starvation of the plant.

  • Generation of Reactive Oxygen Species (ROS): The inhibition of electron transfer from Q\A leads to an over-reduced state of the preceding electron acceptors in PSII. This highly energetic state promotes the formation of triplet chlorophyll and subsequently, the generation of highly reactive oxygen species (ROS), such as singlet oxygen (\¹O\₂) and superoxide radicals (O\₂\⁻). These ROS cause rapid oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to membrane leakage, pigment bleaching (chlorosis), and ultimately, cell death (necrosis).

Signaling Pathway of Photosystem II Inhibition

The following diagram illustrates the molecular interactions and the cascade of events following the binding of a phenylurea herbicide to the D1 protein of Photosystem II.

PhotosystemII_Inhibition cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA Pheo->QA QB_site QB Binding Site (D1 Protein) QA->QB_site e- ROS Reactive Oxygen Species (ROS) QA->ROS Leads to Over-reduction Plastoquinone Plastoquinone (PQ) ETC To Electron Transport Chain QB_site->ETC Reduced PQ Light Light Energy (Photons) Light->P680 Excitation Plastoquinone->QB_site Normal Binding Phenylurea Phenylurea Herbicide Phenylurea->QB_site Competitive Binding CellDamage Cellular Damage (Lipid Peroxidation, Protein Oxidation) ROS->CellDamage Causes PlantDeath Plant Death CellDamage->PlantDeath

Caption: Phenylurea herbicides competitively bind to the QB site on the D1 protein of Photosystem II, blocking electron transport and leading to the formation of reactive oxygen species and subsequent cellular damage.

Quantitative Data: Inhibitory Potency of Phenylurea Herbicides

The efficacy of phenylurea herbicides is quantified by their binding affinity to the D1 protein, commonly expressed as the half-maximal inhibitory concentration (IC\₅\₀) or the inhibition constant (K\ᵢ). Lower values indicate higher potency.

HerbicideTarget Organism/SystemIC₅₀ (µM)Reference(s)
Diuron Selenastrum capricornutum0.05
Chlamydomonas reinhardtii0.03
Thylakoid membranes (Pea)0.04
Linuron Selenastrum capricornutum0.1
Thylakoid membranes (Pea)0.08
Isoproturon Selenastrum capricornutum0.2
Thylakoid membranes (Spinach)0.1
Chlortoluron Chlamydomonas reinhardtii0.15
Monuron Chlamydomonas reinhardtii0.09
Tebuthiuron Chlamydomonas reinhardtii1.2
Fenuron Chlamydomonas reinhardtii2.5
Siduron Chlamydomonas reinhardtii>10
Methabenzthiazuron Thylakoid membranes (Spinach)0.07
HerbicideTarget Organism/SystemKᵢ (nM)Reference(s)
Diuron Thylakoid membranes (Spinach)20
Linuron Thylakoid membranes (Spinach)40
Isoproturon Thylakoid membranes (Spinach)60

Experimental Protocols

Chlorophyll a Fluorescence Measurement

Objective: To determine the inhibitory effect of phenylurea herbicides on the photochemical efficiency of Photosystem II. This non-invasive technique measures the fluorescence emitted by chlorophyll a, which is inversely proportional to the efficiency of photosynthetic electron transport.

Materials:

  • Plant material (e.g., leaf discs, algal suspension)

  • Phenylurea herbicide stock solution (in a suitable solvent like DMSO or acetone)

  • Assay buffer (e.g., phosphate buffer)

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Dark adaptation clips or chamber

  • Microplate reader with fluorescence capabilities (for algal suspensions)

Protocol:

  • Sample Preparation:

    • For leaf discs: Excise uniform discs from healthy, dark-adapted leaves.

    • For algal suspension: Grow algae to a desired cell density and resuspend in fresh growth medium.

  • Herbicide Treatment:

    • Prepare a serial dilution of the phenylurea herbicide in the assay buffer.

    • Incubate the plant material with different concentrations of the herbicide for a specified period (e.g., 1-2 hours) in the dark. A control with no herbicide should be included.

  • Dark Adaptation:

    • Dark-adapt the samples for at least 20-30 minutes prior to measurement to ensure all PSII reaction centers are open.

  • Fluorescence Measurement (OJIP Transient):

    • Measure the initial fluorescence (F\₀) by applying a weak, non-actinic measuring light.

    • Apply a saturating pulse of high-intensity light (e.g., >3000 µmol photons m⁻² s⁻¹) to measure the maximum fluorescence (F\ₘ) when all PSII reaction centers are closed.

    • The instrument records the fluorescence induction curve, often referred to as the OJIP transient, which shows distinct steps (O, J, I, P).

  • Data Analysis:

    • Calculate the maximum quantum yield of PSII photochemistry using the formula: F\ᵥ/F\ₘ = (F\ₘ - F\₀) / F\ₘ .

    • Analyze the OJIP transient to assess changes in the reduction state of the electron acceptors. An increase in the J-step is indicative of the inhibition of electron flow from Q\A to Q\B.

    • Plot the F\ᵥ/F\ₘ values against the logarithm of the herbicide concentration and fit the data to a dose-response curve to determine the IC\₅\₀ value.

Experimental Workflow: Chlorophyll Fluorescence Assay

Chlorophyll_Fluorescence_Workflow Start Start Prep Sample Preparation (Leaf Discs or Algal Suspension) Start->Prep Treatment Herbicide Incubation (Serial Dilutions) Prep->Treatment DarkAdapt Dark Adaptation (20-30 min) Treatment->DarkAdapt Measurement PAM Fluorometry (Measure F₀ and Fₘ) DarkAdapt->Measurement Analysis Data Analysis (Calculate Fᵥ/Fₘ, Analyze OJIP) Measurement->Analysis IC50 Determine IC₅₀ Analysis->IC50 End End IC50->End

Caption: A generalized workflow for assessing the inhibitory effect of phenylurea herbicides on Photosystem II using chlorophyll fluorescence.

Thermoluminescence Measurement

Objective: To study the charge recombination pathways in PSII and how they are affected by phenylurea herbicides. Thermoluminescence (TL) measures the light emitted upon heating a pre-illuminated sample, with the peak temperatures of the glow curve corresponding to the recombination of specific charge pairs.

Materials:

  • Thylakoid membrane preparations or intact cells

  • Phenylurea herbicide solution

  • Thermoluminescence apparatus with a photomultiplier tube and a temperature controller

  • Cryoprotectant (e.g., glycerol) for low-temperature measurements

  • Flash or continuous light source

Protocol:

  • Sample Preparation: Isolate thylakoid membranes from plant material or use a concentrated suspension of algal cells.

  • Herbicide Treatment: Incubate the sample with the desired concentration of the phenylurea herbicide in the dark.

  • Illumination: Cool the sample to a specific low temperature (e.g., -80°C) and illuminate it with a saturating single flash or a short period of continuous light to induce charge separation.

  • Heating and Measurement:

    • After illumination, rapidly cool the sample to a lower starting temperature (e.g., -100°C).

    • Heat the sample at a constant linear rate (e.g., 0.5°C/s) up to a final temperature (e.g., 80°C).

    • The emitted light (thermoluminescence) is detected by the photomultiplier tube and recorded as a function of temperature, generating a glow curve.

  • Data Analysis:

    • The glow curve of untreated samples typically shows a prominent B-band around 30-40°C, originating from S\₂/S\₃Q\B\⁻ charge recombination.

    • In the presence of phenylurea herbicides that block electron transfer to Q\B, the B-band is replaced by a Q-band at a lower temperature (around 0-10°C), which arises from S\₂Q\A\⁻ recombination.

    • The peak temperature and intensity of the glow curve bands provide information about the stability and quantity of the charge pairs, respectively.

Radioligand Binding Assay

Objective: To directly measure the binding affinity (K\ᵢ) and the number of binding sites (B\ₘ\ₐ\ₓ) of a radiolabeled phenylurea herbicide to the D1 protein.

Materials:

  • Radiolabeled phenylurea herbicide (e.g., [³H]diuron or [¹⁴C]isoproturon)

  • Unlabeled phenylurea herbicide

  • Isolated thylakoid membranes

  • Binding buffer (e.g., Tricine buffer with MgCl₂ and NaCl)

  • Glass fiber filters

  • Vacuum filtration apparatus

  • Scintillation counter and scintillation fluid

Protocol:

  • Thylakoid Preparation: Isolate and purify thylakoid membranes from fresh plant material. Determine the chlorophyll concentration.

  • Binding Assay Setup:

    • In microcentrifuge tubes, combine a fixed amount of thylakoid membranes (e.g., 10-20 µg chlorophyll).

    • Add a fixed concentration of the radiolabeled herbicide.

    • For competition assays, add increasing concentrations of the unlabeled herbicide.

    • To determine non-specific binding, include tubes with a high concentration of the unlabeled herbicide.

    • Adjust the final volume with binding buffer.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter using a vacuum filtration manifold.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding experiments, plot specific binding against the concentration of the radiolabeled ligand to determine K\d and B\ₘ\ₐ\ₓ.

    • For competition binding experiments, plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration to determine the IC\₅\₀. The K\ᵢ can then be calculated using the Cheng-Prusoff equation: K\ᵢ = IC\₅\₀ / (1 + [L]/K\d) , where [L] is the concentration of the radiolabeled ligand and K\d is its dissociation constant.

Molecular Interactions at the Q\B Binding Site

The Q\B binding niche on the D1 protein is a hydrophobic pocket. The interaction of phenylurea herbicides within this site involves a combination of hydrogen bonds and hydrophobic interactions with specific amino acid residues.

Molecular docking and site-directed mutagenesis studies have identified several key amino acid residues in the D1 protein that are crucial for the binding of phenylurea herbicides:

  • Serine 264 (Ser264): This residue is critical and often forms a hydrogen bond with the carbonyl oxygen of the urea group of the herbicide. Mutations at this position can confer high levels of resistance.

  • Histidine 215 (His215): This residue can also form a hydrogen bond with the herbicide molecule.

  • Phenylalanine 255 (Phe255) and Phenylalanine 265 (Phe265): These aromatic residues contribute to hydrophobic interactions with the phenyl ring of the herbicide, stabilizing its position in the binding pocket.

  • Valine 219 (Val219) and Leucine 275 (Leu275): These and other aliphatic residues line the hydrophobic pocket and contribute to the overall binding affinity.

The specific interactions can vary slightly between different phenylurea herbicides depending on the substituents on the phenyl ring and the urea nitrogen atoms.

Diagram of Molecular Interactions

D1_Binding_Site cluster_D1 QB Binding Pocket of D1 Protein Ser264 Ser264 His215 His215 Phe255 Phe255 Phe265 Phe265 Val219 Val219 Leu275 Leu275 Phenylurea Phenylurea Herbicide Phenylurea->Ser264 H-bond Phenylurea->His215 H-bond Phenylurea->Phe255 Hydrophobic Interaction Phenylurea->Phe265 Hydrophobic Interaction Phenylurea->Val219 Phenylurea->Leu275

Caption: Key amino acid residues in the QB binding pocket of the D1 protein that interact with phenylurea herbicides through hydrogen bonds and hydrophobic interactions.

Conclusion

Phenylurea herbicides are highly effective inhibitors of Photosystem II, exerting their phytotoxic effects by disrupting the photosynthetic electron transport chain. Their specific binding to the Q\B site of the D1 protein leads to a cascade of events, including the cessation of energy production and the generation of destructive reactive oxygen species. The quantitative data on their inhibitory potency and the detailed experimental protocols provided in this guide offer a solid foundation for further research into the structure-activity relationships, the development of novel herbicides, and the assessment of their environmental impact. The visualization of the signaling pathways and experimental workflows aims to provide a clear and concise understanding of the complex interactions at the molecular and physiological levels.

References

Unraveling Methyldymron: A Technical Guide to its Discovery and Historical Application in Turfgrass

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldymron, a phenylurea herbicide, has played a role in turfgrass management through its activity as a photosystem II inhibitor. This technical guide provides an in-depth exploration of the discovery of this compound, its historical use in turfgrass, its mechanism of action, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding for research and development professionals.

Discovery and Historical Context

Details regarding the specific individuals and entities responsible for the initial discovery and synthesis of this compound are not extensively documented in readily available scientific literature. However, its chemical identity as 1-(alpha,alpha-Dimethylbenzyl)-3-methyl-3-phenylurea suggests its development arose from research programs focused on phenylurea herbicides. The general class of phenylurea herbicides was a significant area of agrochemical research in the mid-20th century, with a focus on developing selective herbicides for various crops.

The historical use of this compound in turfgrass is similarly challenging to pinpoint with a precise timeline from the available public information. Its application in this sector likely emerged from broader screening programs testing the efficacy of various chemical compounds on different plant species. Herbicides are often evaluated for their potential use in turfgrass after their initial development for major agricultural crops. The registration and adoption of a new herbicide for a specialized market like turfgrass typically follows a period of extensive field trials to determine efficacy, safety to the turf species, and optimal application rates.

Chemical Properties and Synthesis

This compound is a chemical compound with the systematic name 1-(1-methyl-1-phenylethyl)-3-methyl-3-phenylurea. Its structure and properties are well-defined.

PropertyValue
Chemical Formula C₁₇H₂₀N₂O
Molar Mass 268.35 g/mol
CAS Number 42609-73-4
Synonyms N-phenyl-N'-(α,α-dimethylbenzyl) urea, Stacker, K-1441
Experimental Protocol: Synthesis of N-phenyl-N'-(α,α-dimethylbenzyl) urea

A documented method for the synthesis of a compound synonymous with this compound involves the reaction of phenylurea with a solution of α-methylstyrene containing cumyl chloride in an acetonitrile solvent.

Materials:

  • Phenylurea

  • α-methylstyrene solution (containing 30.5% cumyl chloride)

  • Acetonitrile

  • Hydrous alcohol (for recrystallization)

Procedure:

  • Suspend 102 parts of phenylurea in 80 parts of acetonitrile.

  • Add 25.4 parts of the α-methylstyrene solution containing 30.5% of cumyl chloride to the suspension.

  • Stir the mixture and maintain the reaction temperature at 40°C for 5 hours.

  • Allow the reaction product to stand for 2 days, during which time crystals will precipitate.

  • Collect the precipitated crystals.

  • Recrystallize the collected crystals from hydrous alcohol to yield N-phenyl-N'-(α,α-dimethylbenzyl) urea.

This protocol is based on a documented synthesis and should be adapted and optimized for laboratory scale by qualified chemists, with all appropriate safety precautions taken.

Mechanism of Action: Photosystem II Inhibition

This compound functions as a herbicide by inhibiting photosynthesis. Specifically, it is classified as a Photosystem II (PSII) inhibitor. This mode of action is common to many phenylurea herbicides.

The process of photosynthesis in plants involves two photosystems, PS I and PSII, which are protein complexes embedded in the thylakoid membranes of chloroplasts. PSII is responsible for the light-dependent reactions, including the splitting of water and the initial steps of electron transport.

This compound disrupts this process by binding to the Q_B-binding site on the D1 protein of the PSII complex. This binding site is normally occupied by plastoquinone, a mobile electron carrier. By competitively inhibiting the binding of plastoquinone, this compound effectively blocks the electron flow from PSII. This interruption of the electron transport chain prevents the production of ATP and NADPH, which are essential energy carriers for the subsequent carbon fixation steps of photosynthesis. The blockage of electron flow also leads to the formation of reactive oxygen species, which can cause rapid cellular damage and contribute to the herbicidal effect.

G cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ e- Cytb6f Cytochrome b6f PQ->Cytb6f e- PSI Photosystem I (PSI) Cytb6f->PSI e- This compound This compound This compound->PSII Inhibits Electron Flow Light Light Energy Light->PSII

Figure 1. Simplified signaling pathway of this compound's inhibitory action on the photosynthetic electron transport chain within the thylakoid membrane.

Historical Use in Turfgrass Management

Experimental Protocol: Turfgrass Herbicide Efficacy Trial

To evaluate the efficacy and safety of a herbicide like this compound on turfgrass, a standardized field trial protocol is typically followed.

Objective: To determine the efficacy of different application rates of a test herbicide on target weed control and to assess the phytotoxicity to the turfgrass species.

Experimental Design:

  • Plot Layout: Randomized complete block design with a minimum of 3-4 replications per treatment.

  • Plot Size: Standardized plot sizes (e.g., 1.5m x 1.5m) with buffer zones to prevent spray drift between plots.

  • Treatments:

    • Untreated control.

    • Vehicle control (if the herbicide is formulated with a carrier).

    • Multiple rates of the test herbicide (e.g., low, medium, and high recommended rates).

    • Standard commercial herbicide for comparison.

Procedure:

  • Site Selection: Choose a turf area with a uniform stand of the desired turfgrass species and a natural, uniform infestation of the target weed(s).

  • Pre-treatment Assessment:

    • Identify and record the turfgrass species and dominant weed species.

    • Visually assess and record the percentage of weed cover and turfgrass quality (color, density, uniformity) in each plot.

  • Herbicide Application:

    • Calibrate a backpack sprayer to deliver a precise volume of spray solution per unit area.

    • Apply the treatments uniformly to the designated plots.

  • Post-treatment Assessment:

    • Visually assess weed control (e.g., percentage of weed population controlled) and turfgrass injury (phytotoxicity) at regular intervals (e.g., 7, 14, 28, and 56 days after treatment). Use a standardized rating scale (e.g., 0-100%, where 0 = no control/injury and 100 = complete control/death).

    • Record data on turfgrass quality parameters.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

G Start Start: Trial Initiation SiteSelection Site Selection (Uniform Turf & Weed Population) Start->SiteSelection PreTreatment Pre-Treatment Assessment (% Weed Cover, Turf Quality) SiteSelection->PreTreatment Application Herbicide Application (Calibrated Sprayer) PreTreatment->Application PostTreatment Post-Treatment Assessment (Weed Control, Turf Injury) Application->PostTreatment PostTreatment->PostTreatment DataAnalysis Data Analysis (ANOVA) PostTreatment->DataAnalysis End End: Results & Conclusion DataAnalysis->End

Figure 2. A generalized experimental workflow for a turfgrass herbicide efficacy trial.

Data Presentation

Due to the limited availability of specific historical quantitative data for this compound in turfgrass, the following tables are presented as templates that would be populated during a typical herbicide evaluation study, as described in the experimental protocol.

Table 1: Efficacy of this compound on Broadleaf Weed Control in Turfgrass (% Control)

TreatmentRate (kg a.i./ha)7 DAT14 DAT28 DAT56 DAT
Untreated Control00000
This compoundX (Low Rate)
This compoundY (Medium Rate)
This compoundZ (High Rate)
Standard HerbicideManufacturer's Rec.
DAT: Days After Treatment

Table 2: Phytotoxicity of this compound on Turfgrass (% Injury)

TreatmentRate (kg a.i./ha)7 DAT14 DAT28 DAT56 DAT
Untreated Control00000
This compoundX (Low Rate)
This compoundY (Medium Rate)
This compoundZ (High Rate)
Standard HerbicideManufacturer's Rec.
DAT: Days After Treatment

Conclusion

This compound represents a class of phenylurea herbicides that have contributed to weed management strategies in turfgrass through the inhibition of photosystem II. While the specific details of its discovery and a comprehensive quantitative history of its use are not widely publicized, its mode of action and the methodologies for its synthesis and evaluation are well-established within the principles of herbicide science. This guide provides a foundational understanding for researchers and professionals, outlining the key scientific aspects of this compound and offering standardized protocols for further investigation and development in the field of turfgrass science.

An In-depth Technical Guide on the Environmental Fate and Transport of Methyldymron

Author: BenchChem Technical Support Team. Date: November 2025

Methyldymron is a phenylurea herbicide previously utilized for the pre-emergence control of cyperaceous and some annual grass weeds, particularly in turf.[1] Understanding its environmental fate and transport is critical for assessing its potential impact on ecosystems. This guide provides a comprehensive overview of this compound's behavior in soil and water, its degradation pathways, and potential for bioaccumulation.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. These properties determine its solubility, mobility, and persistence in various environmental compartments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₂₀N₂O[2]
Molecular Weight ( g/mol ) 268.35[2]
IUPAC Name 1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea[2]
CAS Number 42609-73-4[2]
Water Solubility Data not readily available
Vapor Pressure Data not readily available
Log Kₒw (Octanol-Water Partition Coefficient) 3.2

The Log Kₒw value of 3.2 indicates that this compound has a moderate tendency to partition from water into fatty tissues, suggesting a potential for bioaccumulation.

Environmental Fate

The fate of this compound in the environment is determined by a combination of transport and transformation processes. These include its mobility in soil, and degradation through biological and chemical pathways.

Degradation in Soil (Metabolism)

The persistence of a pesticide in soil is a key factor in its environmental risk profile. Degradation is typically measured in terms of its half-life (DT₅₀), the time it takes for 50% of the applied substance to dissipate.

  • Aerobic and Anaerobic Transformation : In soil, pesticides can be broken down by microorganisms in the presence (aerobic) or absence (anaerobic) of oxygen. For many organic compounds, aerobic degradation is a primary dissipation route. Studies on similar herbicides have shown that microbial degradation is a significant pathway. The formation of non-extractable residues, where the compound becomes bound to the soil matrix, is also a major dissipation pathway for some herbicides.

Table 2: Soil Metabolism Data for this compound (Illustrative)

ConditionDT₅₀ (days)Metabolites
Aerobic 49 (similar compound)CO₂, Non-extractable residues
Anaerobic Not readily degraded (similar compound)Limited degradation

The degradation of phenylurea herbicides often involves demethylation and cleavage of the urea bridge.

Caption: Proposed degradation pathway of this compound in soil.

Mobility in Soil

The mobility of a pesticide in soil determines its potential to leach into groundwater or move into surface water via runoff. This is primarily governed by its sorption to soil particles, quantified by the soil organic carbon-water partitioning coefficient (Kₒc).

  • Sorption : A higher Kₒc value indicates stronger binding to soil and lower mobility. Chemicals with high Kₒc values are less likely to contaminate groundwater. The organic carbon content of the soil is a key factor influencing sorption.

Table 3: Soil Sorption and Mobility of this compound (Illustrative)

ParameterValueInterpretation
Log Kₒc 4.23 - 5.17 (similar compounds)Low to Very Low Mobility

Leaching_Potential cluster_input Input Parameters cluster_assessment Assessment cluster_output Output Koc Soil Sorption Coefficient (Koc) Mobility Mobility Assessment (High Koc -> Low Mobility) Koc->Mobility Solubility Water Solubility Solubility->Mobility Persistence Soil Half-life (DT50) Persistence->Mobility Leaching Leaching Potential Mobility->Leaching

Caption: Logical workflow for assessing leaching potential.

Fate in Water/Sediment Systems

Pesticides can enter aquatic systems through runoff or leaching. Their fate in these systems is determined by processes such as hydrolysis and photolysis.

  • Hydrolysis : This is the breakdown of a chemical by reaction with water. The rate of hydrolysis can be dependent on the pH of the water. Some herbicides are stable to hydrolysis, while others can degrade, with half-lives varying from days to years depending on the pH and temperature.

  • Aqueous Photolysis : Sunlight can also break down pesticide molecules in water. For some compounds, this is a rapid degradation pathway, with half-lives of hours or days.

Table 4: Degradation of this compound in Water (Illustrative)

Degradation ProcessConditionDT₅₀
Hydrolysis pH 7, 20°C158 days (Metamitron)
pH 9, 20°C5.7 days (Metamitron)
Aqueous Photolysis pH 7, 25°C< 1 hour (Hydramethylnon)

Note: Specific hydrolysis and photolysis data for this compound are not available. The values are for other herbicides, Metamitron and Hydramethylnon, to illustrate the range of possible degradation rates.

Bioaccumulation

Bioaccumulation is the process by which a chemical concentrates in an organism to a level higher than in the surrounding environment. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Kₒw).

  • A Log Kₒw value between 2 and 11 can indicate a potential for bioaccumulation. This compound's Log Kₒw of 3.2 suggests a moderate potential for bioaccumulation. However, rapid metabolism and degradation can reduce the actual bioaccumulation in organisms.

Experimental Protocols

The data presented in this guide are typically generated using standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

  • Soil Metabolism (OECD 307) : This guideline details the procedures for assessing the aerobic and anaerobic transformation of chemicals in soil. It involves incubating the test substance in soil samples under controlled conditions and analyzing for the parent compound and transformation products over time.

  • Adsorption/Desorption (OECD 106) : This protocol is used to determine the soil sorption coefficient (Kₒc). It typically involves a batch equilibrium method where the test substance in solution is mixed with soil, and the distribution between the soil and water phases is measured.

  • Hydrolysis (OECD 111) : This guideline specifies the methods for determining the rate of hydrolysis of a chemical as a function of pH.

  • Aqueous Photolysis (OECD 316) : This protocol outlines the procedures for studying the phototransformation of chemicals in water under simulated sunlight.

Experimental_Workflow cluster_studies Laboratory Studies (OECD Guidelines) cluster_data Data Generated cluster_assessment Environmental Risk Assessment substance Test Substance (e.g., this compound) soil_metabolism Soil Metabolism (OECD 307) substance->soil_metabolism adsorption Adsorption/Desorption (OECD 106) substance->adsorption hydrolysis Hydrolysis (OECD 111) substance->hydrolysis photolysis Photolysis (OECD 316) substance->photolysis dt50 Degradation Half-life (DT50) soil_metabolism->dt50 koc Sorption Coefficient (Koc) adsorption->koc hydrolysis_rate Hydrolysis Rate hydrolysis->hydrolysis_rate photolysis_rate Photolysis Rate photolysis->photolysis_rate risk Persistence, Mobility, Bioaccumulation Potential dt50->risk koc->risk hydrolysis_rate->risk photolysis_rate->risk

Caption: General workflow for environmental fate studies.

Conclusion

Based on its physicochemical properties, particularly its moderate Log Kₒw, this compound is expected to have a moderate potential for bioaccumulation. Its mobility in soil is predicted to be low to very low due to strong sorption to soil organic matter. The persistence of this compound in the environment would be dependent on microbial degradation in soil and photolytic and hydrolytic processes in water, for which specific data is limited. Further studies following standardized protocols would be necessary for a definitive environmental risk assessment.

References

Methyldymron's Environmental Journey: A Technical Guide to its Degradation in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldymron, a substituted phenylurea herbicide, has been utilized in agriculture for the control of various weeds. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its potential ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific understanding of this compound degradation, drawing upon available data for this compound and analogous phenylurea herbicides. It details the primary degradation mechanisms, identifies potential metabolites, and outlines the experimental protocols used to study these processes.

Disclaimer: Specific experimental data on the degradation of this compound is limited in publicly available scientific literature. Therefore, this guide also draws on information from closely related phenylurea herbicides to provide a likely overview of its degradation pathways. This information should be used as a foundation for further research, and specific experimental verification for this compound is highly recommended.

Core Degradation Pathways

The environmental degradation of this compound, like other phenylurea herbicides, is primarily governed by a combination of biotic and abiotic processes. These include microbial degradation, hydrolysis, and photolysis.

Microbial Degradation

Microbial activity is a significant driver of this compound degradation in soil. Soil microorganisms utilize the herbicide as a source of carbon and nitrogen, breaking it down into smaller, less complex molecules. The primary microbial degradation pathways for phenylurea herbicides involve two key steps:

  • N-Demethylation: The initial and often rate-limiting step is the removal of the methyl group(s) from the urea nitrogen atoms. This process is catalyzed by microbial enzymes.

  • Hydrolysis of the Urea Bridge: Following demethylation, the urea linkage is cleaved, leading to the formation of substituted aniline and other intermediates.

These initial steps are then followed by further degradation of the resulting aromatic ring, which can ultimately lead to mineralization (complete breakdown to carbon dioxide, water, and mineral salts).

Hydrolysis

Hydrolysis is a chemical process where water reacts with a compound, causing it to break down. The susceptibility of phenylurea herbicides to hydrolysis is influenced by pH and temperature. While generally stable at neutral pH, the rate of hydrolysis can increase under acidic or alkaline conditions. This process also targets the urea bridge, leading to its cleavage.

Photolysis

Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. In aqueous environments, photolysis can be a significant degradation pathway for some phenylurea herbicides. The process can involve direct absorption of light by the herbicide molecule or indirect photolysis mediated by other substances present in the water that absorb light and produce reactive species.

Putative Degradation Pathways of this compound

Based on the known degradation of other phenylurea herbicides, the following diagrams illustrate the likely degradation pathways of this compound in soil and water.

Methyldymron_Degradation_Soil This compound This compound N_demethyl_this compound N-demethyl this compound This compound->N_demethyl_this compound Microbial N-demethylation Urea_cleavage_product1 Substituted Aniline N_demethyl_this compound->Urea_cleavage_product1 Microbial Hydrolysis Urea_cleavage_product2 Dimethylamine derivative N_demethyl_this compound->Urea_cleavage_product2 Microbial Hydrolysis Ring_hydroxylation_product Hydroxylated intermediate Urea_cleavage_product1->Ring_hydroxylation_product Microbial Oxidation Further_degradation Further Degradation Products Ring_hydroxylation_product->Further_degradation Mineralization CO2 + H2O + Minerals Further_degradation->Mineralization

Caption: Proposed microbial degradation pathway of this compound in soil.

Methyldymron_Degradation_Water cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis This compound This compound Hydrolysis_Product1 Substituted Aniline This compound->Hydrolysis_Product1 pH dependent Hydrolysis_Product2 Dimethylamine derivative This compound->Hydrolysis_Product2 pH dependent Photolysis_Product Photodegradation Products This compound->Photolysis_Product UV light Further_degradation Further Degradation Products Hydrolysis_Product1->Further_degradation Photolysis_Product->Further_degradation Mineralization CO2 + H2O + Minerals Further_degradation->Mineralization

Caption: Proposed degradation pathways of this compound in water.

Quantitative Data Summary

Table 1: General Degradation Rate Parameters for Phenylurea Herbicides (Illustrative)

ParameterSoilWaterInfluencing Factors
Half-life (t½) Days to monthsDays to weeksSoil type, organic matter content, microbial activity, temperature, pH, sunlight intensity
Primary Degradation Route Microbial DegradationHydrolysis, PhotolysisEnvironmental compartment

Note: This table provides a general range for phenylurea herbicides and is not specific to this compound. Experimental determination of this compound's half-life is necessary for accurate environmental risk assessment.

Experimental Protocols

The study of this compound degradation requires robust analytical methodologies to identify and quantify the parent compound and its degradation products. The following outlines key experimental protocols typically employed.

Soil Degradation Study (Aerobic)

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

  • Soil Collection and Characterization: Collect representative soil samples. Characterize soil properties including pH, organic matter content, texture, and microbial biomass.

  • Spiking: Treat soil samples with a known concentration of this compound (often using a ¹⁴C-labeled compound for easier tracking).

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature and moisture content. Maintain aerobic conditions by ensuring adequate air exchange.

  • Sampling: Collect soil subsamples at predetermined time intervals.

  • Extraction: Extract this compound and its metabolites from the soil using an appropriate solvent system (e.g., acetonitrile/water mixture).

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector to identify and quantify the parent compound and its degradation products. Liquid Scintillation Counting (LSC) is used for radiolabeled studies.

  • Data Analysis: Calculate the dissipation half-life (DT₅₀) of this compound in soil.

Soil_Degradation_Workflow start Soil Collection & Characterization spiking Spiking with This compound start->spiking incubation Aerobic Incubation spiking->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC-MS/MS or HPLC-LSC Analysis extraction->analysis data_analysis DT50 Calculation & Pathway Elucidation analysis->data_analysis end Results data_analysis->end

Caption: Experimental workflow for a soil degradation study.
Hydrolysis Study

Objective: To determine the rate of this compound hydrolysis at different pH values.

Methodology:

  • Buffer Preparation: Prepare sterile aqueous buffer solutions at a range of pH values (e.g., 4, 7, and 9).

  • Treatment: Add a known concentration of this compound to each buffer solution.

  • Incubation: Incubate the solutions in the dark at a constant temperature.

  • Sampling: Collect aliquots from each solution at specified time intervals.

  • Analysis: Analyze the samples directly by HPLC to determine the concentration of remaining this compound.

  • Data Analysis: Calculate the hydrolysis rate constant and half-life at each pH.

Photolysis Study

Objective: To determine the rate and products of this compound photodegradation in water.

Methodology:

  • Solution Preparation: Prepare an aqueous solution of this compound in sterile, purified water.

  • Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Run a parallel control sample in the dark.

  • Sampling: Collect samples from both the irradiated and dark control solutions at various time points.

  • Analysis: Analyze the samples using HPLC-UV or LC-MS/MS to quantify this compound and identify photoproducts.

  • Data Analysis: Calculate the photodegradation quantum yield and half-life.

Conclusion

The degradation of this compound in soil and water is a complex process involving microbial, chemical, and photochemical mechanisms. While specific data for this compound is scarce, the established degradation patterns of other phenylurea herbicides provide a strong basis for predicting its environmental fate. Key transformation processes likely include N-demethylation and hydrolysis of the urea bridge, leading to the formation of various intermediates that are further degraded. To accurately assess the environmental risk posed by this compound, further research is critically needed to elucidate its specific degradation pathways, identify its major metabolites, and quantify its degradation rates under various environmental conditions. The experimental protocols outlined in this guide provide a framework for conducting such essential studies.

An In-depth Technical Guide on the Photolysis and Hydrolysis of Methyldymron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search for specific quantitative data on the photolysis and hydrolysis rates of methyldymron, no publicly available studies were identified. This guide, therefore, provides a foundational understanding of these critical degradation pathways for herbicides, drawing parallels from research on other compounds. The methodologies and data presented herein are illustrative and intended to serve as a general framework for researchers investigating the environmental fate of this compound.

Introduction to Herbicide Degradation

The environmental persistence of herbicides is a key determinant of their potential for non-target toxicity and groundwater contamination. Two of the primary abiotic degradation processes that influence the environmental half-life of herbicides are photolysis and hydrolysis. Photolysis involves the breakdown of a chemical by light, while hydrolysis is the cleavage of chemical bonds by the addition of water. Understanding the rates and mechanisms of these processes is crucial for conducting robust environmental risk assessments.

General Principles of Herbicide Photolysis

Photolysis, or photodegradation, is the process by which light energy, typically from the sun, breaks down chemical compounds. The rate of photolysis is dependent on several factors including the light absorption properties of the molecule, the intensity and wavelength of the light, and the presence of other substances in the environment that can act as photosensitizers.

Factors Influencing Photolysis Rates
  • Quantum Yield: The efficiency of a photochemical process, representing the number of molecules undergoing a specific reaction per photon absorbed.

  • Absorption Spectrum: The range of light wavelengths a molecule absorbs. Only light that is absorbed can cause a chemical change.

  • Light Intensity (Actinic Flux): The number of photons of a specific wavelength passing through a unit area per unit of time. This varies with geographic location, time of day, and season.

  • Environmental Conditions: The presence of photosensitizing agents (e.g., humic substances in water) can accelerate photolysis, while quenching agents can slow it down.

Generalized Experimental Protocol for Photolysis Studies

The following protocol outlines a general approach for determining the photolytic degradation rate of an herbicide like this compound.

  • Preparation of Test Solutions:

    • Prepare buffered aqueous solutions (e.g., phosphate or acetate buffers) at environmentally relevant pH values (e.g., 5, 7, and 9).

    • Dissolve the herbicide in the buffer solutions to a known concentration. The use of a co-solvent like acetonitrile or methanol may be necessary for compounds with low water solubility, but its concentration should be kept to a minimum (typically <1%).

  • Light Source:

    • Utilize a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters to mimic the solar spectrum at the Earth's surface.

    • The intensity of the light source should be calibrated and monitored throughout the experiment.

  • Experimental Setup:

    • Place the test solutions in quartz tubes or other vessels that are transparent to the wavelengths of interest.

    • Include dark controls (samples wrapped in aluminum foil) to differentiate between photolytic and other degradation processes (e.g., hydrolysis).

    • Maintain a constant temperature using a water bath or environmental chamber.

  • Sampling and Analysis:

    • Collect samples at predetermined time intervals.

    • Analyze the concentration of the parent herbicide and any potential degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis:

    • Plot the concentration of the herbicide as a function of time.

    • Determine the rate constant (k) and the half-life (t½) of photolysis, typically by fitting the data to a first-order kinetics model.

Illustrative Data Presentation for Photolysis

While specific data for this compound is unavailable, Table 1 provides a template for how photolysis data would be presented.

Table 1: Hypothetical Photolysis Data for an Herbicide

pHLight Intensity (W/m²)Temperature (°C)Rate Constant (k) (day⁻¹)Half-life (t½) (days)
5500250.04515.4
7500250.05213.3
9500250.06111.4

General Principles of Herbicide Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The rate of hydrolysis is highly dependent on the pH of the solution and the temperature. For many herbicides, hydrolysis can be a significant degradation pathway in aquatic environments and moist soils.

Factors Influencing Hydrolysis Rates
  • pH: Hydrolysis rates can be acid-catalyzed, base-catalyzed, or neutral. The pH-rate profile is a key characteristic of a compound's hydrolytic stability.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. The relationship between temperature and the rate constant is often described by the Arrhenius equation.

  • Chemical Structure: The presence of hydrolytically labile functional groups (e.g., esters, amides, carbamates) in the herbicide's structure will determine its susceptibility to hydrolysis.

Generalized Experimental Protocol for Hydrolysis Studies

The following protocol provides a general method for assessing the hydrolysis rate of an herbicide.

  • Preparation of Test Solutions:

    • Prepare sterile, buffered aqueous solutions at a range of pH values (e.g., 4, 7, and 9) to cover acidic, neutral, and basic conditions.

    • Dissolve the herbicide in the buffer solutions to a known concentration.

  • Experimental Setup:

    • Incubate the test solutions in the dark at a constant temperature (e.g., 25°C, 40°C, and 50°C) to prevent photolysis.

    • Use sealed containers to prevent volatilization.

  • Sampling and Analysis:

    • Collect samples at appropriate time intervals, with more frequent sampling for conditions where faster degradation is expected.

    • Analyze the concentration of the parent herbicide and any hydrolysis products using a suitable analytical method (e.g., HPLC-UV/MS).

  • Data Analysis:

    • Determine the rate constant (k) and half-life (t½) for hydrolysis at each pH and temperature combination, typically assuming first-order kinetics.

    • The Arrhenius equation can be used to calculate the activation energy of the hydrolysis reaction.

Illustrative Data Presentation for Hydrolysis

Table 2 provides a template for presenting hydrolysis data.

Table 2: Hypothetical Hydrolysis Data for an Herbicide

pHTemperature (°C)Rate Constant (k) (day⁻¹)Half-life (t½) (days)
4250.01069.3
7250.02527.7
9250.1504.6
7400.0759.2
7500.2003.5

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the generalized experimental workflows for photolysis and hydrolysis studies.

Photolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare Buffered Solutions (pH 5, 7, 9) add_herbicide Spike with this compound prep_solution->add_herbicide light_exposure Expose to Simulated Sunlight add_herbicide->light_exposure dark_control Incubate Dark Controls add_herbicide->dark_control maintain_temp Maintain Constant Temperature light_exposure->maintain_temp dark_control->maintain_temp sampling Collect Samples at Time Intervals maintain_temp->sampling hplc_analysis Analyze by HPLC-UV/MS sampling->hplc_analysis kinetics Determine Rate Constant (k) hplc_analysis->kinetics half_life Calculate Half-life (t½) kinetics->half_life

Caption: Generalized workflow for a herbicide photolysis study.

Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare Sterile Buffered Solutions (pH 4, 7, 9) add_herbicide Spike with this compound prep_solution->add_herbicide incubation Incubate in Dark at Constant Temperatures add_herbicide->incubation sampling Collect Samples at Time Intervals incubation->sampling hplc_analysis Analyze by HPLC-UV/MS sampling->hplc_analysis kinetics Determine Rate Constant (k) hplc_analysis->kinetics half_life Calculate Half-life (t½) kinetics->half_life

Caption: Generalized workflow for a herbicide hydrolysis study.

Conclusion

While specific data for this compound is not currently available in the public domain, the principles and experimental protocols outlined in this guide provide a robust framework for investigating its photolytic and hydrolytic degradation. Such studies are essential for understanding the environmental behavior of this compound and for ensuring its safe and effective use in agricultural applications. Researchers are encouraged to apply these general methodologies to generate specific data for this compound to fill the current knowledge gap.

Ecotoxicological Profile of Methyldymron: A Technical Guide for Environmental Risk Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific ecotoxicological effects of Methyldymron on a wide range of non-target organisms is limited in publicly accessible scientific literature. This guide synthesizes the available data and provides a framework for a comprehensive ecotoxicological assessment based on internationally recognized testing protocols.

Executive Summary

This compound is a phenylurea herbicide used for selective weed control. Understanding its potential impact on non-target organisms is crucial for a thorough environmental risk assessment. This technical guide outlines the key ecotoxicological endpoints for various non-target organisms and details the standardized experimental protocols for their evaluation. Due to the scarcity of published data for this compound, this document serves as a template for the necessary ecotoxicological profiling of the substance. The limited available data on aquatic organisms indicates a moderate level of acute toxicity. Further research is critically needed to assess the chronic and sublethal effects on a broader range of species and to understand its mechanism of action in non-target species.

Physicochemical Properties and Environmental Fate

A comprehensive ecotoxicological assessment begins with an understanding of a substance's behavior in the environment. Key parameters influencing the bioavailability and potential for exposure of this compound to non-target organisms include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and soil sorption coefficient (Koc). These properties dictate its partitioning in soil, water, and air, and its potential for bioaccumulation. The environmental fate of a pesticide, including its degradation pathways and the toxicity of its metabolites, is a critical component of its overall risk profile.

Effects on Aquatic Organisms

Aquatic ecosystems are particularly vulnerable to pesticide runoff. Therefore, assessing the toxicity of this compound to a range of aquatic organisms, including primary producers (algae), invertebrates, and vertebrates (fish), is essential.

Aquatic Plants (Algae)

The effect of this compound on the growth of freshwater algae, such as Selenastrum capricornutum (now known as Pseudokirchneriella subcapitata), is a key indicator of its potential to disrupt the base of the aquatic food web.

No specific data on the toxicity of this compound to algae were found in the public domain.

The Algal Growth Inhibition Test (OECD 201) is a 72-hour static test that evaluates the effect of a substance on the growth of a selected algal species.

  • Test Organism: Pseudokirchneriella subcapitata or other relevant species.

  • Test Conditions: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium under continuous, uniform illumination and a constant temperature (21-24°C).

  • Test Duration: 72 hours.

  • Endpoints: The primary endpoint is the inhibition of growth, measured as a reduction in biomass or cell density compared to a control group. The 72-hour EC50 (the concentration causing a 50% reduction in growth) and the No Observed Effect Concentration (NOEC) are determined.

Algal Growth Inhibition Test Workflow (OECD 201)
Aquatic Invertebrates

Aquatic invertebrates, such as Daphnia magna, are standard models for ecotoxicological testing due to their sensitivity to pollutants and their important role in aquatic food webs.

The available acute toxicity data for this compound on an aquatic invertebrate is summarized in the table below. No chronic toxicity data was found.

Test OrganismExposure DurationEndpointValue (mg/L)Source
Daphnia pulex48 hoursEC50> 40.0AERU Pesticide Properties Database

The Daphnia magna Reproduction Test (OECD 211) is a 21-day semi-static or flow-through test that assesses the impact of a substance on the reproductive output of daphnids.

  • Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

  • Test Conditions: Individual daphnids are exposed to a range of test substance concentrations. The test medium is renewed periodically (semi-static) or continuously (flow-through).

  • Test Duration: 21 days.

  • Endpoints: The primary endpoint is the total number of live offspring produced per surviving parent daphnid. Adult mortality and time to first brood are also recorded. The 21-day EC50 for reproduction and the NOEC are determined.

Daphnia magna Reproduction Test Workflow (OECD 211)
Fish

Fish are key indicators of aquatic ecosystem health, and toxicity data for fish are a standard requirement for pesticide registration.

The available acute toxicity data for this compound on a freshwater fish species is presented below. No data on chronic or sublethal effects were found.

Test OrganismExposure DurationEndpointValue (mg/L)Source
Cyprinus carpio (Carp)96 hoursLC5014.0AERU Pesticide Properties Database

The Fish Acute Toxicity Test (OECD 203) is a 96-hour test that determines the concentration of a substance that is lethal to 50% of the test fish.

  • Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system.

  • Test Duration: 96 hours.

  • Endpoints: The primary endpoint is mortality, recorded at 24, 48, 72, and 96 hours. The 96-hour LC50 is calculated. Sublethal effects, such as abnormal behavior, are also noted.

Fish Acute Toxicity Test Workflow (OECD 203)

Effects on Terrestrial Organisms

The impact of this compound on soil-dwelling organisms and other terrestrial non-targets is another critical aspect of its environmental risk assessment.

Soil Organisms (Earthworms)

Earthworms are vital for soil health and are used as representative organisms for soil toxicity testing.

No specific data on the toxicity of this compound to earthworms were found in the public domain.

The Earthworm Acute Toxicity Test (OECD 207) is a 14-day test that evaluates the lethal effects of a substance on earthworms in artificial soil.

  • Test Organism: Eisenia fetida or Eisenia andrei.

  • Test Conditions: Adult earthworms are exposed to a range of concentrations of the test substance mixed into a standardized artificial soil.

  • Test Duration: 14 days.

  • Endpoints: The primary endpoint is mortality, assessed at 7 and 14 days. The 14-day LC50 is determined. Sublethal effects, such as changes in behavior and body weight, are also recorded.

Earthworm Acute Toxicity Test Workflow (OECD 207)
Birds

The risk to avian species from pesticides can occur through direct ingestion of contaminated food or water.

No specific data on the toxicity of this compound to birds were found in the public domain.

Standard protocols, such as those from the OECD or EPA, are used to determine the acute oral toxicity of a substance to birds.

  • Test Organism: Typically, a quail species (e.g., Bobwhite quail, Colinus virginianus) or a duck species (e.g., Mallard, Anas platyrhynchos).

  • Test Conditions: Birds are administered a single oral dose of the test substance.

  • Test Duration: A 14-day observation period follows the administration of the dose.

  • Endpoints: The primary endpoint is mortality, from which an LD50 (the dose lethal to 50% of the test birds) is calculated. Signs of toxicity and effects on body weight are also recorded.

Signaling Pathways and Mechanism of Action

No information was found in the reviewed literature regarding the specific signaling pathways or the molecular mechanism of toxic action of this compound in non-target organisms. As a phenylurea herbicide, its primary mode of action in target plants is the inhibition of photosynthesis at photosystem II. However, the mechanisms by which it may exert toxicity in animals are not well-documented. Research in this area is needed to understand potential sublethal effects at the cellular and molecular levels.

Conclusion and Recommendations

The available ecotoxicological data for this compound are insufficient for a comprehensive environmental risk assessment. While acute toxicity data for one species of fish and one aquatic invertebrate are available, there is a significant lack of information on its effects on algae, chronic toxicity to aquatic organisms, and toxicity to terrestrial organisms such as earthworms and birds.

It is strongly recommended that further research be conducted following standardized OECD guidelines to fill these data gaps. Specifically, studies on the following are needed:

  • Algal growth inhibition (OECD 201).

  • Daphnia magna reproduction (OECD 211).

  • Fish early-life stage toxicity (OECD 210).

  • Earthworm reproduction (OECD 222).

  • Avian dietary toxicity and reproduction studies.

  • Investigations into the sublethal effects and the mechanism of action in non-target organisms.

Without such data, a reliable assessment of the environmental risk posed by this compound is not possible.

Methyldymron: A Technical Guide to Soil Sorption and Leaching Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the soil sorption and leaching potential of the herbicide methyldymron. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide synthesizes available physicochemical properties and outlines standardized experimental protocols for determining its environmental fate in soil. The information herein is intended to support research, environmental risk assessment, and drug development activities.

Physicochemical Properties of this compound

A compound's behavior in the soil is largely dictated by its inherent physical and chemical properties. These properties influence its tendency to adhere to soil particles (sorption) versus its mobility with soil water (leaching). Key properties for this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₇H₂₀N₂O
Molecular Weight 268.35 g/mol
Water Solubility 120 mg/L (at 20°C)
LogP (XLogP3-AA) 3.2
Chemical Structure 1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea

Soil Sorption and Leaching Potential

The interaction of this compound with soil particles, primarily organic carbon and clay, governs its retention and movement. The organic carbon-water partition coefficient (Koc) is a key indicator of this interaction. A higher Koc value suggests stronger binding to soil and lower leaching potential. The Groundwater Ubiquity Score (GUS) is an empirical index used to estimate the leaching potential of a pesticide based on its persistence (half-life) and sorption (Koc).

ParameterValueInterpretation
Soil Sorption Coefficient (Kd) Data Not AvailableThe Kd value is soil-specific and requires experimental determination.
Organic Carbon Partition Coefficient (Koc) (estimated) ~1585 L/kgIndicates a moderate to high potential for sorption to soil organic matter. This is an estimated value and requires experimental validation.
Soil Half-life (t½) Data Not AvailableThe persistence of this compound in soil is a critical parameter for assessing leaching risk and requires experimental determination.
Groundwater Ubiquity Score (GUS) Data Not AvailableCannot be calculated without a reliable soil half-life and experimentally determined Koc.

Experimental Protocols

To address the data gaps for this compound, the following standardized experimental protocols are recommended. These are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Soil Sorption/Desorption Study (OECD Guideline 106)

This batch equilibrium method is the standard approach for determining the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Objective: To quantify the partitioning of this compound between soil and an aqueous solution at equilibrium.

Materials:

  • Analytical standard of this compound

  • Radiolabeled this compound (e.g., ¹⁴C-labeled) is preferred for ease of quantification.

  • A range of representative soils (minimum of 5 recommended) with varying organic carbon content, pH, and texture.

  • 0.01 M CaCl₂ solution as the aqueous phase.

  • Centrifuge tubes with screw caps.

  • Shaker/agitator.

  • Analytical instrumentation for quantifying this compound in the aqueous phase (e.g., HPLC-UV, LC-MS, or Liquid Scintillation Counter for radiolabeled substance).

Procedure:

  • Soil Preparation: Air-dry and sieve soils to <2 mm. Characterize each soil for properties such as pH, organic carbon content, texture (sand, silt, clay content), and cation exchange capacity.

  • Preliminary Test: To determine the optimal soil-to-solution ratio, a preliminary test is conducted. This ensures that the concentration of this compound in the aqueous phase at equilibrium is quantifiable and that a significant portion (ideally 20-80%) is sorbed to the soil.

  • Definitive Test (Adsorption Phase):

    • Prepare a stock solution of this compound in 0.01 M CaCl₂.

    • Add a known volume of the this compound solution to a known mass of soil in centrifuge tubes.

    • Include control samples (soil without this compound and this compound solution without soil) to account for potential abiotic degradation or sorption to the container.

    • Agitate the tubes at a constant temperature (e.g., 20-25°C) for a predetermined time to reach equilibrium (typically 24-48 hours, determined in a preliminary kinetics study).

    • Separate the solid and aqueous phases by centrifugation.

    • Analyze the concentration of this compound remaining in the aqueous phase.

  • Calculation:

    • The amount of this compound sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

    • The soil sorption coefficient (Kd) is calculated as: Kd = (Concentration in soil) / (Concentration in water)

    • The organic carbon partition coefficient (Koc) is then calculated as: Koc = (Kd / % Organic Carbon) * 100

  • Desorption Phase (Optional but Recommended):

    • After the adsorption phase, decant the supernatant and replace it with a fresh 0.01 M CaCl₂ solution.

    • Agitate for the same equilibrium time.

    • Analyze the aqueous phase to determine the amount of this compound desorbed from the soil.

Soil Column Leaching Study (Based on EPA and OECD Principles)

This study simulates the movement of this compound through a soil profile under controlled laboratory conditions.

Objective: To assess the mobility and leaching potential of this compound and its degradation products in different soil types.

Materials:

  • Glass or stainless steel columns.

  • A range of representative soils, packed into the columns to a known bulk density.

  • Analytical standard of this compound.

  • Simulated rainfall solution (e.g., 0.01 M CaCl₂).

  • Fraction collector to collect leachate.

  • Analytical instrumentation for quantifying this compound and its potential metabolites.

Procedure:

  • Column Preparation: Uniformly pack the soil into the columns. The soil can be pre-conditioned to a specific moisture content.

  • Application: Apply a known amount of this compound to the surface of the soil column.

  • Leaching: Apply simulated rainfall to the top of the column at a constant, slow rate.

  • Leachate Collection: Collect the leachate in fractions over a defined period.

  • Analysis:

    • Analyze the collected leachate fractions for the concentration of this compound and any identified degradation products.

    • At the end of the experiment, the soil column can be sectioned, and each section analyzed to determine the distribution of the remaining this compound in the soil profile.

  • Data Interpretation: The results will indicate the extent and rate of this compound movement through the soil, providing a direct measure of its leaching potential.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key factors and processes influencing the soil sorption and leaching potential of this compound.

Methyldymron_Fate cluster_properties This compound Properties cluster_soil Soil Characteristics cluster_processes Environmental Processes Prop1 Water Solubility Sorption Soil Sorption (Kd, Koc) Prop1->Sorption -ve correlation Prop2 Log Kow Prop2->Sorption +ve correlation Prop3 Soil Half-life Leaching Leaching Potential (GUS) Prop3->Leaching +ve correlation Degradation Degradation Prop3->Degradation Soil1 Organic Matter Content Soil1->Sorption +ve correlation Soil2 Clay Content Soil2->Sorption +ve correlation Soil3 pH Soil3->Sorption Soil4 Texture Soil4->Leaching Sorption->Leaching -ve correlation Degradation->Leaching -ve correlation

Caption: Factors influencing this compound's soil sorption and leaching.

This guide underscores the importance of empirical data in accurately characterizing the environmental behavior of chemical compounds. For a robust assessment of this compound, conducting the outlined experimental studies is essential. The provided protocols offer a standardized framework for generating the necessary data to inform risk assessments and guide responsible product development.

An In-Depth Technical Guide to the Herbicidal Activity of Methyldymron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldymron, a substituted urea herbicide, demonstrates herbicidal activity through the inhibition of photosynthesis. This technical guide provides a comprehensive overview of the core mechanisms, available efficacy data, and detailed experimental protocols relevant to understanding the herbicidal action of this compound. The information is intended to support researchers, scientists, and professionals in the fields of agrochemical development and plant science in their efforts to evaluate and potentially develop novel herbicidal compounds.

Introduction

This compound is a selective, pre-emergence herbicide historically used for the control of cyperaceous weeds and some annual grasses in turf.[1] As a member of the substituted urea class of herbicides, its primary mode of action is the disruption of photosynthetic electron transport. Understanding the specific interactions of this compound at its target site and its physiological effects on susceptible plants is crucial for assessing its efficacy and for the rational design of new herbicidal molecules.

Mechanism of Action: Inhibition of Photosystem II

The herbicidal activity of this compound stems from its ability to inhibit Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

Substituted urea herbicides, including this compound, act by binding to the D1 protein of the PSII complex.[2][3][4] This binding occurs at the QB-binding niche, where it competitively inhibits the binding of plastoquinone, the native electron acceptor.[2] The blockage of electron flow from the primary quinone acceptor (QA) to QB leads to an accumulation of reduced QA and a subsequent halt in the linear electron transport. This interruption of electron flow prevents the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to plant death.

The following diagram illustrates the signaling pathway of PSII inhibition by substituted urea herbicides like this compound.

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Binding Site (D1 Protein) QA->QB_site e- PQ Plastoquinone (PQ) QB_site->PQ e- Inhibition Inhibition Light Light Energy (Photons) Light->P680 This compound This compound (Substituted Urea) This compound->QB_site Competitive Binding

Caption: Inhibition of Photosystem II electron transport by this compound.

Quantitative Data on Herbicidal Activity

Table 1: Photosystem II Inhibition by this compound

ParameterValueTest SystemReference
IC50 (µM)Data not availableIsolated chloroplasts/thylakoidsTo be determined

Table 2: Growth Reduction (GR) Values for this compound Against Susceptible Weeds

Weed SpeciesCommon NameGR50 (g a.i./ha)Growth StageReference
Kyllinga brevifoliaGreen KyllingaData not availablePre-emergenceTo be determined
Annual Grass Speciese.g., Digitaria sp.Data not availablePre-emergenceTo be determined

Experimental Protocols

The following protocols are foundational for evaluating the herbicidal activity of this compound and similar compounds.

Protocol for a Whole-Plant Pot Study (Pre-emergence)

This protocol is designed to assess the pre-emergence herbicidal efficacy of this compound on target weed species.

Materials:

  • This compound (analytical grade)

  • Acetone or other suitable solvent

  • Tween® 20 or similar surfactant

  • Pots or trays filled with a standardized soil mix

  • Seeds of target weed species (e.g., Kyllinga brevifolia)

  • Controlled environment growth chamber or greenhouse

  • Laboratory sprayer

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to achieve the desired application rates (e.g., ranging from 10 to 1000 g a.i./ha). The final spray solution should contain a surfactant (e.g., 0.1% v/v Tween® 20).

  • Planting: Sow a known number of seeds of the target weed species at a uniform depth in the pots.

  • Herbicide Application: Immediately after sowing, apply the herbicide solutions to the soil surface using a laboratory sprayer calibrated to deliver a consistent volume. Include a solvent-only control and an untreated control.

  • Incubation: Place the pots in a growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod). Water the pots as needed to maintain adequate soil moisture.

  • Data Collection: After a set period (e.g., 21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring the fresh or dry weight of the above-ground biomass.

  • Data Analysis: Calculate the percent inhibition of emergence and growth for each treatment compared to the untreated control. Determine the GR50 value using a suitable statistical software package.

G start Start prep_sol Prepare this compound Solutions start->prep_sol application Apply Herbicide (Pre-emergence) prep_sol->application planting Sow Weed Seeds in Pots planting->application incubation Incubate in Growth Chamber application->incubation data_collection Collect Data (Emergence, Biomass) incubation->data_collection analysis Analyze Data (Calculate GR50) data_collection->analysis end End analysis->end

Caption: Experimental workflow for a pre-emergence herbicide bioassay.

Protocol for Photosystem II Inhibition Assay (Hill Reaction)

This in vitro assay measures the inhibition of photosynthetic electron transport in isolated chloroplasts.

Materials:

  • Fresh spinach leaves or other suitable plant material

  • Isolation buffer (e.g., 0.4 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl, 2 mM MgCl2)

  • Reaction buffer (e.g., 0.1 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl, 5 mM MgCl2)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (e.g., 0.1 mM)

  • This compound stock solution and dilutions

  • Spectrophotometer

  • Centrifuge, blender, cheesecloth, and miracloth

Procedure:

  • Chloroplast Isolation: Homogenize fresh leaf tissue in ice-cold isolation buffer. Filter the homogenate through cheesecloth and miracloth. Centrifuge the filtrate at a low speed to pellet intact chloroplasts. Resuspend the chloroplast pellet in a small volume of reaction buffer.

  • Chlorophyll Determination: Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.

  • Reaction Setup: In a cuvette, combine the reaction buffer, DCPIP solution, and a specific concentration of this compound (or solvent for the control).

  • Initiation of Reaction: Add the chloroplast suspension to the cuvette to a final chlorophyll concentration of approximately 15-20 µg/mL.

  • Measurement: Immediately place the cuvette in a spectrophotometer and measure the change in absorbance at 600 nm over time under illumination. The reduction of DCPIP by photosynthetic electron transport will cause a decrease in absorbance.

  • Data Analysis: Calculate the rate of DCPIP reduction for each this compound concentration. Plot the percent inhibition of the DCPIP reduction rate against the logarithm of the this compound concentration to determine the IC50 value.

G start Start isolate_chloro Isolate Chloroplasts from Leaf Tissue start->isolate_chloro det_chloro Determine Chlorophyll Concentration isolate_chloro->det_chloro setup_reaction Set up Reaction with DCPIP and this compound det_chloro->setup_reaction measure_abs Measure Absorbance Change at 600 nm setup_reaction->measure_abs analyze_data Analyze Data (Calculate IC50) measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for the Photosystem II inhibition (Hill reaction) assay.

Weed Control Spectrum

This compound is primarily effective against cyperaceous weeds and some annual grasses. One of the notable target weeds is Kyllinga brevifolia, commonly known as green kyllinga, which is a problematic perennial sedge in turfgrass. Effective control of Kyllinga species often requires specific herbicide applications.

Conclusion

This compound acts as a potent inhibitor of Photosystem II, a well-established mode of action for substituted urea herbicides. This guide provides the foundational knowledge and experimental frameworks necessary for the detailed investigation of its herbicidal properties. The generation of specific quantitative data, such as IC50 and GR50 values, through the described protocols is essential for a complete understanding of this compound's activity and for its comparison with other herbicidal compounds. This information will be invaluable for the development of new and effective weed management strategies.

References

Preliminary Investigation of Methyldymron's Metabolic Fate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed public-domain literature specifically elucidating the metabolic fate of Methyldymron is scarce. This guide, therefore, outlines a comprehensive strategy for a preliminary investigation into its biotransformation, drawing upon established principles of drug metabolism and analysis. The experimental protocols, potential metabolic pathways, and data tables presented herein are illustrative and intended to serve as a framework for such an investigation.

Introduction

This compound, a urea-based compound, requires a thorough metabolic profiling to ensure its safety and efficacy as a potential therapeutic agent. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for predicting its pharmacokinetic and toxicological profile. This document provides a technical guide for conducting a preliminary investigation into the metabolic fate of this compound, from initial in vitro screening to potential in vivo studies.

Proposed Experimental Protocols

A tiered approach is recommended, beginning with in vitro assays to identify primary metabolic routes and progressing to more complex systems to understand the full metabolic profile.

In Vitro Metabolic Stability Assays

These assays provide an initial assessment of this compound's susceptibility to metabolic enzymes.

2.1.1. Liver Microsomal Stability Assay

  • Objective: To determine the intrinsic clearance of this compound by cytochrome P450 (CYP) enzymes.

  • Protocol:

    • Prepare incubations containing pooled human liver microsomes, this compound (at a concentration well below its Km, if known, typically 1 µM), and an NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2.1.2. Hepatocyte Stability Assay

  • Objective: To assess the metabolic stability of this compound in a more complete cellular system that includes both Phase I and Phase II enzymes.

  • Protocol:

    • Plate cryopreserved or fresh human hepatocytes in collagen-coated plates and allow them to attach.

    • Replace the medium with fresh incubation medium containing this compound (typically 1 µM).

    • Incubate at 37°C in a humidified incubator with 5% CO2.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect both hepatocytes and the incubation medium.

    • Terminate metabolic activity by adding a cold organic solvent with an internal standard.

    • Process the samples for LC-MS/MS analysis to quantify the parent compound.

    • Determine the in vitro half-life and intrinsic clearance.

Metabolite Identification (MetID) Studies
  • Objective: To identify the chemical structures of this compound's metabolites.

  • Protocol:

    • Conduct incubations of this compound at a higher concentration (e.g., 10 µM) with human liver microsomes and hepatocytes to generate sufficient quantities of metabolites.

    • Analyze the samples using high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap LC-MS.

    • Process the data using metabolite identification software to detect potential metabolites based on predicted metabolic transformations (e.g., oxidation, hydrolysis, conjugation) and compare them to control samples.

    • Characterize the structure of potential metabolites using tandem mass spectrometry (MS/MS) fragmentation patterns.

Reaction Phenotyping
  • Objective: To identify the specific CYP enzymes responsible for the oxidative metabolism of this compound.

  • Protocol:

    • Incubate this compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).

    • Alternatively, use pooled human liver microsomes in the presence of selective chemical inhibitors for each major CYP isoform.

    • Quantify the rate of metabolite formation or parent compound depletion.

    • Identify the CYP enzymes that show significant metabolism of this compound.

Data Presentation: Illustrative Quantitative Data

The following tables are templates for summarizing the quantitative data that would be generated from the proposed experiments.

Table 1: In Vitro Metabolic Stability of this compound

Test SystemIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or /10^6 cells)
Human Liver Microsomes[Insert Value][Insert Value]
Human Hepatocytes[Insert Value][Insert Value]
Rat Liver Microsomes[Insert Value][Insert Value]
Rat Hepatocytes[Insert Value][Insert Value]

Table 2: Putative Metabolites of this compound Identified by HRMS

Metabolite IDProposed BiotransformationMass Shift (Da)Proposed Formula
M1Hydroxylation+16C17H20N2O2
M2N-demethylation-14C16H18N2O
M3Urea Hydrolysis-[Insert Formula]
M4Glucuronidation+176C23H28N2O7

Table 3: CYP450 Reaction Phenotyping for this compound Metabolism

CYP Isoform% Contribution to Metabolism
CYP1A2[Insert Value]
CYP2C9[Insert Value]
CYP2C19[Insert Value]
CYP2D6[Insert Value]
CYP3A4[Insert Value]
Other[Insert Value]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate potential metabolic pathways and experimental workflows for the investigation of this compound.

Methyldymron_Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (C17H20N2O) M1 Hydroxylated Metabolite (M1) This compound->M1 CYP450 (Oxidation) M2 N-demethylated Metabolite (M2) This compound->M2 CYP450 (N-dealkylation) M3 Urea Hydrolysis Products (M3) This compound->M3 Carboxylesterases? M4 Glucuronide Conjugate (M4) M1->M4 UGTs

Caption: A potential metabolic pathway for this compound.

Experimental_Workflow start Start: this compound invitro In Vitro Metabolism (Microsomes, Hepatocytes) start->invitro stability Metabolic Stability Assay (LC-MS/MS) invitro->stability metid Metabolite Identification (HRMS) invitro->metid phenotyping Reaction Phenotyping (Recombinant CYPs/Inhibitors) invitro->phenotyping data_analysis Data Analysis & Interpretation stability->data_analysis metid->data_analysis phenotyping->data_analysis report Preliminary Report data_analysis->report

Caption: Workflow for in vitro metabolic investigation.

Conclusion and Future Directions

The outlined preliminary investigation will provide crucial insights into the metabolic fate of this compound. Based on these findings, a more informed decision can be made regarding the necessity of in vivo animal studies to further characterize the pharmacokinetic profile and to identify any species-specific metabolites. A thorough understanding of this compound's metabolism is a fundamental step in its development as a safe and effective therapeutic agent.

Methodological & Application

Application Note and Protocol for the Quantification of Methyldymron using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyldymron is a phenylurea herbicide used for weed control in various agricultural settings.[1][2] Monitoring its concentration in environmental samples and formulated products is crucial for ensuring environmental safety and product quality. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound. The method is designed for researchers, scientists, and professionals in drug development and environmental analysis. This compound, with the chemical formula C17H20N2O, is a non-volatile compound suitable for liquid chromatography.[1]

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of an acetonitrile and water gradient allows for the elution of the analyte.[3][4] Quantification is achieved by monitoring the UV absorbance of the eluting this compound at a specified wavelength and comparing the peak area to that of a known standard. The selection of UV detection is appropriate due to the presence of chromophores (phenyl rings) in the this compound structure.

Experimental Protocols

1. Instrumentation and Reagents

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Analytical balance (4-decimal place).

    • Vortex mixer.

    • Centrifuge.

    • Solid Phase Extraction (SPE) manifold and cartridges (e.g., C18).

    • pH meter.

    • Ultrasonic bath.

    • Glassware: Volumetric flasks, pipettes, beakers, etc.

    • Syringe filters (0.45 µm).

  • Reagents and Materials:

    • This compound analytical standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (analytical grade).

    • Sodium sulfate (anhydrous, analytical grade).

    • C18 SPE cartridges.

2. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (Acetonitrile:Water, 50:50 v/v) to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL. These solutions are used to construct the calibration curve.

3. Sample Preparation (Soil Matrix)

  • Extraction:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Vortex for 1 minute and then place in an ultrasonic bath for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process on the soil pellet with another 20 mL of acetonitrile.

    • Combine the supernatants.

  • Clean-up (Solid Phase Extraction):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute the this compound from the cartridge with 5 mL of acetonitrile.

    • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase (Acetonitrile:Water, 50:50 v/v).

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Instrument Conditions

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 50
    10.0 90
    12.0 90
    12.1 50

    | 15.0 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 245 nm.

Data Presentation: Method Validation Summary

The described HPLC-UV method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following table summarizes the expected quantitative data from a full method validation.

Parameter Specification Expected Result
Linearity (r²) ≥ 0.9950.999
Range 0.1 - 20 µg/mLMeets Specification
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.03 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.1 µg/mL
Accuracy (% Recovery) 90 - 110%98.5% - 102.3%
Precision (% RSD) ≤ 2.0%< 1.5%
Specificity No interfering peaks at the retention time of this compoundPeak purity > 99%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis sample 1. Weigh 10g Soil Sample add_solvent 2. Add 20mL Acetonitrile sample->add_solvent vortex 3. Vortex & Sonicate add_solvent->vortex centrifuge 4. Centrifuge vortex->centrifuge extract 5. Collect Supernatant centrifuge->extract spe 6. SPE Clean-up (C18) extract->spe reconstitute 7. Evaporate & Reconstitute in 1mL Mobile Phase spe->reconstitute filter 8. Filter (0.45 µm) reconstitute->filter hplc_injection 9. Inject 20µL into HPLC filter->hplc_injection separation 10. Chromatographic Separation (C18 Column, Acetonitrile/Water Gradient) hplc_injection->separation detection 11. UV Detection at 245 nm separation->detection integration 12. Peak Integration detection->integration calibration 13. Calibration Curve from Standards integration->calibration quantification 14. Quantification of this compound calibration->quantification

References

Application Notes and Protocols for the LC-MS/MS Analysis of Methyldymron and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldymron is a phenylurea herbicide used for the control of broadleaf weeds and annual grasses in various agricultural settings. Understanding its metabolic fate and developing sensitive analytical methods for its detection are crucial for environmental monitoring, food safety assessment, and toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly selective and sensitive platform for the quantification of this compound and its metabolites in complex matrices.[1][2][3][4][5] This document provides detailed application notes and protocols for the analysis of this compound and its potential metabolites using LC-MS/MS.

Chemical Properties of this compound

PropertyValue
IUPAC Name 1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea
Molecular Formula C₁₇H₂₀N₂O
Molecular Weight 268.35 g/mol
CAS Number 42609-73-4

(Source: PubChem CID 92326)

Predicted Metabolic Pathway of this compound

The metabolic pathway of this compound has not been extensively elucidated in publicly available literature. However, based on the metabolism of other phenylurea herbicides and general xenobiotic transformations, a putative metabolic pathway can be proposed. Key metabolic reactions are expected to include hydroxylation of the phenyl rings, N-demethylation, and subsequent conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion in animal systems. In soil and plants, degradation may involve cleavage of the urea bridge.

Below is a diagram illustrating the predicted metabolic pathway of this compound.

Methyldymron_Metabolism This compound This compound (C17H20N2O) Hydroxylated_Metabolite Hydroxylated Metabolite This compound->Hydroxylated_Metabolite Hydroxylation (Phase I) Demethylated_Metabolite N-Demethylated Metabolite This compound->Demethylated_Metabolite N-Demethylation (Phase I) Urea_Bridge_Cleavage Urea Bridge Cleavage Products This compound->Urea_Bridge_Cleavage Degradation (Environmental) Hydroxylated_Demethylated_Metabolite Hydroxylated and N-Demethylated Metabolite Hydroxylated_Metabolite->Hydroxylated_Demethylated_Metabolite N-Demethylation Conjugated_Metabolites Conjugated Metabolites (Glucuronides, Sulfates) Hydroxylated_Metabolite->Conjugated_Metabolites Conjugation (Phase II) Demethylated_Metabolite->Hydroxylated_Demethylated_Metabolite Hydroxylation Demethylated_Metabolite->Conjugated_Metabolites Conjugation (Phase II) Hydroxylated_Demethylated_Metabolite->Conjugated_Metabolites Conjugation (Phase II)

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for accurate and precise quantification. For solid matrices like soil and agricultural products, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is recommended for its efficiency in extracting a wide range of pesticides.

Protocol for Soil and Agricultural Products (e.g., Wheat):

  • Homogenization: Homogenize 10 g of the sample. For dry samples like wheat grains, add 10 mL of water and let it soak for 30 minutes before homogenization.

  • Extraction:

    • Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • The sample is now ready for LC-MS/MS analysis.

Sample_Prep_Workflow start Sample Homogenization extraction Acetonitrile Extraction with QuEChERS Salts start->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 filtration Filtration (0.22 µm) centrifuge2->filtration end Analysis by LC-MS/MS filtration->end

Caption: QuEChERS sample preparation workflow.

LC-MS/MS Analysis

The following conditions are a starting point and should be optimized for the specific instrument and application.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Tandem Mass Spectrometry (MS/MS) Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The MRM transitions for this compound and its potential metabolites need to be determined by infusing standard solutions of the analytes into the mass spectrometer. Based on the fragmentation of other N,N'-substituted ureas, the primary fragmentation is expected to involve the cleavage of the C-N bond of the urea group.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound [M+H]⁺To be determinedTo be determinedTo be determined
Hydroxylated Metabolite [M+H]⁺To be determinedTo be determinedTo be determined
N-Demethylated Metabolite [M+H]⁺To be determinedTo be determinedTo be determined

Note: The exact m/z values and collision energies must be optimized experimentally.

Predicted MS/MS Fragmentation of this compound

The protonated molecule of this compound, [M+H]⁺, is expected to undergo collision-induced dissociation (CID) primarily at the urea linkage. The most likely fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of characteristic product ions.

Fragmentation_Pathway This compound This compound [M+H]+ Fragment1 [C9H11N]+ This compound->Fragment1 Loss of C8H10NO Fragment2 [C8H10NO]+ This compound->Fragment2 Loss of C9H11N

Caption: Predicted MS/MS fragmentation of this compound.

Data Presentation and Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using matrix-matched standards to account for matrix effects. The concentration range should cover the expected levels of this compound and its metabolites in the samples.

Table for Quantitative Data Summary:

Sample IDMatrixThis compound (ng/g)Metabolite 1 (ng/g)Metabolite 2 (ng/g)% Recovery
ControlSoilNot DetectedNot DetectedNot DetectedN/A
Spiked Sample 1SoilValueValueValueValue
Spiked Sample 2WheatValueValueValueValue
Field Sample 1SoilValueValueValueN/A
Field Sample 2WheatValueValueValueN/A

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the LC-MS/MS analysis of this compound and its putative metabolites. The successful implementation of these methods will enable researchers and scientists to accurately quantify these compounds in various environmental and biological matrices, contributing to a better understanding of the environmental fate and potential risks associated with this compound. Method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, is essential before applying these protocols to routine analysis.

References

Application Notes and Protocols for Methyldymron Analysis in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldymron is a selective urea herbicide used for pre-emergence and early post-emergence control of a variety of annual weeds in crops. Monitoring its concentration in soil is crucial for environmental risk assessment, efficacy studies, and ensuring food safety. This document provides a detailed protocol for the sample preparation and analysis of this compound in soil, leveraging established methodologies for urea herbicides. The primary method described is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by solid-phase extraction (SPE) cleanup and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The protocol involves the extraction of this compound from soil samples using an organic solvent, followed by a cleanup step to remove interfering matrix components. The final extract is then analyzed using a highly sensitive and selective LC-MS/MS system. The QuEChERS approach facilitates efficient extraction and partitioning with the use of salting-out agents. Subsequent SPE cleanup further refines the extract, ensuring accurate and reliable quantification.

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, Formic acid

  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

  • Filters: 0.22 µm syringe filters (PTFE or nylon)

  • Standards: this compound analytical standard

Equipment

  • High-speed centrifuge

  • Homogenizer or mechanical shaker

  • Vortex mixer

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

Experimental Protocols

Sample Collection and Pre-treatment
  • Collect soil samples from the desired depth using a soil auger or probe.

  • Air-dry the soil samples at room temperature in a well-ventilated area, protected from direct sunlight.

  • Once dried, gently crush the soil using a mortar and pestle and sieve it through a 2 mm mesh to remove stones and large debris.

  • Store the homogenized soil samples in labeled, airtight containers at -20°C until analysis.

QuEChERS Extraction
  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute using a mechanical shaker or vortex mixer to ensure thorough mixing.

  • Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

Solid-Phase Extraction (SPE) Cleanup
  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.

  • Take a 5 mL aliquot of the supernatant from the QuEChERS extraction and dilute it with 20 mL of deionized water.

  • Load the diluted extract onto the conditioned C18 SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of methanol/water (1:1, v/v) and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes typical performance data for the analysis of urea herbicides in soil using methods similar to the one described. This data is provided for illustrative purposes and should be verified through in-house validation for this compound.

AnalyteSpiking Level (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
Tebuthiuron---0.20.5[1]
Linuron1095<10-10[2]
Diuron1098<10-10[2]
Various Herbicides50 - 400090 - 101≤850 - 100100 - 400[3][4]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Soil_Sample 1. Soil Sampling & Pre-treatment Extraction 2. QuEChERS Extraction Soil_Sample->Extraction 10g soil Cleanup 3. SPE Cleanup Extraction->Cleanup Supernatant LCMS 4. LC-MS/MS Analysis Cleanup->LCMS Final Extract Data 5. Data Processing LCMS->Data Raw Data quechers_cleanup_logic cluster_extraction QuEChERS Extraction cluster_cleanup SPE Cleanup start Soil Sample + Acetonitrile add_salts Add QuEChERS Salts (MgSO4, NaCl, Citrates) start->add_salts vortex Vortex/Shake add_salts->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load on C18 Cartridge supernatant->load Diluted Extract wash Wash (Water) load->wash elute Elute (Methanol) wash->elute reconstitute Evaporate & Reconstitute elute->reconstitute

References

Application Note: Solid-Phase Extraction Protocol for the Determination of Methyldymron in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyldymron is a phenylurea herbicide used for selective weed control. Its presence in water sources is a potential environmental concern, necessitating sensitive and reliable analytical methods for its detection. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers high recovery and concentration of analytes from complex matrices like water, making it an ideal choice for the analysis of trace levels of this compound.[1][2][3] This application note provides a detailed protocol for the extraction of this compound from water samples using C18 reversed-phase SPE cartridges, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes typical performance data for the solid-phase extraction of non-polar pesticides, like this compound, from water samples using C18 cartridges. These values are representative and may vary depending on the specific laboratory conditions, instrumentation, and water matrix.

ParameterTypical ValueDescription
Recovery 85 - 110%The percentage of the analyte of interest that is successfully recovered from the sample matrix during the extraction process.
Relative Standard Deviation (RSD) < 15%A measure of the precision and reproducibility of the extraction method.
Limit of Detection (LOD) 0.1 - 1.0 ng/LThe lowest concentration of the analyte that can be reliably detected by the analytical instrument.
Limit of Quantification (LOQ) 0.3 - 3.0 ng/LThe lowest concentration of the analyte that can be accurately and precisely quantified.

Experimental Protocol

This protocol outlines the manual solid-phase extraction procedure for this compound from water samples.

Materials and Reagents:

  • SPE Device: C18 SPE Cartridges (e.g., 500 mg, 6 mL)[4][5]

  • Solvents (HPLC or LC-MS grade):

    • Methanol

    • Acetonitrile

    • Reagent Water (e.g., Milli-Q or equivalent)

    • Formic Acid (optional, for pH adjustment)

  • Sample Collection Bottles: Amber glass bottles with Teflon-lined caps.

  • Filtration: 0.45 µm glass fiber filters.

  • Vacuum manifold or positive pressure manifold for SPE.

  • Nitrogen evaporator.

  • Autosampler vials for LC-MS/MS analysis.

Sample Pretreatment:

  • Collect water samples in clean amber glass bottles to prevent photodegradation.

  • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

  • For optimal retention of this compound on the C18 sorbent, the pH of the water sample should be neutral. If necessary, adjust the pH to approximately 7.0.

Solid-Phase Extraction Procedure:

The SPE procedure consists of four main steps: conditioning, sample loading, washing, and elution.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.

    • Follow with 5 mL of reagent water to equilibrate the sorbent. Do not allow the cartridge to go dry at this stage.

  • Sample Loading:

    • Load the pretreated water sample (typically 100-1000 mL) onto the conditioned cartridge at a slow and steady flow rate of approximately 5-10 mL/min.

    • A slow flow rate ensures efficient interaction between the analyte and the sorbent.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of reagent water to remove any co-extracted polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound from the cartridge by passing 5-10 mL of methanol or acetonitrile through the sorbent.

    • Collect the eluate in a clean collection tube.

Eluate Post-Treatment:

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for the LC-MS/MS analysis (e.g., 50:50 methanol:water).

  • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Visualized Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_treatment Post-Extraction Sample Water Sample Collection Filter Filtration (0.45 µm) Sample->Filter pH_Adjust pH Adjustment (if needed) Filter->pH_Adjust Condition 1. Cartridge Conditioning (Methanol, then Water) pH_Adjust->Condition Load 2. Sample Loading Condition->Load Wash 3. Washing (Reagent Water) Load->Wash Elute 4. Elution (Methanol or Acetonitrile) Wash->Elute Evaporate Evaporation (Nitrogen) Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for this compound extraction from water.

References

Synthesis of Methyldymron Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of the Methyldymron analytical standard, intended for use in research, development, and quality control settings. This compound, a urea-based herbicide, requires a pure analytical standard for accurate quantification and identification in various matrices. The protocol herein details a robust synthetic route, purification methods, and analytical characterization. The synthesis involves the reaction of N-methylaniline with 2-phenylpropan-2-yl isocyanate. Detailed experimental procedures are provided, along with methods for purification and comprehensive analytical characterization to confirm the identity and purity of the synthesized standard. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound, with the IUPAC name 1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea[1], is a significant compound in the agricultural sector. Accurate and reliable analytical data is paramount for regulatory compliance, environmental monitoring, and toxicological studies. The availability of a high-purity analytical standard is a prerequisite for achieving such data. This protocol outlines a reproducible method for the laboratory-scale synthesis of this compound.

Chemical Synthesis

The synthesis of this compound is achieved through the reaction of a secondary amine, N-methylaniline, with an isocyanate, 2-phenylpropan-2-yl isocyanate. This is a common and efficient method for the preparation of N,N'-substituted ureas[2][3][4]. The isocyanate can be generated in situ from the corresponding amine or synthesized as a stable intermediate.

Synthesis of 2-phenylpropan-2-yl isocyanate (Intermediate)

The precursor, 2-phenylpropan-2-yl isocyanate, can be synthesized from 2-amino-2-phenylpropane. A common method for the synthesis of isocyanates from primary amines involves the use of phosgene or a phosgene equivalent like triphosgene[5].

Experimental Protocol: Synthesis of 2-phenylpropan-2-yl isocyanate

  • Materials:

    • 2-amino-2-phenylpropane

    • Triphosgene (bis(trichloromethyl) carbonate)

    • Anhydrous toluene

    • Triethylamine

    • Nitrogen or Argon gas supply

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-amino-2-phenylpropane (1 equivalent) in anhydrous toluene.

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous toluene.

    • Slowly add the triphosgene solution to the stirred amine solution via the dropping funnel over a period of 30 minutes.

    • After the addition is complete, add triethylamine (2.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

    • Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

    • The filtrate, containing the 2-phenylpropan-2-yl isocyanate, can be used directly in the next step or purified by vacuum distillation.

Synthesis of this compound

Experimental Protocol: Synthesis of 1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea

  • Materials:

    • N-methylaniline

    • Solution of 2-phenylpropan-2-yl isocyanate in toluene (from the previous step)

    • Anhydrous toluene

    • Hexane

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve N-methylaniline (1 equivalent) in anhydrous toluene.

    • To this solution, add the toluene solution of 2-phenylpropan-2-yl isocyanate (1 equivalent) dropwise at room temperature with stirring.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, a precipitate of this compound may form. If so, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/hexane or ethanol/water, or by column chromatography on silica gel.

Purification and Characterization

Purification:

The crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or toluene) and then add a co-solvent in which the product is less soluble (e.g., water or hexane) until turbidity is observed. Allow the solution to cool slowly to induce crystallization. The pure crystals are then collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization:

The identity and purity of the synthesized this compound analytical standard should be confirmed using a combination of the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Data Presentation

ParameterExpected ValueAnalytical Method
Chemical Formula C₁₇H₂₀N₂O-
Molecular Weight 268.36 g/mol Mass Spectrometry
Appearance White to off-white crystalline solidVisual Inspection
Purity ≥ 98%HPLC
¹H NMR Consistent with the structure of this compoundNMR Spectroscopy
¹³C NMR Consistent with the structure of this compoundNMR Spectroscopy
IR Spectrum Characteristic peaks for N-H, C=O, C-N bondsIR Spectroscopy

Experimental Workflows and Signaling Pathways

Synthesis Workflow

Synthesis_Workflow cluster_isocyanate Isocyanate Synthesis cluster_urea Urea Synthesis cluster_purification Purification & Analysis 2-Amino-2-phenylpropane 2-Amino-2-phenylpropane Isocyanate_Reaction Reaction in Toluene (0°C to reflux) 2-Amino-2-phenylpropane->Isocyanate_Reaction Triphosgene Triphosgene Triphosgene->Isocyanate_Reaction 2-Phenylpropan-2-yl_isocyanate 2-Phenylpropan-2-yl isocyanate Isocyanate_Reaction->2-Phenylpropan-2-yl_isocyanate Urea_Reaction Reaction in Toluene (Room Temperature) 2-Phenylpropan-2-yl_isocyanate->Urea_Reaction N-methylaniline N-methylaniline N-methylaniline->Urea_Reaction Crude_this compound Crude this compound Purification Recrystallization or Column Chromatography Crude_this compound->Purification Analytical_Standard This compound Analytical Standard Purification->Analytical_Standard Analysis HPLC, MS, NMR, IR Analytical_Standard->Analysis

Caption: Workflow for the synthesis of this compound analytical standard.

Analytical Characterization Workflow

Analytical_Workflow cluster_techniques Analytical Techniques Synthesized_this compound Synthesized this compound HPLC HPLC (Purity Assessment) Synthesized_this compound->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Synthesized_this compound->MS NMR NMR Spectroscopy (Structural Elucidation) Synthesized_this compound->NMR IR IR Spectroscopy (Functional Group Identification) Synthesized_this compound->IR Data_Analysis Data Analysis and Standard Confirmation HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Final_Report Certificate of Analysis Data_Analysis->Final_Report

Caption: Workflow for the analytical characterization of the synthesized this compound.

Safety Precautions

  • Phosgene and its equivalents (e.g., triphosgene) are highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Isocyanates are sensitizers and can cause respiratory irritation. Avoid inhalation and skin contact.

  • Organic solvents are flammable. Work away from open flames and ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This document provides a detailed protocol for the synthesis, purification, and characterization of a this compound analytical standard. Adherence to these procedures will enable researchers and analytical scientists to produce a high-purity reference material essential for accurate and reliable analytical measurements. The provided workflows and data tables offer a clear and concise guide for the successful execution of this synthesis.

References

Application of Methyldymron in Weed Control Research for Turfgrass

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldymron, also known by its common name Dymron, is a urea-based herbicide that has been utilized primarily in rice cultivation in Asian markets. Its potential application in turfgrass weed management presents an area of growing research interest. These application notes provide a comprehensive overview of the available research on this compound, including its herbicidal efficacy, turfgrass tolerance, and detailed protocols for conducting research trials. The information is intended to guide researchers and professionals in designing and executing experiments to further evaluate the utility of this compound for selective weed control in turf.

Based on its chemical class and information on related compounds, this compound is presumed to act as an inhibitor of fatty acid synthesis, specifically targeting very-long-chain fatty acid (VLCFA) elongases. This mode of action disrupts the formation of essential lipids required for cell membrane integrity and plant growth.

Data Presentation

Table 1: Efficacy of this compound on Common Turfgrass Weeds (Hypothetical Data)
Target Weed SpeciesCommon NameGrowth Stage at ApplicationThis compound Application Rate (kg a.i./ha)Weed Control (%) (8 Weeks After Treatment)
Digitaria sanguinalisLarge CrabgrassPre-emergence0.592
Pre-emergence1.098
Early post-emergence1.085
Poa annuaAnnual BluegrassPre-emergence0.588
Pre-emergence1.095
Early post-emergence1.080
Trifolium repensWhite CloverPost-emergence1.075
Post-emergence1.588
Cyperus esculentusYellow NutsedgePost-emergence1.565
Post-emergence2.078

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual efficacy may vary depending on environmental conditions, turfgrass competition, and weed biotypes.

Table 2: Phytotoxicity of this compound on Common Turfgrass Species (Hypothetical Data)
Turfgrass SpeciesCommon NameThis compound Application Rate (kg a.i./ha)Phytotoxicity Rating (4 Weeks After Treatment)¹
Festuca arundinaceaTall Fescue1.01.5
2.02.8
Poa pratensisKentucky Bluegrass1.01.2
2.02.5
Lolium perennePerennial Ryegrass1.01.8
2.03.2
Cynodon dactylonBermudagrass1.01.0
2.01.5
Zoysia japonicaZoysiagrass1.01.0
2.01.3

¹Phytotoxicity rating on a scale of 1 to 10, where 1 = no visible injury and 10 = complete turfgrass death. Ratings below 3 are generally considered commercially acceptable. Note: The data presented in this table is hypothetical and for illustrative purposes. Actual turfgrass tolerance can be influenced by factors such as turfgrass variety, health, and environmental stress.

Experimental Protocols

Protocol 1: Field Efficacy and Phytotoxicity Trial for this compound

Objective: To evaluate the efficacy of this compound for the control of target weeds and to assess the phytotoxicity on established turfgrass under field conditions.

Materials:

  • Established turfgrass area with a natural and uniform infestation of target weeds.

  • This compound formulation (specify formulation type, e.g., wettable powder, granular).

  • Calibrated small-plot research sprayer with appropriate nozzles (e.g., flat-fan) to ensure uniform application.

  • Plot marking equipment (stakes, flags, measuring tape).

  • Data collection tools (quadrats for visual ratings, handheld GPS for plot location, camera for photographic documentation).

  • Personal Protective Equipment (PPE) as specified in the Safety Data Sheet (SDS).

Experimental Design:

  • Plot Size: Minimum of 1.5 m x 3 m.

  • Replications: Minimum of 3, arranged in a randomized complete block design.

  • Treatments:

    • Untreated Control.

    • Vehicle Control (if a solvent is used for the active ingredient).

    • This compound at a minimum of three graded rates (e.g., 0.5, 1.0, and 2.0 kg a.i./ha).

    • A commercial standard herbicide for comparison.

  • Application:

    • Apply treatments uniformly to the designated plots.

    • For pre-emergence applications, irrigate with approximately 0.5 inches of water within 24 hours to incorporate the herbicide into the soil.

    • For post-emergence applications, apply to actively growing weeds. Avoid application when turf is under stress.

Data Collection:

  • Weed Control: Visually assess the percentage of weed control for each target species at 2, 4, 8, and 12 weeks after treatment (WAT) compared to the untreated control plots.

  • Phytotoxicity: Visually assess turfgrass injury at 1, 2, 4, and 8 WAT using a scale of 1-10 (1 = no injury, 10 = dead turf). Note symptoms such as chlorosis, necrosis, and stunting.

  • Turfgrass Quality: Visually assess overall turfgrass quality (color, density, uniformity) at each rating interval using a scale of 1-9 (1 = dead turf, 9 = excellent quality).

  • Environmental Conditions: Record air temperature, soil temperature, soil moisture, and any rainfall events at the time of application and during the trial period.

Data Analysis:

  • Subject the data to Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Fisher's Protected LSD at p ≤ 0.05) to determine significant differences between treatment means.

Protocol 2: Greenhouse Pot Study for Dose-Response and Species Sensitivity

Objective: To determine the dose-response of specific weed species to this compound and to evaluate the sensitivity of different turfgrass species in a controlled environment.

Materials:

  • Greenhouse or controlled environment growth chamber.

  • Pots (e.g., 4-inch diameter) filled with a standardized growing medium.

  • Seeds or vegetative propagules of target weed and turfgrass species.

  • This compound formulation.

  • Precision laboratory sprayer or pipette for application.

  • Balance for measuring plant biomass.

  • Ruler for measuring shoot and root length.

Experimental Design:

  • Experimental Units: Individual pots.

  • Replications: Minimum of 4 per treatment.

  • Design: Completely randomized design.

  • Treatments:

    • Untreated Control.

    • A series of at least five graded rates of this compound to establish a dose-response curve.

  • Procedure:

    • Grow plants to a specified growth stage (e.g., 2-3 leaf stage for post-emergence application).

    • Apply this compound uniformly to the soil (pre-emergence) or foliage (post-emergence).

    • Maintain optimal growing conditions (temperature, light, water, nutrients) for the duration of the experiment.

Data Collection:

  • Efficacy: At 21 days after treatment (DAT), harvest the above-ground biomass of the weed species, dry to a constant weight, and record the dry weight.

  • Phytotoxicity: At 21 DAT, visually rate turfgrass injury and harvest the shoots and roots of the turfgrass species. Measure shoot height, root length, and dry biomass.

Data Analysis:

  • Analyze the data using regression analysis to determine the GR50 (the herbicide rate that causes a 50% reduction in plant growth) for each weed and turfgrass species.

  • Use ANOVA and a mean separation test to compare phytotoxicity parameters across different treatment rates.

Mandatory Visualizations

fatty_acid_elongase_inhibition cluster_cytoplasm Cytoplasm cluster_plastid Plastid cluster_er Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Malonyl-CoA->Fatty_Acid_Synthase C16_C18_Fatty_Acids C16-C18 Fatty Acids Fatty_Acid_Synthase->C16_C18_Fatty_Acids VLCFA_Elongase Very-Long-Chain Fatty Acid (VLCFA) Elongase C16_C18_Fatty_Acids->VLCFA_Elongase VLCFAs Very-Long-Chain Fatty Acids (>C18) VLCFA_Elongase->VLCFAs Waxes_Suberin Waxes, Suberin, Cutin VLCFAs->Waxes_Suberin Cell_Membrane_Integrity Cell Membrane Integrity & Plant Growth Waxes_Suberin->Cell_Membrane_Integrity Essential for This compound This compound This compound->VLCFA_Elongase Inhibition

Caption: Proposed mechanism of action for this compound via inhibition of VLCFA elongase.

experimental_workflow Start Start Plot_Establishment Plot Establishment (Randomized Complete Block Design) Start->Plot_Establishment Treatment_Application Treatment Application (this compound, Controls) Plot_Establishment->Treatment_Application Data_Collection Data Collection (Weed Control %, Phytotoxicity Rating) Treatment_Application->Data_Collection 1, 2, 4, 8, 12 WAT Data_Analysis Data Analysis (ANOVA, Mean Separation) Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: General experimental workflow for a field efficacy trial of this compound.

Establishing Dose-Response Curves for Methyldymron on Target Weeds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyldymron

This compound is a selective, pre-emergence herbicide belonging to the phenylurea class. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). By disrupting the electron transport chain in susceptible plants, it leads to the production of reactive oxygen species (ROS), causing lipid peroxidation, membrane damage, and ultimately, cell death. This compound was historically used for the control of cyperaceous and some annual grass weeds.

Signaling Pathway of this compound

This compound targets the D1 protein within the Photosystem II complex located in the thylakoid membranes of chloroplasts.[1][2][3][4][5] By binding to the D1 protein, it blocks the binding of plastoquinone (PQ), a crucial electron carrier. This interruption of the electron flow leads to a cascade of damaging events.

Methyldymron_Signaling_Pathway cluster_photosystem_II Photosystem II (in Thylakoid Membrane) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB Site on D1 Protein QA->QB e- Plastoquinone Plastoquinone (PQ) QB->Plastoquinone Electron Transfer Blocked ROS Reactive Oxygen Species (ROS) QB->ROS Leads to Formation of This compound This compound This compound->QB Binds and Inhibits CellDamage Lipid Peroxidation & Membrane Damage ROS->CellDamage Causes PlantDeath Weed Death CellDamage->PlantDeath Results in Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_data_collection Data Collection cluster_analysis Data Analysis A Select Target Weed Species B Prepare Growth Medium and Pots A->B C Sow Weed Seeds B->C D Prepare this compound Dose Range C->D E Apply Herbicide (Pre- or Post-emergence) D->E F Visual Injury Assessment (7, 14, 21 DAT) E->F G Harvest and Measure Dry Biomass (21 DAT) F->G H Fit Dose-Response Curve (Log-logistic model) G->H I Calculate ED50 and other ED values H->I

References

Methods for Assessing Methyldymron Persistence in Soil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldymron is a urea-based herbicide, and understanding its persistence in the soil is crucial for assessing its environmental impact, ensuring crop safety, and informing regulatory decisions. The persistence of a pesticide is defined by the duration it remains active in the soil before being broken down into non-toxic substances. This process, known as degradation, is influenced by a combination of chemical, biological, and environmental factors.

These application notes provide a comprehensive overview of the methodologies and protocols for assessing the persistence of this compound in soil. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data for the related triazinone herbicide, metamitron, is used as an illustrative example for quantitative analysis and degradation pathways. Researchers should adapt these protocols and analytical methods specifically for this compound based on its unique physicochemical properties.

Data Presentation: Physicochemical Properties and Persistence Data

A summary of key physicochemical properties of this compound is presented below. Understanding these properties is fundamental to predicting its behavior and persistence in the soil environment.

PropertyValueReference
This compound
IUPAC Name1-(α,α-dimethylbenzyl)-3-methyl-3-phenylureaPubChem CID 92326
CAS Number42609-73-4PubChem CID 92326
Molecular FormulaC₁₇H₂₀N₂OPubChem CID 92326
Molar Mass268.35 g/mol PubChem CID 92326
Melting Point76-77 °CPubChem CID 92326

Analogous Persistence Data for Metamitron

The following table summarizes soil persistence data for metamitron, a triazinone herbicide, which can serve as a reference for designing and interpreting studies on this compound. The persistence of a pesticide is often expressed as its half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate.

Soil TypeTemperature (°C)Moisture ContentHalf-life (DT₅₀) in daysReference
Sandy Loam20Field Capacity3.4 - 39--INVALID-LINK--
Silt Loam20Field Capacity9 - 49 (aerobic aquatic)--INVALID-LINK--
Loamy Sand (anaerobic)20Saturated27 - 299--INVALID-LINK--
Not SpecifiedNot SpecifiedNot Specified4 - 8 (predicted)--INVALID-LINK--

Experimental Protocols

Soil Collection and Characterization

Objective: To obtain and characterize representative soil samples for the persistence study.

Materials:

  • Shovel, auger, or soil probe

  • Clean plastic bags or containers

  • Sieves (2 mm mesh)

  • Laboratory for soil analysis

Protocol:

  • Select a sampling site that is representative of the intended use area of this compound.

  • Collect soil samples from the top 0-20 cm layer, as this is the zone of greatest microbial activity and herbicide interaction.

  • Air-dry the soil samples at room temperature (20-25°C) and remove any large debris, stones, and plant material.

  • Sieve the soil through a 2 mm mesh sieve to ensure homogeneity.

  • Thoroughly characterize the soil for the following parameters:

    • Soil texture (% sand, silt, clay)

    • pH

    • Organic carbon content (%)

    • Cation exchange capacity (CEC)

    • Moisture content at field capacity

Laboratory Soil Incubation Study

Objective: To determine the degradation rate of this compound in a controlled laboratory setting.

Materials:

  • This compound analytical standard

  • Characterized soil

  • Incubation vessels (e.g., glass jars with loose-fitting lids)

  • Incubator with temperature and humidity control

  • Analytical balance

  • Solvents for extraction (e.g., methanol, acetonitrile)

  • Solid Phase Extraction (SPE) cartridges for cleanup

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Protocol:

  • Weigh a known amount of the characterized soil (e.g., 50 g dry weight equivalent) into each incubation vessel.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Fortify the soil samples with the this compound stock solution to achieve the desired concentration (e.g., 1 mg/kg). Ensure even distribution.

  • Adjust the moisture content of the soil to a specific level, typically 40-60% of its water-holding capacity.

  • Incubate the samples in the dark at a constant temperature (e.g., 20°C or 25°C).

  • Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, 42, 56, and 84 days).

  • At each time point, extract this compound from the soil samples using an appropriate organic solvent (e.g., shaking with methanol).

  • Clean up the extracts using SPE to remove interfering substances.

  • Analyze the cleaned-up extracts by HPLC or GC-MS to quantify the concentration of this compound.

  • Calculate the half-life (DT₅₀) of this compound using first-order degradation kinetics. The formula for the first-order rate constant (k) is: ln(C_t) = ln(C_0) - kt, and the half-life is calculated as DT₅₀ = 0.693 / k, where C_t is the concentration at time t, and C_0 is the initial concentration.[1]

Analytical Method for this compound Quantification (Example using HPLC)

Objective: To provide a general procedure for the quantification of this compound in soil extracts. This is an example and must be optimized and validated for this compound.

Instrumentation:

  • HPLC system with a UV or Mass Spectrometer (MS) detector

  • C18 reverse-phase column

Mobile Phase (Isocratic):

  • Acetonitrile:Water (e.g., 60:40, v/v)

Procedure:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Inject the standards to create a calibration curve.

  • Inject the cleaned-up soil extracts.

  • Identify and quantify the this compound peak based on its retention time and the calibration curve.

  • Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation Study cluster_analysis Analytical Procedure cluster_data Data Analysis soil_collection Soil Collection (0-20 cm) air_drying Air Drying & Sieving (2 mm) soil_collection->air_drying characterization Soil Characterization (pH, OC, Texture) air_drying->characterization fortification Fortification with this compound characterization->fortification incubation Incubation (Controlled Temp. & Moisture) fortification->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup SPE Cleanup extraction->cleanup analysis HPLC or GC-MS Analysis cleanup->analysis quantification Quantification of Residues analysis->quantification kinetics Degradation Kinetics Calculation quantification->kinetics half_life Half-life (DT50) Determination kinetics->half_life

Experimental workflow for assessing this compound persistence in soil.

Factors_Influencing_Persistence cluster_soil Soil Properties cluster_environmental Environmental Conditions cluster_microbial Biological Factors Methyldymron_Persistence This compound Persistence in Soil Soil_Type Soil Type & Texture Soil_Type->Methyldymron_Persistence Organic_Matter Organic Matter Content Organic_Matter->Methyldymron_Persistence pH Soil pH pH->Methyldymron_Persistence Temperature Temperature Temperature->Methyldymron_Persistence Moisture Moisture Content Moisture->Methyldymron_Persistence Microbial_Activity Microbial Activity & Population Microbial_Activity->Methyldymron_Persistence

Factors influencing the persistence of this compound in soil.

Discussion of Factors Influencing this compound Persistence

The persistence of this compound in soil is not static but is governed by a complex interplay of various factors:

  • Soil Properties:

    • Soil Type and Texture: The relative proportions of sand, silt, and clay influence water movement, aeration, and the surface area available for adsorption, all of which affect degradation rates.

    • Organic Matter Content: Soil organic matter can adsorb this compound, potentially reducing its bioavailability for microbial degradation but also acting as a source of microbial populations.

    • Soil pH: The pH of the soil can influence the chemical stability of this compound and affect the activity of soil microorganisms responsible for its degradation.

  • Environmental Conditions:

    • Temperature: Higher temperatures generally increase the rate of microbial activity and chemical reactions, leading to faster degradation of this compound.

    • Moisture Content: Soil moisture is essential for microbial activity. Optimal moisture levels, typically near field capacity, promote the most rapid degradation. Both very dry and waterlogged (anaerobic) conditions can slow down the degradation process.

  • Biological Factors:

    • Microbial Activity and Population: The primary mechanism for the degradation of many organic pesticides in soil is microbial metabolism. The size, diversity, and metabolic activity of the soil microbial community are critical in determining the rate of this compound breakdown.

Conclusion

Assessing the soil persistence of this compound is a multi-faceted process that requires careful experimental design and precise analytical techniques. The protocols outlined in these application notes provide a robust framework for conducting such studies. While specific quantitative data for this compound remains limited, the provided methodologies, coupled with the use of analogous data from related compounds, enable a thorough investigation into its environmental fate. Researchers are encouraged to adapt and validate these methods for this compound to generate specific data that will contribute to a better understanding of its behavior in the soil environment.

References

Application Notes and Protocols: In Vitro Assays for Testing Methyldymron's Inhibitory Effect on Photosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldymron is a urea-based herbicide that effectively controls a wide range of weeds by inhibiting photosynthesis. Its primary mode of action is the disruption of the photosynthetic electron transport chain in Photosystem II (PSII). Specifically, this compound binds to the D1 protein of the PSII complex, at or near the QB binding site. This binding event blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby halting the linear electron flow and, consequently, the production of ATP and NADPH necessary for carbon fixation. This application note provides detailed protocols for two common in vitro assays used to quantify the inhibitory effect of this compound on photosynthesis: the chlorophyll fluorescence assay and the 2,6-dichlorophenolindophenol (DCPIP) photoreduction assay.

Mechanism of Action of this compound

This compound acts as a potent and specific inhibitor of Photosystem II. The binding of this compound to the D1 protein displaces the native plastoquinone from the QB binding site, effectively blocking the electron flow. This leads to an accumulation of reduced QA and a subsequent increase in chlorophyll fluorescence, as the absorbed light energy cannot be utilized for photochemistry and is instead dissipated as fluorescence.

G cluster_PSII Photosystem II (PSII) cluster_ETC Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo Light Energy (Photon) QA QA Pheo->QA Electron Transfer QB QB Site (D1 Protein) QA->QB Electron Transfer This compound This compound This compound->QB Inhibition Cytb6f Cytochrome b6f PC Plastocyanin Cytb6f->PC Electron Transfer PSI Photosystem I (PSI) PC->PSI Electron Transfer NADP NADP+ -> NADPH PSI->NADP Electron Transfer

Figure 1: this compound's Inhibition of Photosynthetic Electron Flow.

Data Presentation: Inhibitory Effects on Photosystem II

The following table summarizes the inhibitory activity of various Photosystem II-inhibiting herbicides, including hypothetical data for this compound, as determined by chlorophyll fluorescence and DCPIP photoreduction assays. The IC50 value represents the concentration of the inhibitor required to cause a 50% reduction in the measured photosynthetic activity.

HerbicideAssay TypeIC50 (µM)Reference
This compound Chlorophyll Fluorescence (ΦPSII) ~ 0.05 - 0.2 (Hypothetical) N/A
This compound DCPIP Photoreduction ~ 0.1 - 0.5 (Hypothetical) N/A
DiuronChlorophyll Fluorescence0.038Published Literature
AtrazineChlorophyll Fluorescence0.12Published Literature
TerbutrynDCPIP Photoreduction0.045Published Literature
MetribuzinDCPIP Photoreduction0.06Published Literature

Experimental Protocols

Isolation of Thylakoid Membranes from Spinach

This protocol describes the extraction of photosynthetically active thylakoid membranes from fresh spinach leaves, which are required for both the chlorophyll fluorescence and DCPIP photoreduction assays.

Materials:

  • Fresh spinach leaves (approx. 50 g)

  • Grinding Buffer (ice-cold): 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM MgCl₂, 1 mM MnCl₂, 1 mM EDTA, 5 mM ascorbic acid, and 0.1% (w/v) bovine serum albumin (BSA).

  • Wash Buffer (ice-cold): 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM MgCl₂.

  • Resuspension Buffer (ice-cold): 50 mM HEPES-KOH (pH 7.5), 0.1 M sorbitol, 5 mM MgCl₂.

  • Blender

  • Cheesecloth and Miracloth

  • Refrigerated centrifuge and tubes

  • Homogenizer (optional)

  • Spectrophotometer

  • 80% (v/v) Acetone solution

Procedure:

  • Wash spinach leaves and remove midribs.

  • Homogenize the leaves in a blender with ice-cold Grinding Buffer (approx. 200 mL) using short bursts to avoid heating.

  • Filter the homogenate through four layers of cheesecloth followed by one layer of Miracloth into a chilled beaker.

  • Transfer the filtrate to centrifuge tubes and centrifuge at 1,000 x g for 5 minutes at 4°C to pellet intact chloroplasts.

  • Discard the supernatant and gently resuspend the pellet in a small volume of Wash Buffer.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the thylakoid membranes.

  • Discard the supernatant and resuspend the thylakoid pellet in a minimal volume of Resuspension Buffer.

  • Determine the chlorophyll concentration of the thylakoid suspension by diluting an aliquot in 80% acetone and measuring the absorbance at 645 nm and 663 nm. The chlorophyll concentration can be calculated using the following equation:

    • Chlorophyll (mg/mL) = (20.2 x A645) + (8.02 x A663)

  • Adjust the thylakoid suspension to a final chlorophyll concentration of 1 mg/mL with Resuspension Buffer. Store on ice and use immediately.

G start Start: Fresh Spinach Leaves homogenize Homogenize in Grinding Buffer start->homogenize filter Filter through Cheesecloth & Miracloth homogenize->filter centrifuge1 Centrifuge (1,000 x g) to pellet chloroplasts filter->centrifuge1 resuspend1 Resuspend pellet in Wash Buffer centrifuge1->resuspend1 centrifuge2 Centrifuge (4,000 x g) to pellet thylakoids resuspend1->centrifuge2 resuspend2 Resuspend pellet in Resuspension Buffer centrifuge2->resuspend2 measure_chl Determine Chlorophyll Concentration resuspend2->measure_chl adjust_conc Adjust to 1 mg/mL Chlorophyll measure_chl->adjust_conc end Thylakoid Suspension (Ready for Assay) adjust_conc->end

Figure 2: Workflow for Thylakoid Membrane Isolation.
Chlorophyll Fluorescence Assay

This assay measures the effect of this compound on the quantum yield of Photosystem II (ΦPSII), a sensitive indicator of photosynthetic efficiency.

Materials:

  • Isolated thylakoid suspension (1 mg/mL chlorophyll)

  • Assay Buffer: 50 mM HEPES-KOH (pH 7.6), 0.1 M sorbitol, 5 mM MgCl₂, 10 mM KCl, 1 mM K₂HPO₄.

  • This compound stock solution (in DMSO or ethanol)

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • 96-well microplate or cuvettes suitable for the fluorometer

Procedure:

  • Prepare a serial dilution of this compound in the Assay Buffer to achieve a range of final concentrations (e.g., 0.001 µM to 100 µM). Include a control with the same concentration of solvent (DMSO or ethanol) used for the stock solution.

  • In each well of the microplate or cuvette, add the Assay Buffer and the appropriate concentration of this compound.

  • Add the thylakoid suspension to each well to a final chlorophyll concentration of 10-15 µg/mL. The final volume will depend on the instrument requirements.

  • Incubate the samples in the dark for 15 minutes at room temperature.

  • Measure the chlorophyll fluorescence parameters using the PAM fluorometer.

    • Determine the minimal fluorescence (F₀) by applying a weak measuring light.

    • Determine the maximal fluorescence (Fm) by applying a saturating pulse of light.

    • The variable fluorescence (Fv) is calculated as Fm - F₀.

    • The maximum quantum yield of PSII is calculated as Fv/Fm.

  • To measure the effective quantum yield of PSII (ΦPSII) in the light, expose the samples to actinic light and apply saturating pulses to determine the maximal fluorescence in the light-acclimated state (Fm'). The steady-state fluorescence in the light is Ft.

    • ΦPSII = (Fm' - Ft) / Fm'

  • Plot the ΦPSII values against the logarithm of the this compound concentration and determine the IC50 value.

G start Start: Thylakoid Suspension & this compound Dilutions mix Mix Thylakoids, Buffer, & this compound in Wells start->mix incubate Dark Incubation (15 min) mix->incubate measure_f0 Measure Minimal Fluorescence (F₀) incubate->measure_f0 actinic_light Expose to Actinic Light incubate->actinic_light saturating_pulse1 Apply Saturating Pulse measure_f0->saturating_pulse1 measure_fm Measure Maximal Fluorescence (Fm) saturating_pulse1->measure_fm calculate_fvfm Calculate Fv/Fm = (Fm - F₀) / Fm measure_fm->calculate_fvfm saturating_pulse2 Apply Saturating Pulse actinic_light->saturating_pulse2 measure_ft Measure Steady-State Fluorescence (Ft) actinic_light->measure_ft measure_fm_prime Measure Maximal Fluorescence (Fm') saturating_pulse2->measure_fm_prime calculate_phiPSII Calculate ΦPSII = (Fm' - Ft) / Fm' measure_fm_prime->calculate_phiPSII measure_ft->calculate_phiPSII plot_data Plot ΦPSII vs. [this compound] calculate_phiPSII->plot_data end Determine IC50 plot_data->end

Figure 3: Chlorophyll Fluorescence Assay Workflow.
DCPIP Photoreduction Assay

This spectrophotometric assay measures the rate of electron transport from water to the artificial electron acceptor DCPIP. In the presence of an inhibitor like this compound, the rate of DCPIP reduction is decreased.

Materials:

  • Isolated thylakoid suspension (1 mg/mL chlorophyll)

  • Assay Buffer: 50 mM Phosphate buffer (pH 6.5), 0.1 M sorbitol, 5 mM MgCl₂.

  • DCPIP stock solution (1 mM in water)

  • This compound stock solution (in DMSO or ethanol)

  • Spectrophotometer with a light source

  • Cuvettes

Procedure:

  • Prepare a serial dilution of this compound in the Assay Buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a solvent control.

  • Set up the reaction mixture in a cuvette. A typical reaction mixture (1 mL final volume) contains:

    • Assay Buffer

    • Thylakoid suspension (to a final chlorophyll concentration of 15-20 µg/mL)

    • This compound at the desired final concentration

  • Pre-incubate the mixture in the dark for 5 minutes at room temperature.

  • To start the reaction, add DCPIP to a final concentration of 50-100 µM and immediately place the cuvette in the spectrophotometer.

  • Illuminate the sample with a light source (e.g., a slide projector lamp) and monitor the decrease in absorbance at 600 nm over time (e.g., for 2-5 minutes). The reduction of blue DCPIP to its colorless form is indicative of PSII activity.

  • Calculate the rate of DCPIP photoreduction from the linear portion of the absorbance vs. time plot. The rate can be expressed as µmol DCPIP reduced per mg chlorophyll per hour using the extinction coefficient for DCPIP (21.8 mM⁻¹cm⁻¹ at 600 nm).

  • Plot the rate of DCPIP reduction against the logarithm of the this compound concentration to determine the IC50 value.

G start Start: Thylakoid Suspension & this compound Dilutions prepare_mixture Prepare Reaction Mixture: Buffer, Thylakoids, this compound start->prepare_mixture dark_incubation Dark Incubation (5 min) prepare_mixture->dark_incubation add_dcpip Add DCPIP to start the reaction dark_incubation->add_dcpip illuminate Illuminate Sample in Spectrophotometer add_dcpip->illuminate measure_absorbance Monitor Absorbance Decrease at 600 nm illuminate->measure_absorbance calculate_rate Calculate Rate of DCPIP Reduction measure_absorbance->calculate_rate plot_data Plot Rate vs. [this compound] calculate_rate->plot_data end Determine IC50 plot_data->end

Figure 4: DCPIP Photoreduction Assay Workflow.

Conclusion

The chlorophyll fluorescence and DCPIP photoreduction assays are robust and sensitive in vitro methods for quantifying the inhibitory effect of herbicides like this compound on Photosystem II. These protocols provide a framework for researchers to assess the potency of existing and novel compounds that target the photosynthetic electron transport chain. The detailed methodologies and data presentation formats outlined in this application note are intended to facilitate standardized and reproducible screening of potential herbicide candidates.

Application Notes and Protocols for Bioremediation of Methyldymron-Contaminated Sites

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific bioremediation data for Methyldymron (also known as Daimuron or Dymron) is limited in publicly available scientific literature. The following application notes and protocols are based on established strategies for the bioremediation of structurally similar phenylurea herbicides, such as Diuron. These protocols should be adapted and validated for this compound-specific applications.

Introduction

This compound is a urea-based herbicide used for selective weed control. Its persistence in soil and water can lead to environmental contamination, posing risks to non-target organisms and ecosystems. Bioremediation offers a promising, cost-effective, and environmentally friendly approach to detoxify this compound-contaminated sites by leveraging the metabolic capabilities of microorganisms. This document provides detailed protocols and application notes for researchers and scientists to develop and implement bioremediation strategies for this compound.

Isolation and Screening of this compound-Degrading Microorganisms

The first critical step in developing a bioremediation strategy is the isolation of indigenous microorganisms from the contaminated site that have adapted to degrade the target contaminant.

Protocol: Enrichment and Isolation of this compound-Degrading Bacteria

Objective: To isolate bacterial strains capable of utilizing this compound as a sole source of carbon and/or nitrogen.

Materials:

  • This compound-contaminated soil or water samples.

  • Mineral Salts Medium (MSM) (see recipe below).

  • This compound (analytical grade).

  • Sterile Petri dishes, flasks, and pipettes.

  • Incubator shaker.

  • Autoclave.

MSM Recipe (per liter):

ComponentAmount
K₂HPO₄1.5 g
KH₂PO₄0.5 g
NH₄NO₃1.0 g
NaCl1.0 g
MgSO₄·7H₂O0.2 g
Distilled Water1 L
pH 7.0 - 7.2

Procedure:

  • Enrichment Culture:

    • Collect soil or water samples from a site with a history of this compound application.

    • In a 250 mL Erlenmeyer flask, add 10 g of soil or 10 mL of water to 100 mL of sterile MSM.

    • Add this compound as the sole carbon source to a final concentration of 50-100 mg/L.

    • Incubate the flask on a rotary shaker at 150 rpm and 28-30°C for 7-10 days.[1][2]

    • After incubation, transfer 10 mL of the enrichment culture to a fresh 100 mL of MSM with this compound and incubate under the same conditions. Repeat this step 3-4 times to enrich for this compound-degrading microorganisms.[3]

  • Isolation of Pure Cultures:

    • After the final enrichment step, serially dilute the culture broth.

    • Spread 0.1 mL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto MSM agar plates containing this compound (100 mg/L) as the sole carbon source.

    • Incubate the plates at 28-30°C for 5-7 days, or until distinct colonies appear.

    • Pick individual colonies with different morphologies and streak them onto fresh MSM-Methyldymron agar plates to obtain pure cultures.

  • Screening for Degradation Ability:

    • Inoculate each pure isolate into a liquid MSM containing a known concentration of this compound (e.g., 50 mg/L).

    • Incubate the cultures under the same conditions as the enrichment.

    • Monitor the degradation of this compound over time using analytical methods such as HPLC-UV or GC-MS (see Section 3).

    • Select the isolates that show the highest degradation efficiency for further characterization.

Characterization of this compound-Degrading Microorganisms

Once potent degrading strains are isolated, it is essential to characterize them to understand their identity and metabolic capabilities.

Protocol: 16S rRNA Gene Sequencing for Bacterial Identification

Objective: To identify the isolated bacterial strains at the genus and species level.

Procedure:

  • Extract genomic DNA from the pure bacterial cultures.

  • Amplify the 16S rRNA gene using universal primers such as 27F and 1492R.

  • Sequence the purified PCR product.

  • Compare the obtained 16S rRNA gene sequence with databases like NCBI GenBank using BLAST to determine the identity of the isolate.

Analytical Methods for this compound Quantification

Accurate quantification of the contaminant is crucial for evaluating the efficiency of the bioremediation process.

Protocol: Quantification of this compound using HPLC-UV

Objective: To determine the concentration of this compound in liquid cultures or environmental samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound standard.

  • Syringe filters (0.22 µm).

Procedure:

  • Sample Preparation:

    • Collect liquid culture samples at different time intervals.

    • Centrifuge the samples to remove bacterial cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Use a mobile phase of acetonitrile and water (e.g., 60:40 v/v) at a flow rate of 1 mL/min.

    • Set the UV detector to the wavelength of maximum absorbance for this compound (this needs to be determined experimentally, but a starting point could be around 220-250 nm for phenylurea herbicides).[4]

    • Inject the prepared samples and standards.

    • Quantify the concentration of this compound by comparing the peak area of the sample with a standard curve prepared from known concentrations of the herbicide.

Bioremediation Strategies and Optimization

Several factors can influence the efficiency of bioremediation. Optimizing these parameters is key to successful application.

Factors Affecting this compound Bioremediation

The following table summarizes key environmental factors that can influence the rate of microbial degradation of phenylurea herbicides.

FactorOptimal Range (General)Significance
pH 6.0 - 8.0Affects microbial enzyme activity and the bioavailability of the contaminant.[5]
Temperature 25 - 35°CInfluences microbial growth and metabolic rates.
Oxygen Aerobic conditionsPhenylurea herbicide degradation is often an oxidative process.
Nutrients C:N:P ratio of 100:10:1Essential for microbial growth and metabolism.
Moisture 40 - 60% of water holding capacity (for soil)Crucial for microbial activity and substrate transport.
Bioavailability LowPhenylurea herbicides can adsorb strongly to soil organic matter, reducing their availability to microorganisms.
Bioremediation Approaches
  • Natural Attenuation: Relies on the intrinsic capabilities of the indigenous microbial population to degrade the contaminant without human intervention. This is often a slow process.

  • Biostimulation: Involves the addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) to stimulate the growth and activity of native degrading microorganisms.

  • Bioaugmentation: The introduction of specific, pre-grown microbial strains or consortia with high degradation capabilities to the contaminated site. This is particularly useful when the indigenous microbial population lacks the necessary degradative genes.

Proposed Metabolic Pathway for this compound Degradation

Based on the degradation pathways of other phenylurea herbicides like Diuron, a putative metabolic pathway for this compound can be proposed. The initial and key step is likely the hydrolysis of the urea bond.

Enzymology of Phenylurea Herbicide Degradation

The biodegradation of phenylurea herbicides is primarily initiated by a class of enzymes called hydrolases . In the case of Diuron, enzymes such as PuhA, PuhB, and LibA have been identified to catalyze the hydrolysis of the urea linkage to form 3,4-dichloroaniline. A similar hydrolase is expected to be involved in the initial degradation of this compound.

Visualizing the Proposed Degradation Pathway and Experimental Workflow

Below are diagrams generated using Graphviz to illustrate the proposed metabolic pathway and a general experimental workflow for isolating degrading microbes.

Methyldymron_Degradation_Pathway This compound This compound Metabolite1 1-(1-methyl-1-phenylethyl)-1-phenylurea This compound->Metabolite1 Hydrolase Metabolite2 p-Toluidine Metabolite1->Metabolite2 Further Degradation TCA_Cycle TCA Cycle (Mineralization) Metabolite2->TCA_Cycle Ring Cleavage

Caption: Proposed initial steps in the microbial degradation of this compound.

Experimental_Workflow cluster_0 Isolation and Screening cluster_1 Characterization and Application A Contaminated Soil/Water Sample B Enrichment Culture (MSM + this compound) A->B C Serial Dilution & Plating B->C D Isolation of Pure Colonies C->D E Degradation Assay D->E F 16S rRNA Identification E->F G Optimization of Degradation Conditions F->G H Bioremediation Application (Biostimulation/Bioaugmentation) G->H

Caption: Experimental workflow for isolating and applying this compound-degrading bacteria.

Data Presentation

Quantitative data from bioremediation studies should be summarized in a clear and structured manner for easy comparison. Below is a template for presenting degradation data.

Table 1: Degradation of this compound by Isolated Bacterial Strains
Isolate IDBacterial Identification (Genus)Initial Conc. (mg/L)Final Conc. (mg/L)Degradation Efficiency (%)Incubation Time (days)
MD-1Pseudomonas sp.5015.5697
MD-2Arthrobacter sp.508.283.67
MD-3Bacillus sp.5022.155.87

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for initiating research into the bioremediation of this compound. By leveraging the knowledge gained from studies on similar phenylurea herbicides, researchers can efficiently isolate and characterize potent microbial degraders, optimize degradation conditions, and develop effective strategies for the cleanup of this compound-contaminated environments. It is imperative to conduct thorough validation at each step to account for the specific chemical properties of this compound and the unique ecological conditions of the contaminated site.

References

Troubleshooting & Optimization

Technical Support Center: LC-MS/MS Analysis of Methyldymron

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Methyldymron.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest, which for our purposes is this compound.[1] These components can include salts, lipids, proteins, and other organic molecules from the sample's origin, such as soil, water, or agricultural products.[1]

Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either decrease the ionization efficiency, leading to a weaker signal (ion suppression), or increase it, resulting in a stronger signal (ion enhancement). Both suppression and enhancement can lead to inaccurate quantification of this compound.[1][2][3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the signal response of this compound in a standard solution prepared in a clean solvent to the response of a blank sample extract that has been spiked with the same concentration of this compound after the extraction process.

The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard - 1) x 100

A negative percentage indicates ion suppression, while a positive percentage indicates ion enhancement. Values between -20% and 20% are often considered low or negligible, between ±20% and ±50% as moderate, and beyond ±50% as strong matrix effects.

Q3: What are the most common sample preparation techniques to minimize matrix effects for this compound analysis?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis, including for herbicides like this compound, in various matrices. The QuEChERS protocol involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with different sorbents to remove interfering matrix components.

Q4: Can optimizing the chromatographic conditions help in reducing matrix effects?

A4: Yes, optimizing the liquid chromatography (LC) separation is a crucial step. By improving the chromatographic resolution, you can separate the elution of this compound from co-eluting matrix components that may cause ion suppression or enhancement. This can be achieved by adjusting the mobile phase composition, gradient profile, flow rate, and selecting a suitable analytical column.

Q5: What is a matrix-matched calibration and why is it important?

A5: A matrix-matched calibration involves preparing the calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for matrix effects because the standards and the samples will experience similar levels of ion suppression or enhancement. This leads to more accurate quantification compared to using calibration standards prepared in a pure solvent.

Q6: Is a stable isotope-labeled internal standard available for this compound, and how does it help?

A6: The commercial availability of a stable isotope-labeled (SIL) internal standard for this compound is not readily documented in the provided search results. However, the use of a SIL internal standard is the most effective way to compensate for matrix effects. A SIL internal standard is a version of the analyte where some atoms have been replaced with their stable isotopes (e.g., Deuterium, Carbon-13). Since it has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be normalized, leading to highly accurate and precise results. If a specific SIL internal standard for this compound is not available, researchers may need to consider custom synthesis.

Troubleshooting Guides

Problem 1: Poor peak shape (tailing, fronting, or splitting) for this compound.

Possible Causes and Solutions:

CauseRecommended Action
Column Overload Dilute the sample extract or inject a smaller volume.
Incompatible Injection Solvent Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
Column Contamination Wash the column with a strong solvent or, if necessary, replace the column.
Degraded Column Replace the analytical column if it has exceeded its lifetime or performance specifications.
Problem 2: Inconsistent retention time for this compound.

Possible Causes and Solutions:

CauseRecommended Action
Leak in the LC System Check all fittings and connections for any signs of leakage.
Inconsistent Pump Performance Purge the pumps to remove any air bubbles and ensure a stable flow rate.
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure proper mixing.
Column Temperature Fluctuations Use a column oven to maintain a stable column temperature.
Problem 3: Significant ion suppression observed for this compound.

Possible Causes and Solutions:

CauseRecommended Action
Inadequate Sample Cleanup Optimize the QuEChERS cleanup step by testing different d-SPE sorbents (e.g., PSA, C18, GCB) to effectively remove interfering matrix components.
Co-elution with Matrix Components Modify the LC gradient to better separate this compound from the interfering compounds. Consider using a different stationary phase.
High Concentration of Salts in the Sample Dilute the final extract before injection to reduce the concentration of non-volatile salts entering the mass spectrometer.

Quantitative Data on Matrix Effects (Representative for Pesticides)

Due to the limited availability of specific quantitative data for this compound, the following table summarizes matrix effects observed for other pesticides in common matrices, which can be considered representative of the challenges faced in pesticide residue analysis.

MatrixPesticide ClassMatrix Effect (%)Reference
OrangeVariousDinotefuran: Strong Suppression
AvocadoVariousDinotefuran: Moderate Suppression
Wheat GrainHerbicides74-98% Recovery (indicates some matrix effect)
Wheat StrawHerbicides74-98% Recovery (indicates some matrix effect)
BrinjalVariousMatrix-matched calibration required to minimize effect
HoneyVariousSignal Enhancement Observed
Royal JellyVariousSignal Enhancement Observed
Cereals (Wheat, Rye, Oat, Rice)VariousLOQs 0.002 - 0.01 mg/kg, indicating good sensitivity after cleanup

Experimental Protocols

Generic QuEChERS Sample Preparation Protocol for this compound in Soil

This protocol is a general guideline and should be optimized and validated for your specific soil type and laboratory conditions.

  • Sample Homogenization: Air-dry the soil sample, remove any stones and debris, and sieve it through a 2 mm mesh.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute.

    • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter.

    • The extract is now ready for LC-MS/MS analysis. It may require further dilution with the initial mobile phase.

Generic LC-MS/MS Method Parameters for this compound Analysis

These are typical starting parameters and will require optimization.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: ZORBAX RRHD Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Agilent 6420 Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a standard solution of this compound to find the precursor ion and the most abundant and stable product ions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Homogenization extraction Extraction with Acetonitrile & Salts sample->extraction 1 cleanup Dispersive SPE Cleanup extraction->cleanup 2 lc_separation LC Separation cleanup->lc_separation 3. Filter & Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection 4 quantification Quantification ms_detection->quantification 5 troubleshooting_workflow cluster_investigation Initial Investigation cluster_optimization Optimization Steps start Problem Encountered (e.g., Ion Suppression) check_system Check System Suitability (Peak Shape, Ret. Time) start->check_system assess_me Assess Matrix Effect (Post-extraction Spike) check_system->assess_me optimize_cleanup Optimize Sample Cleanup (d-SPE Sorbents) assess_me->optimize_cleanup If Matrix Effect is High solution Problem Resolved assess_me->solution If Matrix Effect is Low optimize_lc Optimize LC Method (Gradient, Column) optimize_cleanup->optimize_lc use_mmc Use Matrix-Matched Calibration optimize_lc->use_mmc use_sil Use Stable Isotope-Labeled Internal Standard use_mmc->use_sil For Best Accuracy use_sil->solution

References

Technical Support Center: Improving Methyldymron Detection Limits in Water Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of detection for Methyldymron in water analysis.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its detection in water important?

This compound is a phenylurea herbicide used for selective weed control in agriculture.[1] Its presence in water sources, even at trace levels, can be a concern for environmental and human health, necessitating sensitive analytical methods for its detection and quantification.

2. What are the common analytical techniques for this compound detection in water?

The most common and effective techniques for the analysis of urea herbicides like this compound in water are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and suitability for thermally labile compounds like many phenylurea herbicides.

3. How can I improve the limit of detection (LOD) for this compound analysis?

Improving the LOD for this compound analysis typically involves a combination of two key strategies:

  • Efficient Sample Preparation: This involves pre-concentrating the analyte from a larger water sample volume and removing interfering matrix components. The two most widely used and effective techniques for this purpose are Solid-Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction.

  • Optimized Instrumental Analysis: This includes fine-tuning the parameters of the LC-MS/MS or GC-MS instrument to maximize the signal response for this compound while minimizing background noise.

This guide will provide detailed protocols and troubleshooting tips for both of these strategies.

Sample Preparation: Achieving Lower Detection Limits

Effective sample preparation is crucial for reaching low detection limits. The goal is to enrich the concentration of this compound while eliminating matrix components that can interfere with the analysis.

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for the pre-concentration of pesticides from water samples. It involves passing the water sample through a cartridge containing a solid adsorbent that retains the analyte of interest. The analyte is then eluted with a small volume of an organic solvent, resulting in a more concentrated and cleaner sample.

Caption: General workflow for Solid-Phase Extraction (SPE).

This protocol is a general guideline for the extraction of phenylurea herbicides from water and should be optimized for this compound.

StepProcedure
1. Cartridge Conditioning Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of acetonitrile, followed by 5 mL of methanol, and finally 5 mL of deionized water. Ensure the cartridge does not go dry.
2. Sample Loading Pass 500 mL of the filtered water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
3. Cartridge Washing Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
4. Cartridge Drying Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-20 minutes to remove residual water.
5. Elution Elute the retained this compound with two 3 mL aliquots of acetonitrile or ethyl acetate.
6. Concentration & Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps. While originally developed for solid matrices, it has been successfully adapted for water analysis.

Caption: General workflow for QuEChERS extraction.

This protocol is a general guideline and may require optimization for this compound.

StepProcedure
1. Extraction Place 10 mL of the water sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).
2. Shaking & Centrifugation Shake the tube vigorously for 1 minute. Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive SPE Cleanup Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing a cleanup sorbent (e.g., PSA and C18).
4. Shaking & Centrifugation Shake the dSPE tube for 30 seconds. Centrifuge at ≥3000 rcf for 5 minutes.
5. Analysis Take an aliquot of the final supernatant for direct injection into the LC-MS/MS or GC-MS system.

Instrumental Analysis: Optimizing for Sensitivity

LC-MS/MS Method Parameters for Urea Herbicides (Illustrative)

The following table provides a starting point for developing an LC-MS/MS method for this compound, based on typical parameters for similar urea herbicides.

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions.
Flow Rate 0.2-0.4 mL/min
Injection Volume 5-20 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

Note: Specific MRM transitions (precursor and product ions) and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer.

GC-MS Method Parameters for Phenylurea Herbicides (Illustrative)

While less common for phenylurea herbicides due to thermal instability, GC-MS can be used.

ParameterRecommended Setting
Column Low-polarity capillary column (e.g., DB-5ms)
Injection Mode Splitless
Injector Temperature 250 °C (optimization may be needed to prevent degradation)
Oven Program Start at a low temperature (e.g., 70°C), then ramp up to a higher temperature (e.g., 280°C).
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
MS Mode Selected Ion Monitoring (SIM) or Full Scan

Quantitative Data Comparison (Illustrative for Urea Herbicides)

The following table summarizes typical performance data for the analysis of urea herbicides in water using different methods. Note: This data is for illustrative purposes for similar compounds and may not be representative of this compound.

Analytical MethodSample PrepLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-UVSPE0.82–1.29 ng/mL--
GC-MSSPE0.3-1.0 ng/L--
LC-MS/MSQuEChERS0.02–3.0 µg L−10.1–9.9 µg L−1>93.9% (for most)
GC-MSQuEChERS<0.003 mg/L<0.01 mg/L63-116%
LC-MS/MSSPE10 ng/L--

Troubleshooting Guide

Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions NoPeak No or Very Low Peak for this compound Degradation Analyte Degradation NoPeak->Degradation SPE_Issues SPE Issues (e.g., breakthrough, incomplete elution) NoPeak->SPE_Issues Instrument_Params Suboptimal Instrument Parameters NoPeak->Instrument_Params Check_Standard Verify Standard Integrity NoPeak->Check_Standard PeakTailing Peak Tailing or Fronting IonSuppression Matrix Effects / Ion Suppression PeakTailing->IonSuppression Column_Problems Column Contamination or Degradation PeakTailing->Column_Problems HighBackground High Background Noise HighBackground->IonSuppression HighBackground->Column_Problems LowRecovery Low Recovery after Sample Prep LowRecovery->Degradation LowRecovery->SPE_Issues QuEChERS_Issues QuEChERS Issues (e.g., wrong sorbent, pH) LowRecovery->QuEChERS_Issues Check_pH Optimize Sample pH Degradation->Check_pH Dilute_Extract Dilute Sample Extract IonSuppression->Dilute_Extract Optimize_SPE Optimize SPE Method (sorbent, solvents, flow rate) SPE_Issues->Optimize_SPE Optimize_QuEChERS Optimize QuEChERS Sorbents QuEChERS_Issues->Optimize_QuEChERS Clean_Column Clean or Replace Column Column_Problems->Clean_Column Optimize_MS Optimize MS/MS Parameters Instrument_Params->Optimize_MS Check_Standard->Check_Standard

Caption: Troubleshooting logic for this compound analysis.

Common Problems and Solutions
ProblemPotential CauseRecommended Solution
No or very low peak for this compound Analyte Degradation: this compound, like other phenylurea herbicides, can be susceptible to degradation, especially at high temperatures in the GC injector.Optimize injector temperature for GC-MS. For LC-MS/MS, ensure sample and standard stability.
Incorrect MS/MS transitions: The selected precursor and product ions are not optimal for this compound.Infuse a pure standard of this compound to determine the most intense and specific MRM transitions and optimize collision energy.
SPE Breakthrough: this compound is not retained on the SPE cartridge during sample loading.Ensure the SPE cartridge is appropriate for urea herbicides (e.g., C18). Check the pH of the water sample; adjusting to a neutral pH may improve retention. Decrease the sample loading flow rate.
Peak Tailing or Fronting Secondary Interactions: Active sites on the analytical column can interact with the analyte, causing peak tailing.Use a column with end-capping. Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Column Overload: Injecting too much analyte can lead to peak fronting.Dilute the sample extract.
Extra-column Volume: Excessive tubing length or dead volume in the system can cause peak broadening.Use shorter, narrower internal diameter tubing where possible.
High Background Noise / Matrix Effects Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of this compound in the MS source.Dilute the sample extract. Improve the sample cleanup procedure (e.g., use a different dSPE sorbent in QuEChERS or an additional wash step in SPE).
Contaminated System: The LC or GC system, column, or solvents may be contaminated.Run solvent blanks to identify the source of contamination. Clean the system and use high-purity solvents.
Low Recovery after Sample Preparation Incomplete Elution from SPE: The elution solvent is not strong enough to desorb this compound from the cartridge.Try a stronger elution solvent or a larger volume. Ensure the cartridge is not allowed to dry out before elution.
Incorrect Sorbent in QuEChERS: The dSPE sorbent may be removing this compound along with the interferences.Test different dSPE sorbents. For urea herbicides, a combination of PSA and C18 is often effective.
pH Effects: The pH of the sample or during extraction may affect the stability and extraction efficiency of this compound.Optimize the pH of the water sample and during the QuEChERS extraction step.

References

Technical Support Center: Troubleshooting Methyldymron Instability in Solvent Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing the instability of Methyldymron in common laboratory solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound standard is showing degradation in my solvent. What are the common causes?

A1: Instability of this compound in solvent standards is primarily attributed to hydrolysis and photodegradation. The urea functional group in this compound is susceptible to cleavage, particularly in the presence of acidic or basic conditions, and can also be degraded by exposure to light.[1][2][3] The rate of degradation is influenced by several factors including the type of solvent, temperature, pH, and exposure to light.

Q2: Which solvents are recommended for preparing this compound standards?

Q3: How should I store my this compound solvent standards to ensure stability?

A3: To minimize degradation, it is recommended to store this compound standards in a refrigerator at 2-8°C, protected from light by using amber vials or by wrapping the vials in aluminum foil. For long-term storage, freezing at -20°C may be considered, but it is crucial to ensure the solvent does not freeze and that the container is properly sealed to prevent concentration changes due to solvent evaporation upon thawing.

Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could they be?

A4: Unexpected peaks are likely degradation products of this compound. The primary degradation pathway for phenylurea herbicides like this compound involves N-demethylation and hydrolysis of the urea bridge. This can result in the formation of compounds such as 1-(α,α-dimethylbenzyl)-3-phenylurea and subsequently α,α-dimethylbenzylamine and aniline derivatives.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Decreasing peak area of this compound over time Degradation of the analyte in the standard solution.1. Verify Storage Conditions: Ensure the standard is stored at the recommended temperature (2-8°C) and protected from light. 2. Check Solvent Purity: Use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation. 3. Prepare Fresh Standards: Prepare fresh working standards more frequently, ideally daily, from a stock solution stored under optimal conditions.
Appearance of new, unidentified peaks in the chromatogram Formation of degradation products.1. Investigate Degradation Pathways: Refer to the known degradation pathways of phenylurea herbicides to hypothesize the identity of the new peaks. 2. Perform Forced Degradation Studies: Intentionally degrade a sample of this compound under controlled stress conditions (acid, base, heat, light, oxidation) to confirm if the observed peaks correspond to degradation products. 3. Use Mass Spectrometry (MS): If available, use LC-MS to identify the mass of the unknown peaks and aid in their structural elucidation.
Inconsistent analytical results Instability of the standard during the analytical run.1. Control Autosampler Temperature: If your HPLC system has a cooled autosampler, set it to a low temperature (e.g., 4°C) to maintain the stability of the samples during the sequence. 2. Limit Sample Exposure: Minimize the time the sample vials are exposed to light and ambient temperature before and during analysis.

Quantitative Data on Phenylurea Herbicide Stability

While specific quantitative stability data for this compound is limited, the following table provides an example of the stability of a closely related phenylurea herbicide, Diuron, in different solvents under specific conditions. This data can serve as a general guide for handling this compound standards.

Solvent Storage Condition Analyte Concentration Duration Recovery (%) Reference
MethanolRoom TemperatureDiuron10 µg/mL24 hours85%Fictional Data
AcetonitrileRoom TemperatureDiuron10 µg/mL24 hours95%Fictional Data
AcetoneRoom TemperatureDiuron10 µg/mL24 hours92%Fictional Data
Methanol4°C, DarkDiuron10 µg/mL7 days90%Fictional Data
Acetonitrile4°C, DarkDiuron10 µg/mL7 days98%Fictional Data
Acetone4°C, DarkDiuron10 µg/mL7 days96%Fictional Data

*Note: This table contains representative fictional data for illustrative purposes, as specific quantitative stability data for this compound in these solvents was not found in the public domain during the literature search. Researchers should perform their own stability studies to determine the precise stability of this compound under their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

Objective: To prepare stable stock and working standard solutions of this compound.

Materials:

  • This compound analytical standard

  • HPLC-grade acetonitrile (or other appropriate solvent)

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the standard in a small amount of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

    • Bring the volume to the mark with acetonitrile and mix thoroughly.

    • Transfer the stock solution to an amber glass vial and store at 2-8°C, protected from light.

  • Working Standard Solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL):

    • Prepare a series of dilutions from the stock solution using Class A volumetric flasks and pipettes.

    • For example, to prepare a 10 µg/mL working standard, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with acetonitrile.

    • Transfer the working standards to amber glass vials for immediate use or short-term storage at 2-8°C.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Materials:

  • This compound stock solution (e.g., 1000 µg/mL in acetonitrile)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Water bath or oven

  • UV lamp (e.g., 254 nm)

  • HPLC system

Procedure:

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl in a vial.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH in a vial.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂ in a vial.

    • Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a vial containing 1 mL of this compound stock solution in an oven at 60°C for 24 hours.

  • Photodegradation:

    • Expose a vial containing 1 mL of this compound stock solution to UV light (254 nm) for 24 hours.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

    • Compare the chromatograms to identify degradation peaks and calculate the percentage of degradation.

Visualizations

Methyldymron_Degradation_Pathway This compound This compound C17H20N2O Intermediate1 1-(α,α-Dimethylbenzyl)-3-methyl-3-phenylurea (N-Demethylation) This compound->Intermediate1 Hydrolysis / Photolysis Intermediate2 1-(α,α-Dimethylbenzyl)-3-phenylurea (N-Demethylation) Intermediate1->Intermediate2 Hydrolysis / Photolysis Product1 α,α-Dimethylbenzylamine Intermediate2->Product1 Urea Bridge Cleavage Product2 Phenylurea Intermediate2->Product2 Urea Bridge Cleavage Product3 Aniline Product2->Product3 Hydrolysis Product4 Carbon Dioxide Product2->Product4 Hydrolysis

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow cluster_prep Standard Preparation cluster_degradation Forced Degradation cluster_analysis Analysis Prep_Stock Prepare Stock Solution (1000 µg/mL) Prep_Work Prepare Working Standards (0.1 - 10 µg/mL) Prep_Stock->Prep_Work Acid Acid Hydrolysis Prep_Work->Acid Base Base Hydrolysis Prep_Work->Base Oxidation Oxidative Degradation Prep_Work->Oxidation Thermal Thermal Degradation Prep_Work->Thermal Photo Photodegradation Prep_Work->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis & Degradation Calculation HPLC->Data

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Optimization of Mobile Phase for Methyldymron Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the chromatographic analysis of Methyldymron. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the mobile phase for robust and reliable separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

For reversed-phase HPLC analysis of this compound, a common starting point is a mobile phase consisting of a mixture of acetonitrile and water. A typical initial gradient might be 50:50 (v/v) acetonitrile:water, with a flow rate of 1.0 mL/min on a C18 column. The UV detection wavelength is generally set around 254 nm.

Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing for urea-based herbicides like this compound is a common issue and can be caused by several factors:

  • Secondary Interactions: Silanol groups on the surface of the silica-based stationary phase can interact with the analyte, causing tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to interactions between the analyte and the stationary phase.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

Troubleshooting Steps:

  • Modify Mobile Phase pH: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This can help to suppress the ionization of silanol groups and reduce secondary interactions.

  • Use a Different Column: Consider using a column with a different stationary phase, such as one with end-capping to reduce the number of free silanol groups, or a polymer-based column.

  • Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.

  • Check for System Contamination: Ensure your HPLC system, particularly the injector and column, is free from contaminants that could interact with the analyte.

Q3: I am not getting good resolution between this compound and other components in my sample. How can I improve the separation?

Poor resolution can be addressed by optimizing several chromatographic parameters:

  • Adjust Mobile Phase Composition: Vary the ratio of organic solvent (e.g., acetonitrile or methanol) to water. A lower percentage of organic solvent will generally increase retention time and may improve resolution.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Implement a Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate compounds with different polarities more effectively.

  • Optimize Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the analysis time.

  • Column Selection: A column with a smaller particle size or a longer length can provide higher efficiency and better resolution.

Q4: Can I use Gas Chromatography (GC) for this compound analysis?

Yes, Gas Chromatography is a suitable technique for the analysis of this compound. A common approach involves using a capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent). An Electron Capture Detector (ECD) is often used for sensitive detection of herbicides. The injector and detector temperatures are typically set high enough to ensure proper volatilization and detection.

Troubleshooting Guides

HPLC Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Broad or Split Peaks 1. Column contamination or degradation. 2. Incompatible sample solvent. 3. Column void or channeling.1. Flush the column with a strong solvent. If the problem persists, replace the column. 2. Dissolve the sample in the mobile phase. 3. Replace the column.
Unstable Baseline (Drift or Noise) 1. Mobile phase not properly degassed. 2. Contaminated mobile phase or system. 3. Pump malfunction. 4. Detector lamp aging.1. Degas the mobile phase using sonication or vacuum filtration. 2. Prepare fresh mobile phase with high-purity solvents. Flush the system. 3. Check pump seals and check valves for leaks or wear. 4. Replace the detector lamp.
Variable Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump not delivering a constant flow rate. 4. Column equilibration is insufficient.1. Ensure accurate and consistent mobile phase preparation. 2. Use a column oven to maintain a stable temperature. 3. Check the pump for leaks and ensure proper functioning. 4. Allow sufficient time for the column to equilibrate with the mobile phase before injection.
GC Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks 1. Injector problem (e.g., clogged syringe, septum leak). 2. Column breakage. 3. Detector not functioning correctly.1. Check the syringe for blockage and replace the septum. 2. Inspect the column for breaks. 3. Verify detector settings and ensure it is properly lit (for FID) or that the filament is on (for TCD).
Ghost Peaks 1. Contamination in the injector, column, or carrier gas. 2. Septum bleed.1. Clean the injector port and bake out the column. Use high-purity carrier gas with a purifier. 2. Use a high-quality, low-bleed septum.
Tailing Peaks 1. Active sites in the injector liner or column. 2. Column contamination.1. Use a deactivated liner. Condition the column. 2. Bake out the column at the maximum recommended temperature.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Residue Analysis

This protocol provides a general procedure for the determination of this compound in soil samples.

1. Sample Preparation (Soil) a. Weigh 20 g of homogenized soil into a 50 mL centrifuge tube. b. Add 20 mL of acetonitrile. c. Shake vigorously for 10 minutes. d. Centrifuge at 4000 rpm for 5 minutes. e. Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size
  • Mobile Phase: Acetonitrile:Water (60:40, v/v)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Detector: UV at 254 nm
  • Column Temperature: 30 °C

Protocol 2: Gas Chromatography (GC-ECD) Method for this compound Determination

This protocol outlines a general method for the analysis of this compound using gas chromatography.

1. Sample Preparation (Water) a. To 100 mL of a water sample, add 10 g of sodium chloride and shake to dissolve. b. Extract with two 20 mL portions of dichloromethane by shaking for 5 minutes in a separatory funnel. c. Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. d. Evaporate the extract to near dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 1 mL of hexane for GC analysis.

2. GC Conditions

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
  • Carrier Gas: Nitrogen, flow rate 1.5 mL/min
  • Injector Temperature: 250 °C
  • Detector Temperature (ECD): 300 °C
  • Oven Temperature Program:
  • Initial temperature: 150 °C, hold for 1 minute
  • Ramp: 10 °C/min to 280 °C
  • Hold at 280 °C for 5 minutes
  • Injection Volume: 1 µL (splitless)

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_hplc HPLC Troubleshooting cluster_gc GC Troubleshooting cluster_solutions Potential Solutions Problem Poor this compound Separation Tailing Peak Tailing Problem->Tailing Poor_Res Poor Resolution Problem->Poor_Res Broad_Peak Broad Peaks Problem->Broad_Peak No_Peak No/Small Peaks Problem->No_Peak Ghost_Peak Ghost Peaks Problem->Ghost_Peak GC_Tailing Tailing Peaks Problem->GC_Tailing Adjust_MP Adjust Mobile Phase (pH, Composition) Tailing->Adjust_MP Change_Col Change Column (Stationary Phase, Dimensions) Tailing->Change_Col Dilute_Sample Dilute Sample Tailing->Dilute_Sample Poor_Res->Adjust_MP Opt_Flow Optimize Flow Rate Poor_Res->Opt_Flow Gradient Use Gradient Elution Poor_Res->Gradient Broad_Peak->Change_Col Check_Sys Check System (Leaks, Contamination) Broad_Peak->Check_Sys Check_Injector Check Injector/Septum No_Peak->Check_Injector Ghost_Peak->Check_Sys Bakeout Bakeout Column Ghost_Peak->Bakeout GC_Tailing->Change_Col GC_Tailing->Bakeout

Caption: Troubleshooting workflow for this compound separation issues.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Start Start with Sample (Soil or Water) Extraction Extraction with Organic Solvent Start->Extraction Cleanup Cleanup/Filtration Extraction->Cleanup Injection Injection into HPLC or GC Cleanup->Injection Separation Separation on Column Injection->Separation Detection Detection (UV or ECD) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: General experimental workflow for this compound analysis.

Minimizing ion suppression for Methyldymron in electrospray ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression for Methyldymron in electrospray ionization (ESI) mass spectrometry.

Troubleshooting Guide: Minimizing Ion Suppression

Ion suppression is a common challenge in LC-ESI-MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1][2][3] This guide provides a systematic approach to identify and mitigate ion suppression when analyzing this compound.

Problem: Low or inconsistent this compound signal intensity.

Question 1: How can I confirm that ion suppression is the cause of my low signal?

Answer: A post-column infusion experiment is a definitive way to identify the presence and retention time of ion suppression zones.[4] This involves infusing a constant flow of this compound standard solution into the LC eluent post-analytical column and injecting a blank matrix sample. A dip in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.

Question 2: My post-column infusion experiment confirmed ion suppression co-eluting with this compound. What are my options?

Answer: You have several strategies to mitigate ion suppression, which can be categorized into sample preparation, chromatographic optimization, and MS source parameter adjustments.

Option 1: Enhance Sample Preparation

Effective sample preparation is the most critical step to remove interfering matrix components before they enter the LC-MS system.[1]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for selectively isolating this compound from complex matrices while removing salts, phospholipids, and other endogenous components that are known to cause significant ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting solvent polarity and pH to selectively extract this compound and leave interfering compounds behind.

  • Protein Precipitation (PPT): While a simpler technique, PPT is generally less clean than SPE or LLE and may not be sufficient for complex matrices.

Option 2: Optimize Chromatographic Separation

The goal of chromatographic optimization is to separate the elution of this compound from the co-eluting matrix interferences.

  • Modify the Gradient: Adjusting the mobile phase gradient profile can alter the elution times of both this compound and interfering compounds.

  • Change the Stationary Phase: Using a column with a different chemistry (e.g., C18, Phenyl-Hexyl, Cyano) can provide alternative selectivity and resolve this compound from the suppression zone.

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix effects.

Option 3: Sample Dilution

Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression. A logarithmic correlation often exists between the dilution factor and the reduction in matrix effects.

Option 4: Utilize an Internal Standard

The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects. An SIL internal standard co-elutes with this compound and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.

Experimental Workflow for Ion Suppression Troubleshooting

Caption: A flowchart illustrating the systematic workflow for troubleshooting and mitigating ion suppression in LC-ESI-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression in ESI? A1: Ion suppression in ESI is primarily caused by co-eluting matrix components from the sample. These components can include salts, phospholipids, proteins, and other endogenous compounds. They compete with the analyte of interest (this compound) for ionization in the ESI source, leading to a reduction in the analyte's signal intensity.

Q2: Can changing the ionization polarity help reduce ion suppression? A2: Yes, in some cases, switching the ionization polarity can reduce ion suppression. For instance, negative ionization mode is sometimes less susceptible to matrix effects because fewer matrix components may ionize in this mode. The effectiveness of this approach depends on the chemical nature of both this compound and the interfering matrix components.

Q3: Is Atmospheric Pressure Chemical Ionization (APCI) less prone to ion suppression than ESI? A3: Generally, APCI is considered to be less susceptible to ion suppression than ESI. This is due to the different ionization mechanisms. In APCI, ionization occurs in the gas phase, whereas in ESI, it occurs in the liquid phase. If significant ion suppression persists with ESI, evaluating APCI as an alternative ionization source is a viable strategy.

Q4: How do I choose the best sample preparation technique to minimize ion suppression? A4: The choice of sample preparation technique depends on the complexity of the matrix and the physicochemical properties of this compound.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing a broad range of interferences.

  • Liquid-Liquid Extraction (LLE): Can be very effective if the solvent system and pH are optimized for this compound's properties.

  • Protein Precipitation (PPT): A quick and simple method, but often results in less clean extracts compared to SPE and LLE.

Q5: Will a tandem mass spectrometer (MS/MS) eliminate ion suppression? A5: No, an MS/MS instrument does not eliminate ion suppression. Ion suppression occurs in the ion source before the mass analyzer. While MS/MS provides high selectivity by monitoring specific precursor-to-product ion transitions, if the initial ionization of the precursor ion is suppressed, the signal will be reduced regardless of the subsequent MS/MS analysis.

Quantitative Data Summary

The following tables summarize hypothetical data from experiments aimed at minimizing ion suppression for this compound analysis in a plasma matrix.

Table 1: Effect of Sample Preparation on this compound Signal Intensity and Matrix Effect

Sample Preparation MethodThis compound Peak Area (Arbitrary Units)Matrix Effect (%)
Protein Precipitation150,000-62.5%
Liquid-Liquid Extraction320,000-20.0%
Solid-Phase Extraction380,000-5.0%

Matrix Effect (%) is calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression.

Table 2: Impact of Sample Dilution on Ion Suppression

Dilution FactorThis compound Peak Area (Arbitrary Units)Matrix Effect (%)
1 (Undiluted)150,000-62.5%
5250,000-37.5%
10350,000-12.5%
25390,000-2.5%

Detailed Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
  • Prepare a standard solution of this compound at a concentration of 1 µg/mL in the initial mobile phase.

  • Set up the LC-MS system. The analytical column is connected to the ESI source.

  • Introduce the this compound standard solution post-column using a T-connector and a syringe pump at a constant flow rate (e.g., 10 µL/min).

  • Equilibrate the system until a stable baseline signal for this compound is observed in the mass spectrometer.

  • Inject a blank matrix sample that has been subjected to the same sample preparation procedure as the actual samples.

  • Monitor the this compound signal. A decrease in the signal intensity at a particular retention time indicates the presence of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
  • Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of deionized water.

  • Pre-treat the plasma sample (0.5 mL) by adding 0.5 mL of 4% phosphoric acid in water and vortexing.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove polar interferences and phospholipids.

  • Dry the cartridge under a stream of nitrogen for 5 minutes.

  • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

References

Technical Support Center: Refinement of QuEChERS Method for Methyldymron in Turfgrass

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of the herbicide methyldymron in turfgrass samples using a refined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Frequently Asked Questions (FAQs)

Q1: Why is a specific QuEChERS method needed for this compound in turfgrass?

A1: Turfgrass is considered a complex and often dry matrix, which can lead to challenges in extraction efficiency and result in significant matrix effects during analysis.[1][2] A refined QuEChERS protocol is necessary to ensure accurate and reproducible quantification of this compound by addressing issues such as low analyte recovery and interference from co-extracted matrix components.[3][4]

Q2: What are the key physicochemical properties of this compound to consider?

A2: Understanding the properties of this compound is crucial for optimizing the extraction and analysis. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC17H20N2O[5]
Molecular Weight268.35 g/mol
IUPAC Name1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea
CAS Number42609-73-4

Q3: What are "matrix effects" and how do they impact the analysis of this compound in turfgrass?

A3: Matrix effects are the alteration of an analyte's ionization efficiency in the mass spectrometer due to co-eluting compounds from the sample matrix. In turfgrass analysis, this can lead to either suppression or enhancement of the this compound signal, resulting in inaccurate quantification. Using matrix-matched calibration standards or techniques to reduce matrix components is essential to mitigate these effects.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in turfgrass using the QuEChERS method.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Incomplete extraction of this compound from the turfgrass matrix.2. Analyte loss during the cleanup step.3. Degradation of this compound during processing.1. Ensure the turfgrass sample is finely homogenized to increase surface area for extraction.2. Increase the hydration time after adding water to the dry turfgrass sample before adding acetonitrile.3. Evaluate the choice and amount of d-SPE sorbent; excessive sorbent can lead to analyte loss.4. Ensure the pH of the extraction solvent is appropriate for this compound stability.
High Variability in Results (Poor Precision) 1. Inconsistent sample homogenization.2. Non-uniform distribution of this compound in the turfgrass.3. Inconsistent pipetting or weighing.4. Variable matrix effects between samples.1. Implement a standardized and thorough homogenization protocol for all turfgrass samples.2. Ensure the collection of a representative turfgrass sample from the field.3. Use calibrated pipettes and a properly tared analytical balance.4. Prepare matrix-matched calibration standards to compensate for sample-to-sample variations in matrix effects.
High Background or Interfering Peaks in Chromatogram 1. Insufficient cleanup of the sample extract.2. Co-extraction of pigments (e.g., chlorophyll) and other matrix components from turfgrass.1. Optimize the dispersive SPE (d-SPE) cleanup step. Consider using a combination of sorbents such as PSA (Primary Secondary Amine) to remove organic acids and C18 to remove nonpolar interferences. Graphitized Carbon Black (GCB) can be effective for pigment removal but may also retain planar analytes like this compound, so its use should be carefully evaluated.2. Dilute the final extract to reduce the concentration of matrix components injected into the analytical instrument.
Poor Peak Shape 1. Matrix effects at the analytical column or in the MS source.2. Incompatibility of the final extract solvent with the initial mobile phase.1. Dilute the sample extract to minimize matrix effects.2. Ensure the final extract is solvent-exchanged into a solvent compatible with the LC mobile phase.

Experimental Protocol: Refined QuEChERS for this compound in Turfgrass

This protocol is a recommended starting point and may require further optimization based on laboratory-specific conditions and instrumentation.

1. Sample Preparation

  • Collect a representative sample of turfgrass.

  • Freeze the sample at -20°C to facilitate grinding.

  • Homogenize the frozen turfgrass into a fine powder using a cryogenic mill or a high-speed blender with dry ice.

  • Store the homogenized sample at -20°C until extraction.

2. Extraction

  • Weigh 5 g of the homogenized turfgrass sample into a 50 mL centrifuge tube.

  • Add 10 mL of reagent water to the tube to hydrate the sample. Vortex for 30 seconds and let it stand for 30 minutes.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of sorbents. A recommended starting combination is 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. Note: The type and amount of sorbent may need optimization.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation

  • Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

  • The extract is now ready for analysis by LC-MS/MS or GC-MS. A dilution step may be necessary to mitigate matrix effects.

Visualizations

Refined_QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis SampleCollection Collect Turfgrass Homogenization Cryogenic Homogenization SampleCollection->Homogenization WeighSample Weigh 5g Homogenized Sample Homogenization->WeighSample Hydration Add 10mL Water & Hydrate WeighSample->Hydration AddAcetonitrile Add 10mL Acetonitrile Hydration->AddAcetonitrile AddSalts Add QuEChERS Salts AddAcetonitrile->AddSalts Shake Shake Vigorously (1 min) AddSalts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 TransferAliquot Transfer 6mL Supernatant Centrifuge1->TransferAliquot AddDSPE Add d-SPE Sorbents (MgSO4, PSA, C18) TransferAliquot->AddDSPE Vortex Vortex (30 sec) AddDSPE->Vortex Centrifuge2 Centrifuge (5 min) Vortex->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Analysis LC-MS/MS or GC-MS Analysis Filter->Analysis

Caption: Workflow for the refined QuEChERS method for this compound in turfgrass.

Troubleshooting_Tree cluster_recovery cluster_variability cluster_interference Problem Problem Encountered LowRecovery Low Analyte Recovery Problem->LowRecovery Recovery < 70% HighVariability High Result Variability Problem->HighVariability RSD > 15% HighBackground High Background/Interference Problem->HighBackground Interfering Peaks CheckHomogenization Improve Homogenization? LowRecovery->CheckHomogenization CheckHydration Increase Hydration Time? LowRecovery->CheckHydration CheckDSPE Optimize d-SPE Sorbents? LowRecovery->CheckDSPE StandardizeHomogenization Standardize Homogenization? HighVariability->StandardizeHomogenization UseMatrixMatched Use Matrix-Matched Standards? HighVariability->UseMatrixMatched OptimizeCleanup Optimize d-SPE Cleanup? HighBackground->OptimizeCleanup DiluteExtract Dilute Final Extract? HighBackground->DiluteExtract

Caption: Troubleshooting decision tree for QuEChERS analysis of this compound.

References

Enhancing the resolution of Methyldymron from its degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of Methyldymron from its degradation products during analytical experiments.

Troubleshooting Guide: Enhancing Chromatographic Resolution

Poor resolution between this compound and its degradation products is a common challenge in analytical chromatography. This guide provides a systematic approach to troubleshoot and resolve these issues.

Issue 1: Poor Peak Separation (Co-elution or Overlapping Peaks)

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition 1. Adjust Solvent Strength: For reverse-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase to increase retention times and potentially improve separation. Make small, incremental changes (e.g., 2-5%). 2. Modify pH: The pH of the mobile phase can significantly affect the ionization and retention of both the parent compound and its degradation products, especially if they have acidic or basic functional groups. Adjust the pH using a suitable buffer to optimize selectivity. 3. Try a Different Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.
Suboptimal Column Chemistry 1. Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms. 2. Use a High-Resolution Column: Employ a column with a smaller particle size (e.g., sub-2 µm) or a longer column length to increase theoretical plates and improve peak separation.
Inadequate Method Parameters 1. Optimize Temperature: Adjusting the column temperature can influence viscosity and mass transfer, thereby affecting selectivity and resolution. 2. Reduce Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, although with longer run times.

Issue 2: Peak Tailing or Fronting

Possible Causes & Solutions:

CauseRecommended Solution
Column Overload 1. Reduce Sample Concentration: Dilute the sample to ensure the injected amount is within the linear range of the column's capacity. 2. Decrease Injection Volume: Inject a smaller volume of the sample.
Secondary Interactions 1. Adjust Mobile Phase pH: For basic compounds, a slightly acidic mobile phase with a buffer can minimize interactions with residual silanols on the silica-based stationary phase. 2. Use a Base-Deactivated Column: Employ a column specifically designed to minimize silanol interactions.
Column Contamination or Degradation 1. Flush the Column: Use a strong solvent wash to remove strongly retained compounds. 2. Replace the Column: If flushing does not restore peak shape, the column may be degraded and require replacement.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under forced degradation conditions?

Based on the chemical structure of this compound (a phenylurea herbicide), the primary degradation pathways are expected to be:

  • N-Demethylation: Loss of one or both methyl groups from the urea nitrogen.

  • Hydrolysis: Cleavage of the urea bond, leading to the formation of N-methyl-N-phenylamine and 1-methyl-1-phenylethylamine.

  • Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the ethyl side chain.

Q2: Which analytical technique is most suitable for separating this compound from its degradation products?

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose. For confirmation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended due to its high sensitivity and ability to provide molecular weight and structural information.

Q3: What type of HPLC column is recommended for the analysis of this compound and its degradation products?

A C18 (octadecylsilyl) reversed-phase column is a good starting point for method development. These columns provide excellent hydrophobic retention for a wide range of organic molecules. For potentially polar degradation products, a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase, could be beneficial.

Q4: How can I confirm the identity of the degradation products?

The most definitive method for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks, you can deduce their molecular structures.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol describes the conditions for inducing the degradation of this compound to generate its degradation products for analytical method development.

Materials:

  • This compound standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a 1:1 mixture of methanol and 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound at 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

Protocol 2: HPLC Method for the Separation of this compound and its Degradation Products

This is a starting point for an HPLC method. Optimization will likely be required to achieve baseline separation of all degradation products.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 245 nm

Visualizations

G Experimental Workflow for this compound Degradation Analysis cluster_0 Forced Degradation cluster_1 Sample Preparation cluster_2 Analytical Separation cluster_3 Detection & Identification Acid Hydrolysis Acid Hydrolysis Neutralization Neutralization Acid Hydrolysis->Neutralization Base Hydrolysis Base Hydrolysis Base Hydrolysis->Neutralization Oxidation Oxidation Dilution Dilution Oxidation->Dilution Thermal Thermal Thermal->Dilution Photodegradation Photodegradation Photodegradation->Dilution Neutralization->Dilution HPLC Analysis HPLC Analysis Dilution->HPLC Analysis UV Detection UV Detection HPLC Analysis->UV Detection LC-MS Analysis LC-MS Analysis HPLC Analysis->LC-MS Analysis

Caption: Workflow for forced degradation and analysis of this compound.

G Potential Degradation Pathway of this compound This compound This compound N_Demethyl_this compound N-Demethylated Product This compound->N_Demethyl_this compound N-Demethylation Hydrolyzed_Product_1 N-methyl-N-phenylamine This compound->Hydrolyzed_Product_1 Hydrolysis Hydrolyzed_Product_2 1-methyl-1-phenylethylamine This compound->Hydrolyzed_Product_2 Hydrolysis Hydroxylated_Product Hydroxylated Product This compound->Hydroxylated_Product Hydroxylation

Caption: Inferred degradation pathways of this compound.

Technical Support Center: Analysis of Methyldymron in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the method validation for Methyldymron in complex matrices such as soil, plant tissues, and food products.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in validating analytical methods for this compound in complex matrices?

A1: The most significant challenges typically encountered during the validation of analytical methods for this compound in complex matrices include:

  • Matrix Effects: Complex matrices like soil and plant tissues contain numerous endogenous compounds that can co-extract with this compound. These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer source, leading to either signal suppression or enhancement. This phenomenon, known as the matrix effect, can significantly impact the accuracy, precision, and sensitivity of the method.

  • Low Recovery: Achieving consistent and high recovery of this compound from complex matrices can be difficult. The analyte can bind to matrix components, or be lost during multi-step extraction and cleanup procedures. The choice of extraction solvent and cleanup technique is critical to optimize recovery.

  • Sensitivity and Selectivity: Achieving the required limits of detection (LOD) and quantification (LOQ) for trace-level analysis of this compound can be challenging due to matrix interferences and low analyte concentrations. Method development must focus on maximizing the signal-to-noise ratio.

  • Method Robustness and Reproducibility: Ensuring that the analytical method is robust and provides reproducible results across different batches of samples and over time is a key aspect of validation. Variations in matrix composition can affect method performance.

Q2: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?

A2: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Cleanup: Incorporate a thorough cleanup step after extraction to remove interfering matrix components. Solid-phase extraction (SPE) is a commonly used technique for this purpose.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the signal suppression or enhancement caused by the matrix.

  • Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

  • Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing matrix effects. However, this may compromise the sensitivity of the method.

Q3: What are the recommended extraction techniques for this compound from soil and plant matrices?

A3: The choice of extraction technique depends on the specific matrix and the physicochemical properties of this compound. Commonly used and effective methods include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted method for pesticide residue analysis in food and agricultural products. It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

  • Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency of solvent extraction, reducing extraction time and solvent consumption.

  • Soxhlet Extraction: A classical and robust method for extracting analytes from solid matrices using a continuous flow of a distilled solvent.

  • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These techniques use ultrasonic or microwave energy to enhance the extraction efficiency and reduce extraction time.

Q4: How do I troubleshoot low recovery of this compound during sample preparation?

A4: Low recovery can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Evaluate Extraction Solvent: The polarity of the extraction solvent should be appropriate for this compound. Experiment with different solvents or solvent mixtures to find the optimal one.

  • Optimize Extraction Parameters: For techniques like UAE and MAE, optimize parameters such as time, temperature, and power. For ASE, optimize pressure and temperature.

  • Check pH of the Extraction Solvent: The pH of the extraction solvent can influence the recovery of ionizable compounds. Adjust the pH to ensure this compound is in a neutral form for efficient extraction into an organic solvent.

  • Assess Cleanup Step: The SPE sorbent and elution solvent should be carefully selected to ensure that this compound is retained and then efficiently eluted, while matrix interferences are removed. Breakthrough of the analyte during sample loading or irreversible adsorption to the sorbent can lead to low recovery.

  • Investigate Analyte Stability: this compound may be degrading during sample processing. Assess its stability under the experimental conditions.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the analysis of this compound.

Troubleshooting Low Analyte Response or No Peak
Potential Cause Recommended Action
LC-MS/MS System Not Optimized - Verify the mass spectrometer is properly tuned and calibrated.- Optimize the source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy) for this compound.
Incorrect MRM Transitions - Confirm the precursor and product ion m/z values for this compound.- Infuse a standard solution of this compound to optimize the MRM transitions.
Chromatographic Issues - Check for leaks in the LC system.- Ensure the correct mobile phases are being used and are properly degassed.- Inspect the analytical column for blockages or degradation.
Sample Degradation - Prepare fresh samples and standards.- Investigate the stability of this compound in the sample matrix and processing solvents.
Poor Extraction Recovery - Re-evaluate the extraction solvent and technique.- Optimize extraction parameters (pH, time, temperature).
Troubleshooting Poor Peak Shape
Potential Cause Recommended Action
Column Overload - Dilute the sample extract.- Use a column with a higher loading capacity.
Incompatible Injection Solvent - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
Column Contamination or Degradation - Wash the column with a strong solvent.- If the problem persists, replace the analytical column.
Secondary Interactions - Modify the mobile phase pH or add an ion-pairing reagent if this compound is interacting with the stationary phase.
Troubleshooting High Variability in Results
Potential Cause Recommended Action
Inconsistent Sample Preparation - Ensure precise and consistent execution of all sample preparation steps (weighing, pipetting, extraction, cleanup).- Use an internal standard to correct for variations.
Matrix Heterogeneity - Homogenize the sample thoroughly before taking a subsample for analysis.
Instrument Instability - Check the stability of the LC pump flow rate and the MS detector response over time.- Perform regular system suitability tests.

Quantitative Data Summary

Due to the limited availability of specific method validation data for this compound in the public domain, the following tables present representative data for a structurally related compound, Metamitron, analyzed in complex matrices. This data illustrates the typical performance characteristics that should be targeted during method validation for this compound.

Table 1: Representative Recovery and Precision Data for Metamitron in Soil

Spiking Level (µg/g)Mean Recovery (%)Relative Standard Deviation (RSD, %)
0.190.751.80
0.592.501.50
1.093.201.20
2.094.051.10

Data is for Metamitron and is intended for illustrative purposes.[1][2]

Table 2: Representative Linearity, LOD, and LOQ Data for Metamitron in Soil

ParameterValue
Linear Range (µg/g)0.01 - 5.0
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD) (µg/g)0.001
Limit of Quantification (LOQ) (µg/g)0.008

Data is for Metamitron and is intended for illustrative purposes.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the analysis of this compound in complex matrices.

Protocol 1: Extraction and Cleanup of this compound from Soil using QuEChERS

1. Sample Preparation: a. Homogenize the soil sample to ensure uniformity. b. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

2. Extraction: a. Add 10 mL of water and 10 mL of acetonitrile to the centrifuge tube. b. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). c. Cap the tube and shake vigorously for 1 minute. d. Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., PSA - primary secondary amine for general cleanup, C18 for nonpolar interferences, or GCB - graphitized carbon black for pigments). b. Vortex for 30 seconds. c. Centrifuge at 10,000 rpm for 5 minutes.

4. Final Extract Preparation: a. Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial. b. The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

1. Liquid Chromatography (LC) Conditions (Representative):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40 °C.

2. Mass Spectrometry (MS) Conditions (Representative):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 400 °C.
  • Capillary Voltage: 3.0 kV.
  • MRM Transitions: To be determined by infusing a standard solution of this compound. At least two transitions (one for quantification and one for confirmation) should be monitored.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Complex Matrix (Soil, Plant) Homogenization Homogenization Sample->Homogenization Weighing Weighing Homogenization->Weighing Extraction Solvent Extraction (e.g., QuEChERS) Weighing->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Filtration Filtration Centrifugation2->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting Decision Tree for Low Analyte Recovery

troubleshooting_recovery cluster_extraction Extraction Troubleshooting cluster_cleanup Cleanup Troubleshooting cluster_stability Stability Check Start Low Recovery Observed CheckExtraction Evaluate Extraction Step Start->CheckExtraction Solvent Optimize Solvent? CheckExtraction->Solvent Is solvent optimal? CheckCleanup Evaluate Cleanup Step Sorbent Optimize SPE Sorbent? CheckCleanup->Sorbent Is sorbent appropriate? CheckStability Check Analyte Stability Degradation Assess Degradation in Matrix and Solvents CheckStability->Degradation Parameters Optimize Parameters? (pH, Time, Temp) Solvent->Parameters Yes Technique Change Technique? Parameters->Technique Yes Technique->CheckCleanup Yes Elution Optimize Elution Solvent? Sorbent->Elution Yes Elution->CheckStability Yes Solution Problem Resolved Degradation->Solution If stable

Caption: Troubleshooting decision tree for low analyte recovery.

References

Strategies to reduce background noise in Methyldymron analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Methyldymron analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background noise in this compound analysis by LC-MS/MS?

High background noise in the analysis of this compound, a phenylurea herbicide, can originate from several sources. These include contamination from sample residues, impurities in the mobile phase, matrix effects from co-eluting compounds, and bleed from the analytical column[1]. It is also important to ensure the use of high-purity solvents and additives to prevent the formation of unwanted adducts and increased mass spectrometry (MS) background[2].

Q2: How can I minimize matrix effects when analyzing this compound in complex samples like soil or agricultural products?

Matrix effects, which can suppress or enhance the analyte signal, are a significant source of variability. Strategies to mitigate these effects include:

  • Sample Preparation: Employing robust sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) is crucial for removing interfering matrix components[3][4].

  • Cleanup Sorbents: During QuEChERS, the use of dispersive SPE (d-SPE) with different sorbents can significantly clean up the sample extract. The choice of sorbent depends on the matrix. For example, PSA (Primary Secondary Amine) is effective for removing organic acids and sugars, C18 is used for removing non-polar interferences like fats, and Graphitized Carbon Black (GCB) can remove pigments and sterols.

  • Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample can help to compensate for signal suppression or enhancement.

Q3: What are the key LC-MS/MS parameters to optimize for reducing background noise and improving the signal-to-noise ratio for this compound?

Optimizing your LC-MS/MS parameters is critical for achieving high sensitivity and reducing background noise. Key parameters to consider include:

  • Ionization Source Parameters: Optimization of the electrospray ionization (ESI) source settings, such as capillary voltage, nebulizing gas flow and temperature, and drying gas flow and temperature, is essential for efficient ionization of this compound and effective desolvation of the mobile phase.

  • MRM Transitions: For quantitative analysis using tandem mass spectrometry, selecting specific and high-intensity Multiple Reaction Monitoring (MRM) transitions for this compound is vital. It is recommended to monitor at least two transitions for each analyte—one for quantification and one for confirmation.

  • Collision Energy (CE): The collision energy applied in the second quadrupole determines the fragmentation of the precursor ion. Optimizing the CE for each MRM transition is necessary to maximize the abundance of the product ions and, consequently, the signal intensity.

  • Dwell Time: In MRM mode, the dwell time is the time spent acquiring data for a specific transition. A longer dwell time can improve the signal-to-noise ratio, but it also increases the cycle time. It's important to have a sufficient number of data points across the chromatographic peak for accurate quantification.

Troubleshooting Guides

Issue 1: High Background Noise Across the Entire Chromatogram
Possible Cause Troubleshooting Step Expected Outcome
Contaminated Mobile Phase or Solvents Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.A significant reduction in the baseline noise level.
Contaminated LC System Flush the entire LC system, including the autosampler and tubing, with a strong solvent mixture (e.g., isopropanol:water 50:50).Removal of contaminants from the system, leading to a cleaner baseline.
Dirty Ion Source Clean the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's instructions.Improved ion transmission and reduced background ions, resulting in lower noise.
Issue 2: Poor Peak Shape and Low Signal Intensity for this compound
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal LC-MS/MS Parameters Optimize MRM transitions, collision energy, and source parameters for this compound. Use a systematic approach by infusing a standard solution.Increased signal intensity and improved peak shape for the analyte.
Matrix Effects Implement a more effective sample cleanup strategy (e.g., using different d-SPE sorbents in QuEChERS). Prepare matrix-matched standards for calibration.Improved peak shape and more accurate quantification due to reduced signal suppression or enhancement.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in its most readily ionizable form. For ESI positive mode, a slightly acidic mobile phase is often beneficial.Enhanced ionization efficiency and a stronger analyte signal.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Soil

This protocol is a widely used method for the extraction and cleanup of pesticide residues from soil samples.

1. Sample Extraction: a. Weigh 10 g of a soil sample (with ≥70% water content) into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of water, vortex, and allow to hydrate for 30 minutes. b. Add 10 mL of acetonitrile to the tube. c. Shake or vortex the sample for 5 minutes to extract the pesticides. d. Add the contents of a citrate buffer extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). e. Immediately shake for at least 2 minutes. f. Centrifuge for 5 minutes at ≥ 3000 rcf.

2. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). b. Vortex the tube for 1 minute. c. Centrifuge for 2 minutes at a high rcf (e.g., ≥ 5000). d. Filter the purified supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is suitable for the extraction and concentration of phenylurea herbicides from water samples.

1. Cartridge Conditioning: a. Pass 10 mL of methanol through a C18 SPE cartridge. b. Pass 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

2. Sample Loading: a. Pass the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of about 5-10 mL/min.

3. Cartridge Rinsing: a. Wash the cartridge with 5-10 mL of deionized water to remove polar interferences.

4. Analyte Elution: a. Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 5 mL) of a suitable organic solvent, such as acetonitrile or ethyl acetate.

5. Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small, known volume of mobile phase or a suitable solvent for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical performance data for pesticide analysis using different cleanup strategies. While specific data for this compound is limited in multi-residue studies, the recovery rates for other pesticides provide a good indication of the effectiveness of these methods.

Table 1: Comparison of d-SPE Sorbents on Pesticide Recovery in QuEChERS Extracts

d-SPE Sorbent Combination Matrix Type Number of Pesticides Tested Percentage of Pesticides with Recovery of 70-120% Reference
PSA + C18Brinjal4100%
Z-Sep+Pistachio3073%
No CleanupSoil>100~95% (GC-MS/MS)
PSA + GCB + C18Honey Bee>50Not specified, but deemed most efficient

Table 2: Typical Recovery and Precision Data for Multi-Residue Methods

Method Matrix Spiking Level Recovery Range (%) RSD (%) Reference
QuEChERS with d-SPEBrinjal8 - 400 µg/kg70.3 - 113.2≤ 6.8
QuEChERS (no cleanup)SoilLOQ, 10xLOQ, 100xLOQ71 - 1201 - 17
µSPE-online cleanupGrape, Rice, Tea10, 50, 100 µg/kg70 - 120 (for 96-98% of pesticides)< 20

Visualizations

Workflow for Troubleshooting High Background Noise

TroubleshootingWorkflow start High Background Noise Observed check_solvents Check Mobile Phase and Solvents start->check_solvents clean_system Flush LC System check_solvents->clean_system Noise Persists end_good Noise Reduced, Analysis Successful check_solvents->end_good Noise Reduced clean_source Clean Ion Source clean_system->clean_source Noise Persists clean_system->end_good Noise Reduced optimize_ms Optimize MS Parameters (Source, MRM, CE) clean_source->optimize_ms Noise Persists clean_source->end_good Noise Reduced improve_cleanup Improve Sample Cleanup (d-SPE, SPE) optimize_ms->improve_cleanup Signal Still Low optimize_ms->end_good Signal Improved use_matrix_matched Use Matrix-Matched Standards improve_cleanup->use_matrix_matched end_bad Issue Persists, Consult Instrument Specialist improve_cleanup->end_bad Still High Matrix Effects use_matrix_matched->end_good Quantification Accurate use_matrix_matched->end_bad Inaccurate Results

Caption: A logical workflow for diagnosing and resolving high background noise issues.

QuEChERS with d-SPE Cleanup Workflow

QuEChERS_Workflow sample_prep 1. Sample Weighing and Hydration (if needed) extraction 2. Add Acetonitrile & Shake/Vortex sample_prep->extraction salting_out 3. Add QuEChERS Salts & Shake extraction->salting_out centrifuge1 4. Centrifuge salting_out->centrifuge1 supernatant_transfer 5. Transfer Supernatant to d-SPE tube centrifuge1->supernatant_transfer dspe_cleanup 6. Vortex d-SPE Tube supernatant_transfer->dspe_cleanup centrifuge2 7. Centrifuge dspe_cleanup->centrifuge2 final_extract 8. Filter and Analyze by LC-MS/MS centrifuge2->final_extract

Caption: The main steps involved in the QuEChERS sample preparation method with d-SPE cleanup.

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow conditioning 1. Condition Cartridge (Methanol, Water) loading 2. Load Water Sample conditioning->loading rinsing 3. Rinse Cartridge (Deionized Water) loading->rinsing elution 4. Elute Analyte (Organic Solvent) rinsing->elution concentration 5. Evaporate and Reconstitute elution->concentration analysis 6. Analyze by LC-MS/MS concentration->analysis

Caption: A generalized workflow for Solid-Phase Extraction of aqueous samples.

References

Validation & Comparative

A Guide to Inter-Laboratory Comparison of Methyldymron Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of Methyldymron, a phenylurea herbicide. It is intended for researchers, scientists, and professionals in drug development and pesticide analysis to understand the variability in analytical results across different laboratories and the importance of standardized methodologies. This document presents a hypothetical inter-laboratory study to illustrate the process, including experimental protocols, data comparison, and visualization of the workflow.

Introduction to Inter-Laboratory Comparison

Inter-laboratory comparisons (ILCs) or proficiency tests (PTs) are crucial for ensuring the quality and reliability of analytical measurements.[1][2][3] They allow individual laboratories to assess their performance by comparing their results with those of other laboratories and with a reference value.[2][4] The primary objectives of such studies include:

  • Evaluating the performance of participating laboratories.

  • Identifying potential issues with analytical methods or instrumentation.

  • Harmonizing analytical methodologies to improve comparability of data.

  • Providing confidence in the accuracy and reliability of analytical results.

This guide focuses on a hypothetical ILC for the quantification of this compound in a relevant matrix.

Hypothetical Inter-Laboratory Study Design

For this guide, we will consider a hypothetical study where five laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E) participated in the analysis of this compound in spiked spinach samples.

  • Test Material: Homogenized spinach samples were spiked with this compound at three different concentration levels:

    • Low Concentration: 10 µg/kg

    • Medium Concentration: 50 µg/kg

    • High Concentration: 100 µg/kg

  • Analytical Methods: Laboratories were instructed to use their in-house validated methods, which are typically based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Evaluation Criteria: The performance of the laboratories was evaluated using z-scores, which are calculated based on the assigned value (consensus mean of all results) and a target standard deviation. A z-score between -2.0 and +2.0 is generally considered satisfactory.

Data Presentation: Quantitative Comparison of Laboratory Results

The following table summarizes the hypothetical quantitative results reported by the participating laboratories for the analysis of this compound in spiked spinach samples.

LaboratoryMethodLow Conc. (10 µg/kg)Medium Conc. (50 µg/kg)High Conc. (100 µg/kg)
Reported Value (µg/kg) Reported Value (µg/kg) Reported Value (µg/kg)
Lab ALC-MS/MS9.852.198.5
Lab BLC-MS/MS11.248.5105.3
Lab CGC-MS8.955.395.2
Lab DLC-MS/MS10.549.9101.1
Lab EGC-MS9.551.599.8
Consensus Mean 10.0 51.5 100.0
Standard Deviation 0.87 2.51 3.65

Experimental Protocols

A detailed experimental protocol is essential for the reproducibility of analytical results. Below is a representative protocol for the analysis of this compound in a spinach matrix using LC-MS/MS, a common and highly sensitive method for pesticide residue analysis.

4.1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: Weigh 10 g of the homogenized spinach sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA and MgSO₄) to remove interfering matrix components. Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

4.2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

Visualization of the Inter-Laboratory Comparison Workflow

The following diagram illustrates the logical workflow of the inter-laboratory comparison study described in this guide.

G cluster_prep Study Preparation cluster_analysis Laboratory Analysis cluster_eval Data Evaluation A Test Material Preparation (Spiked Spinach) B Homogenization and Distribution to Labs A->B C Sample Reception (Labs A-E) B->C D In-house Analysis (LC-MS/MS or GC-MS) C->D E Data Reporting to Coordinating Body D->E F Statistical Analysis (Consensus Mean, SD) E->F G Performance Assessment (Z-Score Calculation) F->G H Final Report Generation G->H I Participating Laboratories H->I Dissemination to Participants

Workflow for the Inter-laboratory Comparison of this compound Analysis.

Conclusion

This guide has outlined the framework for an inter-laboratory comparison of this compound analysis. The hypothetical data and experimental protocols provided serve as a practical example for laboratories aiming to validate their analytical methods and ensure the comparability of their results. Participation in such proficiency testing schemes is highly recommended to maintain high standards of quality assurance in pesticide residue analysis.

References

Comparative Efficacy of Methyldymron and Other Pre-emergent Herbicides: A Scientific Review

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Pre-emergent Herbicides

Pre-emergent herbicides are a cornerstone of weed management in agriculture and turf maintenance. Applied to the soil before weed seeds germinate, they form a chemical barrier that inhibits the growth of nascent weeds, thus preventing crop competition from the earliest stages.[2] Their effectiveness is influenced by several factors, including soil type, moisture, and the timing of application relative to weed germination.[1][3] For optimal performance, most pre-emergent herbicides require activation by rainfall or irrigation to move them into the soil layer where weed seeds are germinating.[3]

Profile of Methyldymron

This compound, also known as K-1441, is a urea-based herbicide. Its primary use was for the pre-emergent control of cyperaceous and some annual grass weeds, particularly in turf.

PropertyDescription
Chemical Class Phenylurea
Mode of Action Photosynthesis Inhibitor (Photosystem II)
Primary Use Pre-emergent control of annual grasses and cyperaceous weeds
Formulation Not widely available; formerly used in turf applications
Mode of Action: Photosystem II Inhibition

As a urea herbicide, this compound's mode of action is the inhibition of photosynthesis. It functions by binding to the D1 protein of the photosystem II (PSII) complex within the chloroplasts of plant cells. This binding action blocks the electron transport chain, specifically from QA to QB, which halts the production of ATP and NADPH necessary for CO2 fixation and plant growth. This disruption of photosynthesis ultimately leads to the death of the emerging weed seedling.

G light Sunlight ps2 Photosystem II (PSII) D1 Protein light->ps2 excites qa QA ps2->qa e- This compound This compound (Urea Herbicide) qb QB This compound->qb qa->qb e- block BLOCK etc Electron Transport Chain qb->etc e- atp_synthase ATP & NADPH Production etc->atp_synthase powers calvin_cycle CO2 Fixation (Growth) atp_synthase->calvin_cycle enables

Caption: Mode of action of this compound as a PSII inhibitor.

Efficacy of Modern Pre-emergent Herbicides

HerbicideTarget Weed(s)Efficacy SummaryCrop/SettingCitation
S-metolachlor Annual grasses, small-seeded broadleaf weedsShowed high efficacy in controlling various weeds in safflower, with good crop selectivity.Safflower
Pendimethalin Flexuous bittercress (Cardamine flexuosa)Reduced weed numbers when applied immediately before seeding, but efficacy decreased over time.Nursery Crops
Flumioxazin Flexuous bittercress, Creeping woodsorrelProvided effective control for up to 8-10 weeks after application.Nursery Crops
Oxyfluorfen + Pendimethalin Flexuous bittercress, Creeping woodsorrelMaintained effective control for up to 8-10 weeks after application.Nursery Crops
Pyroxasulfone + Pendimethalin Cyperus rotundus, Trianthema portulacastrumResulted in minimum weed density and maximum seed cotton yield.Cotton
Atrazine + Tembotrione Various weedsAchieved low weed index (5.6% and 4.4%) and high grain yield in maize.Maize
Aclonifen Various weedsDemonstrated good selectivity and safety for safflower with low phytotoxicity.Safflower

Experimental Protocols for Herbicide Efficacy Assessment

To ensure objective and reproducible results, herbicide efficacy trials follow standardized protocols. The following outlines a typical methodology for a field-based pre-emergent herbicide trial.

Experimental Design
  • Site Selection: Choose a field with a known history of uniform weed infestation of the target species.

  • Plot Layout: Use a randomized complete block design (RCBD) with at least three or four replications to account for field variability.

  • Treatments: Include an untreated control (weedy check), a weed-free control (manual weeding), the herbicide(s) of interest at various application rates (e.g., 1x and 2x the proposed label rate), and potentially other commercial standards for comparison.

  • Plot Size: Ensure plots are large enough to allow for representative sampling and to minimize edge effects.

Application
  • Timing: Apply pre-emergent herbicides after planting the crop but before crop or weed emergence (PRE).

  • Equipment: Use a calibrated research sprayer with a boom and nozzles that ensure uniform coverage across the plot.

  • Incorporation: If required by the herbicide label, incorporate the herbicide into the soil using irrigation or tillage to the specified depth.

Data Collection
  • Weed Control: Assess weed control at multiple intervals (e.g., 2, 4, and 8 weeks after treatment). This is often done visually on a percentage scale (0% = no control, 100% = complete control) or by counting weed density (plants per square meter) in designated quadrats within each plot.

  • Crop Phytotoxicity: Visually assess crop injury at the same intervals on a percentage scale (0% = no injury, 100% = crop death).

  • Weed Biomass: At a specified time, harvest all weeds from a quadrat, dry them in an oven, and record the dry weight.

  • Crop Yield: At the end of the growing season, harvest the crop from the center of each plot and measure the yield.

Statistical Analysis

Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences between the treatments. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

G start Start: Site Selection (Uniform Weed Pressure) design Experimental Design (Randomized Block) start->design planting Crop Planting design->planting application Herbicide Application (Pre-emergence) planting->application activation Activation (Rainfall / Irrigation) application->activation data_collection Data Collection (Weed Control, Crop Injury) activation->data_collection yield_measurement Crop Harvest & Yield Measurement data_collection->yield_measurement (End of Season) analysis Statistical Analysis (ANOVA) yield_measurement->analysis end End: Efficacy Report analysis->end

Caption: Generalized workflow for a pre-emergent herbicide efficacy trial.

Conclusion

This compound is an obsolete urea-based herbicide that functions by inhibiting photosynthesis. Due to its status, there is a lack of modern, direct comparative studies against currently available pre-emergent herbicides. Research on modern herbicides like S-metolachlor, flumioxazin, and various combination products demonstrates their efficacy in controlling a wide spectrum of weeds when used according to best practices. The selection of a pre-emergent herbicide should be based on the target weed species, crop safety, soil characteristics, and the principles of integrated weed management to ensure sustainable and effective weed control.

References

Cross-Resistance of Phenylurea Herbicides in Weed Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of phenylurea herbicides in the context of weed resistance, supported by experimental data. It delves into the mechanisms of action, cross-resistance patterns, and the experimental protocols used to quantify resistance in key weed species.

Introduction to Phenylurea Herbicides and Their Mode of Action

Phenylurea herbicides are a class of selective herbicides widely used in agriculture to control broadleaf and grassy weeds. Their primary mode of action is the inhibition of photosynthesis at the photosystem II (PSII) complex in plants. By binding to the D1 protein of the PSII complex, they block the electron transport chain, leading to the production of reactive oxygen species and subsequent cell death. The continuous use of these herbicides has led to the evolution of resistant weed populations, posing a significant challenge to effective weed management.

Mechanisms of Resistance to Phenylurea Herbicides

Weed populations have developed two main types of resistance to phenylurea herbicides:

  • Target-Site Resistance (TSR): This mechanism involves a mutation in the psbA gene, which codes for the D1 protein. This mutation alters the herbicide's binding site, reducing its efficacy.

  • Non-Target-Site Resistance (NTSR): This is a more complex form of resistance and often confers cross-resistance to herbicides with different modes of action. The most common NTSR mechanism against phenylurea herbicides is enhanced metabolic resistance (EMR). This involves the rapid detoxification of the herbicide by enzymes such as cytochrome P450 monooxygenases before it can reach its target site in the chloroplasts.

Comparative Analysis of Cross-Resistance

Cross-resistance occurs when a weed population develops resistance to herbicides from the same chemical family or with the same mode of action. In the case of phenylurea herbicides, resistance to one compound often results in resistance to others within the same group. The following tables summarize quantitative data on the cross-resistance of phenylurea herbicides in two significant weed species: Alopecurus myosuroides (black-grass) and Phalaris minor (littleseed canarygrass).

Data Presentation

Table 1: Cross-Resistance of Alopecurus myosuroides (Black-Grass) to Phenylurea Herbicides

HerbicidePopulationGR50 (g a.i./ha)Resistance Index (RI)Reference
Chlorotoluron Peldon (Resistant)>5000>25[1]
Rothamsted (Susceptible)200-[1]
Isoproturon Peldon (Resistant)>800>5[1]
Rothamsted (Susceptible)160-[1]

GR50: The herbicide dose required to cause a 50% reduction in plant growth. Resistance Index (RI): The ratio of the GR50 of the resistant population to the GR50 of the susceptible population.

Table 2: Resistance of Phalaris minor to Phenylurea and Other Herbicides

HerbicidePopulationGR50 (g a.i./ha)Resistance Index (RI)Reference
Isoproturon Resistant Biotype>2000>10[2]
Susceptible Biotype200-
Clodinafop P1 (Resistant)34.7-86.9-
P14 (Resistant)34.7-86.9-
Pinoxaden P14 (Resistant)61.7-
Sulfosulfuron Resistant Biotypes>250>10
Susceptible Biotypes25-

Note: Data for different herbicides in Table 2 may come from studies on various resistant populations and are presented to illustrate the magnitude of resistance to different modes of action.

Experimental Protocols

The following is a detailed methodology for a whole-plant dose-response bioassay, a standard method for assessing herbicide resistance.

Objective: To determine the dose-response of weed populations to various herbicides and to quantify the level of resistance.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Pots (e.g., 8 cm diameter) filled with a suitable soil mix (e.g., sandy loam).

  • Herbicides of known concentration.

  • Laboratory spray chamber calibrated to deliver a specific volume.

  • Controlled environment growth chamber or greenhouse.

  • Balance for measuring plant biomass.

Procedure:

  • Seed Germination: Pre-germinate seeds on moist filter paper in petri dishes to ensure uniform seedling emergence.

  • Planting: Transplant germinated seedlings into pots at a density of approximately 10 plants per pot.

  • Growth Conditions: Grow plants in a controlled environment (e.g., 16-hour photoperiod at 18°C and 8-hour dark period at 10°C) until they reach the 2-3 leaf stage.

  • Herbicide Application: Apply a range of herbicide doses (typically from 1/8 to 8 times the recommended field rate) using a laboratory spray chamber. Include an untreated control for comparison.

  • Post-Treatment Growth: Return the pots to the controlled environment and water as needed.

  • Data Collection: After a set period (e.g., 21-28 days), assess the plants for visual signs of injury and harvest the above-ground biomass. Dry the biomass at 80°C for 72 hours and record the dry weight.

  • Data Analysis: Calculate the percent reduction in biomass for each herbicide dose relative to the untreated control. Use a non-linear regression analysis (e.g., log-logistic model) to determine the GR50 value for each population and herbicide. The Resistance Index (RI) is then calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Visualizing Pathways and Workflows

Diagrams

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB (D1 Protein) QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- Phenylurea Phenylurea Herbicide Phenylurea->QB Binds to D1 protein Block->PQ_pool Electron Transport Blocked Light Light Energy Light->P680

Caption: Inhibition of Photosystem II by Phenylurea Herbicides.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Collection & Analysis arrow arrow seed_collection 1. Seed Collection (Susceptible & Resistant Biotypes) germination 2. Seed Germination seed_collection->germination transplanting 3. Transplanting to Pots germination->transplanting growth 4. Growth to 2-3 Leaf Stage transplanting->growth dose_prep 5. Herbicide Dose Preparation growth->dose_prep spraying 6. Herbicide Application dose_prep->spraying post_growth 7. Post-Treatment Growth (21-28 days) spraying->post_growth assessment 8. Biomass Harvest & Measurement post_growth->assessment analysis 9. Data Analysis (GR50 & RI Calculation) assessment->analysis

Caption: Workflow for a Dose-Response Bioassay.

References

A Comparative Analysis of Methyldymron and Diuron Degradation Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the environmental persistence of two phenylurea herbicides, this guide offers a comparative analysis of the degradation kinetics of Methyldymron and Diuron. While extensive data is available for Diuron, a widely studied herbicide, information on this compound's degradation is less comprehensive. This guide synthesizes available data for both compounds, supplemented with information on structurally similar phenylurea herbicides to provide a broader context for understanding their environmental fate.

This analysis is intended for researchers, scientists, and drug development professionals interested in the environmental impact and persistence of these herbicides. The guide presents quantitative data in a clear tabular format, details common experimental protocols for degradation studies, and provides visualizations of experimental workflows.

Comparative Degradation Kinetics

The degradation of both this compound and Diuron in the environment is a crucial factor in determining their potential for long-term contamination and ecological impact. The rate of degradation is typically quantified by the half-life (DT50), which is the time it takes for 50% of the initial concentration of the compound to dissipate.

ParameterThis compoundDiuronNotes
Chemical Class Phenylurea HerbicidePhenylurea HerbicideBoth belong to the same chemical class, suggesting potentially similar degradation pathways.
Degradation Pathways Expected to undergo N-demethylation and hydrolysis of the urea bond, similar to other phenylurea herbicides.Primary degradation pathways include N-demethylation, N-demethoxylation, and hydrolysis of the urea bond, leading to the formation of various aniline-based metabolites.[1]The degradation of Diuron is well-documented, with microbial breakdown playing a significant role.[1]
Half-life (DT50) in Soil Data not readily available in cited literature. Persistence is expected to be influenced by soil type, organic matter content, microbial activity, and climatic conditions.Varies significantly depending on environmental conditions. Field studies have reported DT50 values ranging from a few weeks to several months. For example, one study noted that 5-25% of applied Diuron was mineralized to CO2 within 2-3 months in laboratory microcosm experiments.[1]The persistence of phenylurea herbicides in soil is a key environmental concern.
Half-life (DT50) in Water Data not readily available in cited literature. Hydrolysis and photolysis are expected to be key degradation routes in aquatic environments.Degradation in water is influenced by factors such as temperature, pH, and microbial activity. Anaerobic degradation in pond sediments has been observed at 25°C and 30°C.[2]Contamination of water bodies by herbicide runoff is a significant environmental issue.
Key Metabolites Expected to form metabolites similar to other phenylurea herbicides, such as demethylated and aniline derivatives.N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), N-(3,4-dichlorophenyl)urea (DCPU), and 3,4-dichloroaniline (3,4-DCA) are major metabolites.[3] These metabolites can be more toxic than the parent compound.The formation and persistence of toxic metabolites are critical considerations in risk assessment.

Note: The lack of specific quantitative data for this compound's degradation kinetics in the reviewed literature necessitates a qualitative comparison based on the behavior of other phenylurea herbicides. Further research is required to establish a precise degradation profile for this compound.

Experimental Protocols for Herbicide Degradation Studies

The following outlines a general experimental protocol for investigating the degradation kinetics of herbicides like this compound and Diuron in soil and water.

Soil Degradation Study (Laboratory)
  • Soil Collection and Preparation:

    • Collect soil samples from a relevant agricultural field with no recent history of the test herbicide application.

    • Sieve the soil to remove large debris and homogenize.

    • Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

  • Herbicide Application:

    • Prepare a stock solution of the herbicide (e.g., this compound or Diuron) in a suitable solvent.

    • Apply the herbicide to the soil samples at a concentration relevant to typical agricultural application rates. Ensure even distribution.

  • Incubation:

    • Incubate the treated soil samples in controlled environmental chambers.

    • Maintain constant temperature and moisture levels throughout the experiment.

    • Include control samples (soil without herbicide) and sterile control samples (sterilized soil with herbicide) to differentiate between microbial and abiotic degradation.

  • Sampling and Analysis:

    • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

    • Extract the herbicide and its potential metabolites from the soil samples using an appropriate solvent extraction method.

    • Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the parent herbicide and its degradation products.

  • Data Analysis:

    • Plot the concentration of the herbicide against time.

    • Determine the degradation kinetics (e.g., first-order kinetics) and calculate the half-life (DT50) of the herbicide in the soil.

Water Degradation Study (Hydrolysis and Photolysis)
  • Hydrolysis Study:

    • Prepare aqueous solutions of the herbicide in buffered solutions at different pH values (e.g., 4, 7, and 9).

    • Incubate the solutions in the dark at a constant temperature.

    • Collect samples at regular intervals and analyze for the parent compound and hydrolysis products.

    • Determine the hydrolysis rate constant and half-life at each pH.

  • Photolysis Study:

    • Prepare aqueous solutions of the herbicide in a transparent vessel (e.g., quartz).

    • Expose the solutions to a light source that simulates natural sunlight.

    • Include dark controls to account for any non-photolytic degradation.

    • Collect samples at regular intervals and analyze for the parent compound and photoproducts.

    • Determine the photolysis rate constant and half-life.

Visualizing the Experimental Workflow

The following diagrams illustrate the typical workflows for studying herbicide degradation.

experimental_workflow_soil cluster_prep Sample Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis soil_collection Soil Collection sieving Sieving & Homogenization soil_collection->sieving characterization Soil Characterization sieving->characterization herbicide_app Herbicide Application characterization->herbicide_app incubation Controlled Incubation herbicide_app->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC/GC-MS Analysis extraction->analysis data_analysis Data Analysis & Kinetics analysis->data_analysis experimental_workflow_water cluster_hydrolysis Hydrolysis Study cluster_photolysis Photolysis Study prep_hydro Prepare Buffered Solutions (pH 4, 7, 9) incubate_hydro Incubate in Dark prep_hydro->incubate_hydro sample_hydro Sample & Analyze incubate_hydro->sample_hydro prep_photo Prepare Aqueous Solution expose_photo Expose to Simulated Sunlight prep_photo->expose_photo sample_photo Sample & Analyze (with dark control) expose_photo->sample_photo

References

A Comparative Environmental Impact Assessment of Methyldymron and Modern Turf Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Environmental Fate and Ecotoxicity

The selection of turf herbicides extends beyond agronomic efficacy, demanding a thorough evaluation of their environmental footprint. This guide provides a comparative analysis of the environmental impact of Methyldymron, an older phenylurea herbicide, against a selection of modern sulfonylurea turf herbicides. By examining key environmental parameters, this document aims to equip researchers and scientists with the data necessary to make informed decisions in the development and selection of turf management solutions.

Executive Summary

This guide presents a side-by-side comparison of this compound and modern sulfonylurea herbicides, focusing on their environmental persistence, mobility in soil, and toxicity to non-target organisms. While data for the obsolete herbicide this compound is limited, available information suggests moderate persistence and aquatic toxicity. In contrast, modern sulfonylurea herbicides are characterized by their low application rates, variable but often shorter soil persistence, and a general profile of low toxicity to fauna, though they can be highly effective against non-target plants, including aquatic species.

Data Presentation: Environmental Impact Parameters

The following tables summarize the available quantitative data for this compound and a selection of modern sulfonylurea turf herbicides. It is important to note that the environmental behavior of sulfonylurea herbicides can be influenced by soil properties and environmental conditions.

Table 1: Soil Persistence and Mobility

Herbicide ClassActive IngredientSoil Half-life (DT₅₀) (days)Soil Sorption Coefficient (Koc) (mL/g)Mobility Potential
Phenylurea This compound122[1]834[1]Low to Moderate
Sulfonylurea Halosulfuron-methyl<18[2]53 (mean)Moderate to High
Sulfonylurea Foramsulfuron1.4 - 207-161Moderate to High
Sulfonylurea Trifloxysulfuron-sodium5 - 13[3]13 - 110High
Sulfonylurea FlazasulfuronNot persistent[4]-Not expected to leach

Table 2: Aquatic Ecotoxicity

Herbicide ClassActive IngredientFish (96-hr LC₅₀) (mg/L)Daphnia magna (48-hr EC₅₀) (mg/L)Algae (72-hr EC₅₀) (mg/L)
Phenylurea This compound7.99.5No data available
Sulfonylurea Halosulfuron-methyl>118 (Bluegill sunfish)>1070.0053 (Green algae)
Sulfonylurea Foramsulfuron>100>1008.1
Sulfonylurea Trifloxysulfuron-sodium>146 (Rainbow trout)>1390.007 (Navicula pelliculosa)
Sulfonylurea Flazasulfuron22 (Rainbow trout)1060.01 (Scenedesmus obliquus)

Experimental Protocols

The data presented in this guide are ideally generated following standardized international guidelines to ensure comparability and reliability. The key Organisation for Economic Co-operation and Development (OECD) guidelines for assessing the environmental fate and ecotoxicity of chemicals are outlined below.

Soil Persistence (Aerobic Mineralization): OECD Guideline 307 This guideline details the methodology for assessing the aerobic and anaerobic transformation of substances in soil. The test involves incubating the test substance in soil samples under controlled laboratory conditions. At various time points, the concentration of the parent substance and its transformation products are measured to determine the rate of degradation, typically expressed as a half-life (DT₅₀).

Soil Sorption/Desorption: OECD Guideline 106 This guideline describes the batch equilibrium method to determine the adsorption and desorption of a substance in soil. The test substance is equilibrated with a soil-water suspension, and the concentration in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference, allowing for the determination of the soil sorption coefficient (Koc). This value is crucial for predicting the mobility of a substance in soil and its potential to leach into groundwater.

Aquatic Toxicity Testing:

  • Fish, Acute Toxicity Test (OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC₅₀) over a 96-hour exposure period.

  • Daphnia sp. Acute Immobilisation Test (OECD Guideline 202): This test assesses the concentration of a substance that causes immobilization in 50% of a test population of Daphnia magna (EC₅₀) over a 48-hour exposure.

  • Alga, Growth Inhibition Test (OECD Guideline 201): This guideline outlines a method to determine the effects of a substance on the growth of freshwater algae. The endpoint is the concentration that inhibits growth by 50% (EC₅₀) over a 72-hour period.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of environmental impact assessment for herbicides, the following diagrams are provided.

Environmental_Fate_Workflow cluster_soil Soil Compartment cluster_water Aquatic Compartment cluster_biota Biotic Impact Application Herbicide Application Soil_Persistence Soil Persistence (Degradation) Application->Soil_Persistence Mobility Mobility (Leaching/Runoff) Application->Mobility Water_Contamination Water Contamination Mobility->Water_Contamination Aquatic_Toxicity Aquatic Ecotoxicity Water_Contamination->Aquatic_Toxicity Non_Target_Organisms Non-Target Organisms Aquatic_Toxicity->Non_Target_Organisms

Figure 1: Herbicide Environmental Fate Workflow.

The diagram above illustrates the general pathway of a herbicide from application to its potential impact on the environment. Key processes in the soil, such as persistence and mobility, determine the likelihood of the herbicide reaching aquatic systems and affecting non-target organisms.

Herbicide_Mode_of_Action cluster_sulfonylurea Sulfonylurea Herbicides cluster_phenylurea Phenylurea Herbicides (e.g., this compound) SU Sulfonylurea Herbicide ALS Acetolactate Synthase (ALS) SU->ALS Inhibits Amino_Acids Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Synthesis ALS->Amino_Acids Catalyzes Plant_Growth Plant Growth Inhibition Amino_Acids->Plant_Growth Essential for PU Phenylurea Herbicide Photosynthesis Photosynthesis (Photosystem II) PU->Photosynthesis Inhibits Electron_Transport Electron Transport Chain Photosynthesis->Electron_Transport Drives Energy_Production Energy Production (ATP) Electron_Transport->Energy_Production Leads to Plant_Death Plant Death Energy_Production->Plant_Death Cessation leads to

Figure 2: Simplified Herbicide Mode of Action.

This diagram contrasts the mode of action of sulfonylurea herbicides, which target a specific enzyme (ALS) involved in amino acid synthesis, with that of phenylurea herbicides like this compound, which inhibit photosynthesis. This difference in target sites can influence their selectivity and spectrum of activity.

Discussion

The compiled data indicates that modern sulfonylurea herbicides generally exhibit lower soil persistence and, in many cases, lower acute toxicity to fish and daphnia compared to the limited data available for this compound. However, the high toxicity of some sulfonylureas to algae and other non-target aquatic plants is a critical consideration. The low application rates of sulfonylureas are a significant factor in reducing their overall environmental load.

The mobility of sulfonylurea herbicides, as indicated by their generally lower Koc values, suggests a higher potential for leaching compared to this compound. However, their shorter half-lives may mitigate this risk, as they may degrade before reaching sensitive environmental compartments.

Conclusion

The evaluation of a herbicide's environmental impact requires a multifaceted approach that considers its persistence, mobility, and ecotoxicity in concert. While modern sulfonylurea herbicides offer the advantage of low use rates and often rapid degradation, their potential impact on non-target aquatic plants warrants careful management. The data for this compound, though sparse, suggests a different environmental profile with higher persistence and broader aquatic toxicity. This comparative guide underscores the importance of continued research and data generation to support the development of effective and environmentally responsible turf management strategies.

References

Genetic Confirmation of Herbicide Mode of Action: A Comparative Analysis of Methyldymron and Acetolactate Synthase (ALS) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mode of action of the herbicide Methyldymron and the broader class of Acetolactate Synthase (ALS) inhibiting herbicides. While both are effective weed control agents, their mechanisms of action are fundamentally different, a distinction clarified and confirmed through extensive genetic and biochemical research. This document outlines the experimental data and protocols that underpin our understanding of these herbicides, with a focus on how genetic studies have been pivotal in elucidating their molecular targets and the mechanisms of resistance.

This compound: A Photosystem II Inhibitor

Contrary to some classifications that might group it with other herbicide classes, this compound is a thiadiazolyl urea herbicide.[1] Genetic and biochemical studies have confirmed that its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). It disrupts the electron transport chain, a process vital for plant survival. The selectivity of this compound between different plant species, such as the tolerance of barley versus the susceptibility of wheat, has been attributed to the differential rates of N-demethylation, a metabolic process that inactivates the herbicide.[1]

Acetolactate Synthase (ALS) Inhibitors: A Case Study in Genetic Confirmation

A significant class of herbicides, including sulfonylureas, imidazolinones, triazolopyrimidines, pyrimidinylthiobenzoates, and sulfonylaminocarbonyltriazolinones, function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] ALS is a crucial enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and overall plant growth.[3] The mode of action of these herbicides has been unequivocally confirmed through a combination of genetic, biochemical, and physiological studies.

Genetic Evidence: Target-Site Resistance (TSR)

The most compelling evidence for the mode of action of ALS inhibitors comes from the genetic analysis of resistant weed populations. In the majority of cases, resistance is conferred by single nucleotide polymorphisms (SNPs) in the ALS gene, leading to amino acid substitutions in the enzyme. These mutations alter the herbicide binding site on the ALS enzyme, reducing its sensitivity to the inhibitor while largely maintaining its catalytic function.

Several key amino acid substitutions in the ALS protein have been consistently identified in resistant weed biotypes across the globe. These mutations provide a genetic fingerprint confirming the site of action.

Amino Acid SubstitutionHerbicide Class(es) AffectedSelected Weed Species Exhibiting Resistance
Pro-197-Ser/Thr/Ala/Gln/LeuSulfonylureas, TriazolopyrimidinesErigeron sumatrensis, Alopecurus myosuroides
Ala-205-Val/ThrImidazolinones, SulfonylureasAmbrosia artemisiifolia
Asp-376-GluImidazolinones, SulfonylureasA. palmeri
Trp-574-LeuSulfonylureas, ImidazolinonesAmbrosia artemisiifolia
Ser-653-Thr/AsnImidazolinonesA. retroflexus
Non-Target-Site Resistance (NTSR)

While TSR is a direct confirmation of the herbicide's target, another form of resistance, known as non-target-site resistance (NTSR), also provides indirect evidence. NTSR mechanisms prevent the herbicide from reaching its target at a lethal concentration. This is often achieved through enhanced metabolism of the herbicide, frequently involving enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs). The evolution of NTSR in response to ALS inhibitors further underscores the selective pressure exerted by these herbicides on the pathways that either interact with or detoxify them.

Experimental Protocols for Mode of Action Confirmation

The confirmation of a herbicide's mode of action, particularly for ALS inhibitors, relies on a suite of established experimental protocols.

Dose-Response Assays

Whole-plant dose-response assays are fundamental to quantifying the level of resistance. Seeds from suspected resistant and known susceptible populations are germinated and treated with a range of herbicide concentrations. The dose required to reduce plant growth by 50% (GR50) is then calculated. A significant increase in the GR50 value for the resistant population compared to the susceptible population indicates resistance.

Experimental Workflow for Dose-Response Assay

cluster_0 Seed Germination & Seedling Growth cluster_1 Herbicide Application cluster_2 Data Collection & Analysis a Susceptible & Resistant Seeds b Germination a->b c Seedling Growth b->c e Spray Application c->e d Herbicide Dilution Series d->e f Visual Injury Assessment e->f g Biomass Measurement e->g h GR50 Calculation f->h g->h a Genomic DNA Extraction b PCR Amplification of ALS Gene a->b c PCR Product Purification b->c d Sanger Sequencing c->d e Sequence Alignment & Analysis d->e f Identification of Mutations e->f cluster_0 Biosynthesis Pathway cluster_1 Herbicide Action Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate ALS Valine_Leucine Valine_Leucine Acetolactate->Valine_Leucine Multiple Steps ALS_Inhibitor ALS Inhibitor ALS_Inhibitor->Acetolactate Inhibition

References

A Comparative Guide to Solid-Phase Extraction Cartridges for Methyldymron Cleanup

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different Solid-Phase Extraction (SPE) cartridges for the cleanup of methyldymron and structurally similar urea herbicides. The selection of an appropriate SPE cartridge is a critical step in the analytical workflow, directly impacting the accuracy, precision, and sensitivity of subsequent analyses. While specific performance data for this compound is limited in publicly available literature, this guide draws upon experimental data for analogous urea herbicides to provide a well-founded comparison and recommendations.

Executive Summary

Effective sample cleanup is paramount for accurate quantification of this compound in complex matrices such as soil, water, and biological fluids. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, offering significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract purity. The choice of SPE sorbent material is the most critical factor determining the efficiency of the cleanup process.

This guide evaluates the performance of commonly used SPE cartridges, with a focus on reversed-phase and polymeric sorbents. Based on available data for structurally related urea herbicides, polymeric sorbents such as Oasis HLB and Strata-X generally demonstrate superior and more consistent recoveries across a range of polarities compared to traditional silica-based C18 cartridges.

Performance Comparison of SPE Cartridges

Table 1: Comparative Recovery of Urea Herbicides Using Different SPE Cartridges

SPE CartridgeSorbent TypeHerbicideSample MatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Oasis HLB Hydrophilic-Lipophilic Balanced PolymerMultiple Urea HerbicidesGroundwater>70[1][2]Not Specified
Strata-X Modified Styrene-Divinylbenzene PolymerMultiple Urea HerbicidesGroundwater>70[1][2]Not Specified
C18 Octadecyl-bonded SilicaDiuronWater85-95Not Specified
C18 Octadecyl-bonded SilicaLinuronWater85-95Not Specified
C18 Octadecyl-bonded SilicaMonuronWater75-90.1Not Specified
C18 Octadecyl-bonded SilicaMetoxuronWater75-90.1Not Specified
C18 Octadecyl-bonded SilicaIsoproturonWaterNot SpecifiedNot Specified
Lichrolut EN Polystyrene-DivinylbenzeneMultiple Urea HerbicidesGroundwater<70[1]Not Specified
Envi-Carb Graphitized Carbon BlackMultiple Urea HerbicidesGroundwater<70Not Specified

Note: The data presented is a synthesis from multiple sources. Direct comparison should be made with caution as experimental conditions may vary between studies.

Key Performance Observations:

  • Polymeric Sorbents (Oasis HLB, Strata-X): These cartridges consistently provide high recoveries for a broad range of pesticides, including urea herbicides. Their unique chemistry, combining both hydrophilic and lipophilic retention mechanisms, allows for the effective capture of moderately polar compounds like this compound. They are often the preferred choice for multi-residue methods.

  • C18 Sorbents: While widely used and capable of providing good recoveries for some urea herbicides, their performance can be more variable, particularly for more polar analytes. The silica backbone of C18 sorbents can lead to secondary interactions that may affect recovery and reproducibility.

  • Other Sorbents: Graphitized carbon black (Envi-Carb) and highly cross-linked polystyrene-divinylbenzene (Lichrolut EN) have shown lower average recoveries for multi-residue pesticide analysis in groundwater compared to Oasis HLB and Strata-X.

Experimental Protocols

The following is a generalized experimental protocol for the solid-phase extraction of urea herbicides from a water sample, based on common methodologies found in the literature. This protocol should be optimized for the specific matrix and analytical instrumentation used.

1. Materials:

  • SPE Cartridges (e.g., Oasis HLB, 6 cc, 200 mg)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, for pH adjustment)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Autosampler Vials

2. Sample Preparation:

  • For water samples, adjust the pH to neutral (around 7) if necessary.

  • For soil or tissue samples, perform an initial extraction with a suitable solvent (e.g., acetonitrile or methanol), followed by centrifugation or filtration to remove particulate matter. The supernatant can then be diluted with water before loading onto the SPE cartridge.

3. SPE Procedure:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water through the sorbent bed. Do not allow the cartridge to dry out.

  • Loading: Load the pre-treated sample onto the conditioned cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of water to remove any unretained interfering compounds.

  • Drying: Dry the cartridge thoroughly by applying a vacuum or positive pressure of nitrogen for 10-20 minutes to remove residual water.

  • Elution: Elute the retained analytes with 5-10 mL of a suitable organic solvent, such as acetonitrile or methanol. The elution can be performed in one or two steps.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for analysis.

Workflow and Pathway Diagrams

Experimental Workflow for this compound Cleanup

The following diagram illustrates the typical experimental workflow for the solid-phase extraction of this compound from a sample matrix prior to analytical determination.

SPE_Workflow Experimental Workflow for this compound Cleanup cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Sample Collection (Water, Soil, etc.) Pretreatment Sample Pretreatment (Filtration, pH Adjustment, Dilution) Sample->Pretreatment Conditioning 1. Conditioning (e.g., Methanol, Water) Pretreatment->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (e.g., Water) Loading->Washing Drying 4. Drying (Nitrogen Stream) Washing->Drying Elution 5. Elution (e.g., Acetonitrile) Drying->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis LC-MS/MS or HPLC-UV Analysis Evaporation->Analysis

Caption: A generalized workflow for this compound cleanup using SPE.

Logical Relationship of SPE Cartridge Selection Factors

The selection of an appropriate SPE cartridge is a multi-faceted decision based on the chemical properties of the analyte and the sample matrix.

Cartridge_Selection Factors Influencing SPE Cartridge Selection for this compound Analyte This compound Properties Sorbent Sorbent Type (e.g., C18, HLB) Analyte->Sorbent Polarity, pKa Method SPE Method Parameters Analyte->Method Solubility Matrix Sample Matrix (e.g., Water, Soil) Matrix->Sorbent Interferences Matrix->Method Cleanup Needs Sorbent->Method Conditioning, Elution Solvents Performance Analytical Performance Method->Performance Recovery, Precision

Caption: Key factors in selecting an SPE cartridge for this compound.

Conclusion

For the cleanup of this compound, a moderately polar urea herbicide, polymeric SPE sorbents such as Oasis HLB and Strata-X are recommended as the primary choice. These cartridges have demonstrated robust and high-recovery performance for a range of analogous compounds. While traditional C18 cartridges can also be effective, they may require more rigorous method development and optimization to achieve comparable results. The provided experimental protocol and workflows offer a solid starting point for developing a reliable and efficient cleanup method for this compound analysis. It is crucial to validate the chosen SPE method for the specific sample matrix and analytical conditions to ensure data quality and accuracy.

References

A Comparative Guide to Liquid Chromatography Columns for Methyldymron Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and efficient analysis of the herbicide Methyldymron is crucial for environmental monitoring, food safety, and toxicological studies. High-performance liquid chromatography (HPLC) and its ultra-high-performance counterpart (UHPLC) are the methods of choice for this purpose, with the selection of the appropriate chromatography column being a critical factor for achieving optimal separation and sensitivity. This guide provides a comparative overview of different LC columns for this compound analysis, supported by experimental data from published and adapted methods.

Performance Comparison of LC Columns

The selection of an LC column for this compound analysis depends on the sample matrix, desired sensitivity, and the required selectivity to separate it from other components. The following table summarizes the performance of three common types of reversed-phase and hydrophilic interaction liquid chromatography columns: C18, Phenyl-Hexyl, and HILIC.

Column TypeStationary PhaseTypical Mobile PhaseRetention Time (min)Tailing FactorTheoretical PlatesLimit of Quantitation (LOQ)
C18 Octadecyl-silicaAcetonitrile/Water with formic acid3.5 - 8.01.0 - 1.3> 100000.1 - 1 µg/L
Phenyl-Hexyl Phenyl-Hexyl-silicaMethanol/Water with ammonium fluorideEst. 4.0 - 7.0Est. 1.0 - 1.4> 9000Est. 0.5 - 2 µg/L
HILIC Amide-silicaAcetonitrile/Water with formic acidEst. 5.0 - 9.0Est. 1.1 - 1.5> 8000Est. 0.2 - 1.5 µg/L

Estimated values are based on methods for structurally similar compounds and general column characteristics, as direct comparative studies for this compound on these specific column types are limited.

Experimental Workflow for this compound Analysis

The general workflow for analyzing this compound in a sample involves several key steps from sample collection to data interpretation. The following diagram illustrates this process.

Methyldymron_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (e.g., Water, Soil, Plasma) Extraction Extraction (e.g., SPE, LLE) SampleCollection->Extraction Concentration Concentration & Filtration Extraction->Concentration LC_Separation LC Separation (C18, Phenyl-Hexyl, or HILIC) Concentration->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

LC-MS/MS workflow for this compound analysis.

Detailed Experimental Protocols

Below are the detailed experimental methodologies for this compound analysis using the compared LC columns.

Method 1: C18 Reversed-Phase Chromatography

This is the most common and well-established method for the analysis of this compound and other phenylurea herbicides.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detector: Tandem Mass Spectrometer (MS/MS) with Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor and product ions for this compound would be monitored for quantification and confirmation.

Method 2: Phenyl-Hexyl Reversed-Phase Chromatography (Adapted Method)

Phenyl-Hexyl columns offer alternative selectivity for aromatic compounds like this compound due to π-π interactions with the phenyl stationary phase. This method is adapted from a validated procedure for other aromatic compounds.[1]

  • Column: Phenyl-Hexyl (e.g., Agilent Poroshell 120 Phenyl-Hexyl, 3.0 x 100 mm, 2.7 µm)[2]

  • Mobile Phase:

    • A: Water with 1 mM ammonium fluoride

    • B: Methanol/Acetonitrile (50:50, v/v)

  • Gradient: 40% B to 80% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detector: Tandem Mass Spectrometer (MS/MS) with ESI in positive ion mode.

  • MRM Transitions: Specific precursor and product ions for this compound would be monitored.

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC) (Adapted Method)

HILIC is a suitable technique for retaining and separating polar compounds like this compound. This method is based on a general approach for the analysis of polar pesticides.[3]

  • Column: HILIC (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase:

    • A: Water with 10 mM ammonium formate and 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: Start at 95% B, hold for 1 minute, decrease to 50% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 5 µL

  • Detector: Tandem Mass Spectrometer (MS/MS) with ESI in positive ion mode.

  • MRM Transitions: Specific precursor and product ions for this compound would be monitored.

Conclusion

The choice of an LC column for this compound analysis is a critical decision that impacts method performance.

  • C18 columns are a reliable and robust choice, offering excellent efficiency and are widely documented for phenylurea herbicide analysis. They are a good starting point for method development.

  • Phenyl-Hexyl columns provide an alternative selectivity that can be beneficial for complex matrices where co-eluting peaks are an issue with C18 columns. The π-π interactions can improve the resolution of aromatic compounds.

  • HILIC columns are advantageous for the analysis of polar compounds like this compound, potentially offering better retention and separation from less polar interferences. They are particularly useful when dealing with highly aqueous sample extracts.

Researchers should consider the specific requirements of their analysis, including sample matrix, required sensitivity, and potential interferences, when selecting the most appropriate LC column for this compound determination. Validation of the chosen method is essential to ensure accurate and reliable results.

References

Predictive Models for Methyldymron Leaching in Soil: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate prediction of a pesticide's mobility in soil is paramount for both environmental risk assessment and the development of effective, sustainable agricultural practices. Methyldymron, a widely used herbicide, necessitates a thorough understanding of its leaching potential to mitigate groundwater contamination. This guide provides an objective comparison of commonly employed predictive models for pesticide leaching, supported by experimental data and detailed methodologies.

This document summarizes the performance of several key models in predicting pesticide movement through the soil, offering insights applicable to the study of this compound. The information is derived from various validation studies that, while not all specific to this compound, provide a strong comparative framework for model selection and application.

Comparative Performance of Predictive Leaching Models

The validation of pesticide leaching models is an ongoing area of research, with numerous studies comparing model outputs to data from laboratory and field experiments. The following table summarizes the performance of several prominent models based on a review of comparative validation studies. It is important to note that model performance is highly dependent on the specific soil type, environmental conditions, and the chemical properties of the pesticide .

ModelPrinciple of OperationPredictive AccuracyKey StrengthsNoted Limitations
PEARL (Pesticide Emission Assessment at Regional and Local scales) One-dimensional, dynamic, process-based model simulating substance fate in the soil-plant system.Generally good, but can be sensitive to input parameters related to sorption and degradation.[1]Comprehensive process description, including aged sorption.[1]Performance can be influenced by the accuracy of input parameters.[2]
MACRO A one-dimensional, dual-porosity model simulating water flow and solute transport in structured soils.Can underestimate long-term leaching if complex sorption and degradation kinetics are not considered.[3][4]Simulates preferential flow in macropores, which is crucial for certain soil types.May require detailed, site-specific calibration to accurately capture long-term leaching of metabolites.
HYDRUS-1D A finite element model for simulating the one-dimensional movement of water, heat, and multiple solutes in variably saturated media.Generally accurate for water and solute transport, with good performance in simulating nitrate leaching. Can be more accurate than some other models for herbicide residue in the soil profile.Versatile and can simulate a wide range of soil hydraulic properties and solute reactions.May be less accurate in predicting herbicide concentrations in leachate compared to other models in some scenarios.
PRZM (Pesticide Root Zone Model) A one-dimensional, finite-difference model that simulates pesticide transport in the root zone.Often performs well in predicting solute breakthrough, sometimes better than GLEAMS.Widely used and accepted by regulatory agencies.Simulates one pesticide at a time, which can be computationally intensive for multiple scenarios.
GLEAMS (Groundwater Loading Effects of Agricultural Management Systems) A one-dimensional model that simulates the movement of water and pesticides in the root zone.Computations are fast, but this can come at the cost of accuracy compared to PRZM and LEACHM.Capable of simulating the transport of multiple pesticides in a single run.May not be as accurate as more complex models in predicting breakthrough curves.
PELMO (Pesticide Leaching Model) A one-dimensional model that simulates the vertical movement of pesticides and their metabolites in the unsaturated zone.Can reproduce main features of water and bromide fluxes well, but may struggle with trace concentrations of pesticides.Good for simulating water movement with a "tipping bucket" approach.May have difficulty with shallow, fluctuating groundwater tables and can overestimate the penetration depth of the pesticide's center of mass.

Experimental Protocols

The validation of these predictive models relies on robust experimental data. The following protocols outline the typical methodologies for conducting soil column and field leaching studies, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Soil Column Leaching Experiments (Based on OECD Guideline 312)

Soil column leaching studies are designed to assess the mobility of a substance and its transformation products in a controlled laboratory setting.

1. Column Preparation:

  • At least two soil columns are used per treatment.

  • Columns are packed with untreated, air-dried, and sieved (<2 mm) soil to a height of approximately 30 cm.

  • The soil is saturated and equilibrated with an "artificial rain" solution (e.g., 0.01 M CaCl2) and allowed to drain.

2. Application of Test Substance:

  • The surface of each soil column is treated with the test substance (e.g., this compound). For studies on transformation products, aged residues from a separate incubation study are applied.

3. Leaching Process:

  • Artificial rain is applied to the top of the soil columns.

  • The leachate is collected in fractions at regular intervals over a defined period (e.g., 48 hours).

4. Analysis:

  • After the leaching period, the soil column is sectioned into segments (e.g., every 5-10 cm).

  • Both the leachate fractions and soil segments are analyzed for the concentration of the parent compound and its metabolites.

  • A mass balance is calculated to account for the total applied substance.

Field Leaching Studies

Field studies provide a more realistic assessment of leaching under natural environmental conditions.

1. Site Selection and Plot Establishment:

  • The study site should be representative of typical agricultural conditions where the pesticide will be used.

  • Test plots are established, often with bare ground to isolate soil processes.

  • Instrumentation, such as suction lysimeters and soil moisture probes, is installed at various depths to collect soil water and monitor conditions.

2. Application and Monitoring:

  • The pesticide is applied to the test plots at a known rate.

  • A conservative tracer (e.g., bromide) is often co-applied to track water movement.

  • Soil and water samples are collected at regular intervals and at different depths over an extended period (months to years).

3. Data Analysis:

  • The concentration of the pesticide and its metabolites in the soil and leachate is determined.

  • The data is used to calculate field dissipation rates and assess the extent of leaching below the root zone.

Validation Workflow and Signaling Pathways

The process of validating a predictive leaching model involves a systematic comparison of simulated results with experimental observations. The following diagram illustrates this workflow.

Predictive Model Validation Workflow for Pesticide Leaching cluster_0 Model Parameterization cluster_1 Model Simulation cluster_2 Experimental Validation cluster_3 Comparison and Evaluation cluster_4 Model Refinement A Pesticide Properties (e.g., Solubility, Kd, DT50) D Select Predictive Model (e.g., PEARL, MACRO, HYDRUS-1D) A->D B Soil Properties (e.g., Texture, Organic Carbon, pH) B->D C Environmental Conditions (e.g., Weather Data, Irrigation) C->D E Run Simulation D->E H Compare Simulated vs. Observed Data E->H F Conduct Leaching Experiment (Soil Column or Field Study) G Collect Experimental Data (Leachate & Soil Concentrations) F->G G->H I Statistical Analysis (e.g., RMSE, R²) H->I J Model Performance Assessment I->J K Calibrate Model Parameters J->K If performance is poor L Re-run Simulation K->L L->H

Caption: Workflow for validating predictive pesticide leaching models.

This guide provides a foundational understanding of the validation process for predictive models of this compound leaching. The selection of an appropriate model and the generation of high-quality experimental data are critical for accurately assessing the environmental fate of this and other agricultural chemicals. Researchers are encouraged to consult the primary literature for in-depth validation studies relevant to their specific research questions.

References

Navigating Weed Resistance: A Comparative Analysis of Metsulfuron-methyl Efficacy and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth guide to the development of weed resistance to the sulfonylurea herbicide, Metsulfuron-methyl. This document provides a comparative analysis of its performance against resistant weed biotypes, details alternative herbicidal solutions, and presents comprehensive experimental data and protocols.

The persistent use of selective herbicides has inadvertently led to the evolution of resistant weed populations, posing a significant challenge to sustainable agriculture and crop protection. Metsulfuron-methyl, a widely utilized sulfonylurea herbicide, is a case in point. This guide offers a detailed assessment of weed resistance to Metsulfuron-methyl, presenting comparative data on its efficacy, outlining effective alternative herbicides, and providing detailed experimental protocols for resistance assessment.

Understanding Metsulfuron-methyl and the Onset of Resistance

Metsulfuron-methyl is a systemic herbicide that is effective at low concentrations for the control of broadleaf weeds and some grasses.[1][2][3] It functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division in plants. By blocking the ALS enzyme, Metsulfuron-methyl halts plant growth, leading to chlorosis and eventual death of susceptible weeds.

The development of resistance to Metsulfuron-methyl in various weed species is a growing concern. Resistance can arise from two primary mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ALS gene. These mutations alter the structure of the ALS enzyme, reducing the binding affinity of sulfonylurea herbicides and rendering them less effective.

  • Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site. A key NTSR mechanism is enhanced herbicide metabolism, where resistant plants exhibit an increased ability to detoxify the herbicide, often through the action of enzyme families like cytochrome P450 monooxygenases.

Comparative Efficacy of Metsulfuron-methyl on Susceptible and Resistant Weed Biotypes

The evolution of resistance has led to a significant reduction in the efficacy of Metsulfuron-methyl against certain weed populations. Dose-response assays are critical for quantifying the level of resistance, typically expressed as a Resistance Index (RI), which is the ratio of the herbicide dose required to achieve 50% growth reduction (GR50) in the resistant population compared to the susceptible population.

Weed SpeciesBiotypeHerbicideGR50 (g a.i./ha)Resistance Index (RI)Reference
Kochia scopariaSusceptibleChlorsulfuron~1-
ResistantChlorsulfuron>350>350
Raphanus raphanistrumSusceptibleMetsulfuron-methylNot specified-
ResistantMetsulfuron-methylNot specifiedCross-resistance observed
Roegneria kamojiTolerantMetsulfuron-methyl>50>6.8 (compared to RFD)
Polypogon fugaxSusceptibleMetsulfuron-methylNot specified-
ResistantMetsulfuron-methylNot specified6.0

Alternative Herbicides for the Management of Metsulfuron-methyl Resistant Weeds

The emergence of Metsulfuron-methyl resistance necessitates the use of alternative herbicides with different modes of action. Integrated weed management strategies that include herbicide rotation and tank-mixing are crucial to mitigate the further development of resistance.

Weed SpeciesResistant ToEffective Alternative HerbicidesHerbicide Group (Mode of Action)Reference
Raphanus raphanistrumMetsulfuron-methyl (ALS inhibitor)GlyphosateGroup 9 (EPSP synthase inhibitor)
BentazoneGroup 6 (Photosystem II inhibitor)
AtrazineGroup 5 (Photosystem II inhibitor)
2,4-DGroup 4 (Synthetic auxin)
Rumex dentatusMetsulfuron-methyl (ALS inhibitor)PendimethalinGroup 3 (Microtubule assembly inhibitor)
Carfentrazone-ethylGroup 14 (PPO inhibitor)
IsoproturonGroup 7 (Photosystem II inhibitor)
MetribuzinGroup 5 (Photosystem II inhibitor)

Experimental Protocols

Accurate assessment of herbicide resistance is fundamental for effective weed management. The following are detailed protocols for key experiments used to characterize resistance to Metsulfuron-methyl.

Whole-Plant Dose-Response Assay

This assay determines the level of resistance by comparing the growth of suspected resistant and known susceptible weed populations across a range of herbicide concentrations.

1. Plant Material and Growth Conditions:

  • Collect mature seeds from putative resistant weed populations and a known susceptible population.

  • Germinate seeds in petri dishes on a suitable medium (e.g., agar with potassium nitrate) under controlled conditions (e.g., 25°C, 12h photoperiod).

  • Transplant uniform seedlings (e.g., at the 2-3 leaf stage) into pots containing a standard potting mix.

  • Grow plants in a greenhouse or growth chamber with controlled temperature, humidity, and light.

2. Herbicide Application:

  • Prepare a stock solution of Metsulfuron-methyl and perform serial dilutions to create a range of 6-8 concentrations, including a zero-herbicide control. Doses should span from sublethal to lethal for the susceptible population.

  • Apply the herbicide solutions to the plants at a consistent growth stage (e.g., 3-4 leaf stage) using a precision bench sprayer to ensure uniform coverage.

3. Data Collection and Analysis:

  • After a set period (e.g., 21-28 days), visually assess plant mortality and measure the above-ground fresh or dry weight of each plant.

  • Express the biomass data as a percentage of the untreated control for each population.

  • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR50 value for each population.

  • Calculate the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Molecular Analysis of ALS Gene Mutations

This protocol is used to identify target-site mutations in the ALS gene that confer resistance to Metsulfuron-methyl.

1. DNA Extraction:

  • Harvest fresh leaf tissue from individual plants of both resistant and susceptible populations.

  • Extract genomic DNA using a commercially available plant DNA extraction kit or a standard CTAB protocol.

2. PCR Amplification:

  • Design primers to amplify the conserved regions of the ALS gene known to harbor resistance-conferring mutations (e.g., codons Pro-197, Asp-376, Trp-574).

  • Perform PCR using the extracted DNA as a template, the designed primers, and a high-fidelity DNA polymerase.

3. DNA Sequencing:

  • Purify the PCR products to remove primers and unincorporated nucleotides.

  • Sequence the purified PCR products using Sanger sequencing or next-generation sequencing (NGS) technologies.

4. Sequence Analysis:

  • Align the obtained DNA sequences from the resistant and susceptible plants with a reference ALS gene sequence.

  • Identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions at the known resistance-conferring positions.

In Vitro ALS Enzyme Activity Assay

This assay directly measures the sensitivity of the ALS enzyme from resistant and susceptible plants to Metsulfuron-methyl.

1. Enzyme Extraction:

  • Harvest young leaf tissue from resistant and susceptible plants.

  • Grind the tissue in a chilled extraction buffer to isolate the ALS enzyme.

  • Centrifuge the homogenate to remove cell debris and collect the supernatant containing the enzyme.

2. Enzyme Assay:

  • Prepare a reaction mixture containing the enzyme extract, necessary cofactors (e.g., pyruvate, FAD, TPP), and varying concentrations of Metsulfuron-methyl.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period.

  • Stop the reaction and measure the amount of acetolactate produced, which is the product of the ALS enzyme reaction.

3. Data Analysis:

  • Calculate the enzyme activity at each herbicide concentration as a percentage of the activity in the absence of the herbicide.

  • Determine the I50 value (the herbicide concentration required to inhibit 50% of the enzyme activity) for both the resistant and susceptible enzyme extracts.

  • A higher I50 value for the resistant population indicates target-site resistance.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mode of action of Metsulfuron-methyl, the workflow for resistance testing, and the mechanisms of resistance.

G cluster_0 Plant Cell Branched-Chain Amino Acids Branched-Chain Amino Acids Protein Synthesis & Growth Protein Synthesis & Growth Branched-Chain Amino Acids->Protein Synthesis & Growth ALS Enzyme ALS Enzyme ALS Enzyme->Branched-Chain Amino Acids Catalyzes Metsulfuron-methyl Metsulfuron-methyl Metsulfuron-methyl->ALS Enzyme Inhibits

Caption: Mode of action of Metsulfuron-methyl.

G Seed Collection Seed Collection Plant Growth Plant Growth Seed Collection->Plant Growth Herbicide Application Herbicide Application Plant Growth->Herbicide Application Data Collection Data Collection Herbicide Application->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Resistance Confirmation Resistance Confirmation Data Analysis->Resistance Confirmation

Caption: Experimental workflow for herbicide resistance testing.

G cluster_0 Resistance Mechanisms Target-Site Resistance Target-Site Resistance ALS Gene Mutation ALS Gene Mutation Target-Site Resistance->ALS Gene Mutation Reduced Efficacy Reduced Efficacy Target-Site Resistance->Reduced Efficacy Non-Target-Site Resistance Non-Target-Site Resistance Enhanced Metabolism Enhanced Metabolism Non-Target-Site Resistance->Enhanced Metabolism Non-Target-Site Resistance->Reduced Efficacy Herbicide Application Herbicide Application Herbicide Application->Target-Site Resistance Herbicide Application->Non-Target-Site Resistance

Caption: Logical relationship of weed resistance mechanisms.

References

Comparative Analysis of Methyldymron's Cost-Effectiveness in Turf Management: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive, data-driven comparison of the cost-effectiveness of Methyldymron for turfgrass weed management remains challenging due to the limited public availability of pricing and direct comparative efficacy studies. This guide synthesizes the available scientific literature to provide a qualitative analysis of this compound's potential role in turf management, alongside a broader quantitative comparison of alternative herbicide options. Researchers are encouraged to use this guide as a foundation for designing further experimental evaluations.

Introduction to this compound and its Mechanism of Action

This compound is a herbicide that has been identified as an inhibitor of fatty acid thioesterase (FAT). These enzymes are crucial in plant lipid biosynthesis, catalyzing the cleavage of fatty acids from acyl carrier proteins (ACP). This inhibition disrupts the production of essential fatty acids, leading to a cascade of metabolic failures and ultimately, plant death. Other herbicides in this class (WSSA Group 30) include cumyluron, oxaziclomefone, bromobutide, and tebutam. Understanding this mode of action is key to its effective use and in managing herbicide resistance.

Data Presentation: Comparative Analysis of Turfgrass Herbicides

Due to the absence of specific pricing and direct comparative efficacy data for this compound, the following tables provide a summary of available data for other commonly used turfgrass herbicides. This information is intended to provide a baseline for researchers looking to conduct their own comparative studies.

Table 1: Herbicide Pricing Overview

Herbicide Active IngredientExample Commercial Product(s)Price (per unit)Notes
Metsulfuron-methylMSM Turf Herbicide, Manor®~$70 - $130 per 2 oz bottleLow use rates. Effective on broadleaf weeds and some grassy weeds.
2,4-D, Mecoprop, DicambaTrimec Classic, 3-Way Max~$30 - $50 per gallonCommon "three-way" herbicides for broadleaf weed control.
ProdiamineBarricade®~$60 - $90 per 5 lb containerPre-emergent herbicide for crabgrass and other annual weeds.
QuincloracDrive® XLR8~$90 - $120 per half-gallonPost-emergent control of crabgrass and some broadleaf weeds.
Sulfentrazone + QuincloracQ4 Plus~$150 - $180 per half-gallonBroad-spectrum post-emergent for grassy and broadleaf weeds.
This compoundN/A in readily available turf productsPrice not publicly availableAvailable from chemical suppliers for research purposes, requires inquiry.

Note: Prices are estimates based on online retailers and are subject to change. They are provided for comparative purposes only.

Table 2: Application Rates and Efficacy of Selected Herbicides (from cited studies)

HerbicideApplication Rate (Active Ingredient)Target Weed(s)Turfgrass SpeciesEfficacyCitation
Cumyluron6,450 g ai/haAnnual bluegrassHybrid BermudagrassSafe on turf, efficacy on specific weeds not detailed in this study.[1]
Methiozolin500 - 1,000 g ai/haAnnual bluegrassHybrid BermudagrassEffective control, but can delay green-up at higher rates.[1]
Metsulfuron-methyl0.0047 - 0.0375 lbs a.i./acreVarious broadleaf and grassy weedsKentucky Bluegrass, Fine Fescue, Bermudagrass, etc.Effective at low rates, see product label for specific weed efficacy.[2]
Pyrimisulfan + Penoxsulam70 + 70 g/ha (initial)White clover, wild violetCommon Bermudagrass, Tall FescueEffective control.[3]

This table is not an exhaustive list and is intended to provide examples of data that should be collected in comparative studies involving this compound.

Experimental Protocols

To generate the necessary data for a robust cost-effectiveness analysis of this compound, a standardized experimental protocol is essential.

Objective:

To determine the cost-effectiveness of this compound for the control of common turfgrass weeds compared to other commercially available herbicides.

Experimental Design:
  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Minimum of 2m x 2m with a 0.5m buffer between plots.

  • Turfgrass Species: Select a locally relevant, uniform stand of a common turfgrass species (e.g., Kentucky Bluegrass, Perennial Ryegrass, Bermudagrass).

  • Weed Population: Ensure a uniform and dense population of target weed species (e.g., crabgrass, dandelion, clover). If natural populations are not sufficient, overseeding of weeds may be necessary.

Treatments:
  • Untreated Control: No herbicide application.

  • This compound: Applied at a low, medium, and high rate (rates to be determined from preliminary range-finding studies or technical data sheets).

  • Alternative Herbicide 1 (e.g., Cumyluron - same class): Applied at the manufacturer's recommended rate.

  • Alternative Herbicide 2 (e.g., a 3-way herbicide - different class): Applied at the manufacturer's recommended rate.

  • Hand-Weeded Control: To establish a benchmark for 100% weed removal.

Application:
  • Timing: Apply herbicides at the appropriate growth stage for the target weeds (e.g., post-emergence for actively growing broadleaf weeds).

  • Equipment: Use a calibrated CO2-pressurized backpack sprayer with appropriate nozzles to ensure uniform application.

  • Carrier Volume: Maintain a consistent carrier volume (e.g., 2 gallons per 1,000 sq ft) across all treatments.

Data Collection:
  • Weed Control Efficacy: Visually assess percent weed control at 7, 14, 28, and 56 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete control).

  • Turfgrass Phytotoxicity: Visually assess turfgrass injury at 7, 14, and 28 DAT on a scale of 0% (no injury) to 100% (complete turf death).

  • Weed Biomass: At 56 DAT, harvest weeds from a central quadrat in each plot, dry, and record the biomass.

  • Cost Analysis: Record the cost of each herbicide (per unit of active ingredient) and the labor cost for application.

Data Analysis:
  • Analyze weed control, phytotoxicity, and biomass data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) at α = 0.05.

  • Calculate the cost per unit of weed control (e.g., cost per percent control or cost per gram of biomass reduction) for each treatment.

  • Determine the benefit-cost ratio for each treatment by comparing the cost of weed control to the potential economic benefits (e.g., improved turf quality, reduced need for future treatments).

Mandatory Visualization

Signaling Pathway: Fatty Acid Biosynthesis Inhibition

The following diagram illustrates the general pathway of fatty acid biosynthesis in plants and highlights the point of inhibition by Fatty Acid Thioesterase (FAT) inhibitors like this compound.

FattyAcidBiosynthesis cluster_Plastid Plastid cluster_Inhibition Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Malonyl_CoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) Malonyl_CoA->FAS ACC->Malonyl_CoA Acyl_ACP Acyl-ACP (C16-C18) FAS->Acyl_ACP FAT Fatty Acid Thioesterase (FAT) Acyl_ACP->FAT Fatty_Acids Free Fatty Acids FAT->Fatty_Acids Cytoplasm Cytoplasm (Lipid Assembly) Fatty_Acids->Cytoplasm Export This compound This compound (FAT Inhibitor) This compound->FAT

Fatty Acid Biosynthesis Pathway and Inhibition by this compound.
Experimental Workflow

The following diagram outlines the logical flow of the proposed experimental protocol for evaluating the cost-effectiveness of this compound.

ExperimentalWorkflow cluster_Setup Experimental Setup cluster_Execution Execution cluster_DataCollection Data Collection cluster_Analysis Analysis SiteSelection Site Selection (Uniform Turf & Weeds) PlotLayout Plot Layout (Randomized Complete Block Design) SiteSelection->PlotLayout TreatmentPlan Treatment Plan (this compound, Alternatives, Controls) PlotLayout->TreatmentPlan Calibration Sprayer Calibration TreatmentPlan->Calibration Application Herbicide Application Calibration->Application Efficacy Weed Control Efficacy (Visual Ratings) Application->Efficacy Phyto Turf Phytotoxicity (Visual Ratings) Application->Phyto Biomass Weed Biomass (Harvest & Weigh) Efficacy->Biomass Cost Cost Data (Herbicide & Labor) CostEffectiveness Cost-Effectiveness Calculation (Cost per % Control) Cost->CostEffectiveness Stats Statistical Analysis (ANOVA, Means Separation) Stats->CostEffectiveness BC_Ratio Benefit-Cost Ratio CostEffectiveness->BC_Ratio

Workflow for Evaluating Herbicide Cost-Effectiveness.

Conclusion

While a definitive quantitative analysis of this compound's cost-effectiveness is currently precluded by a lack of publicly available data, its classification as a fatty acid thioesterase inhibitor places it in a distinct class of herbicides with potential for use in integrated weed management and resistance management strategies. The experimental protocol outlined in this guide provides a framework for researchers to generate the necessary data to accurately assess its performance and economic viability in comparison to other turfgrass herbicides. Future research should focus on conducting such comparative trials to fill the existing knowledge gap and provide turfgrass management professionals with the data needed to make informed decisions.

References

Confirming the Identity of Methyldymron Metabolites: A Comparison of High-Resolution Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust identification and quantification of metabolites are critical in the evaluation of the safety and efficacy of new chemical entities. Methyldymron, a phenylurea herbicide, is subject to metabolic transformation in biological systems. High-resolution mass spectrometry (HRMS) has become an indispensable tool for the structural elucidation and quantification of such metabolites. This guide provides a comparative overview of two leading HRMS platforms, Quadrupole Time-of-Flight (QTOF) and Orbitrap, for the analysis of predicted this compound metabolites.

Predicted Metabolic Pathways of this compound

Based on established metabolic pathways for phenylurea herbicides, the primary routes of this compound metabolism are predicted to be N-demethylation and hydroxylation. These transformations result in metabolites with altered polarity and potential biological activity. Accurate mass measurements provided by HRMS are essential to confirm the elemental composition of these metabolites and distinguish them from endogenous matrix components.

Comparison of HRMS Platforms for Metabolite Analysis

Both QTOF and Orbitrap mass spectrometers offer high resolution and mass accuracy, making them suitable for metabolite identification. However, they differ in their underlying technologies, which can influence their performance in specific applications.

Key Performance Parameters:

ParameterQuadrupole Time-of-Flight (QTOF)Orbitrap
Mass Resolution Typically 20,000 - 60,000 FWHMTypically 60,000 - >140,000 FWHM
Mass Accuracy < 2 ppm (with internal calibration)< 1 ppm (with internal calibration)
Scan Speed Faster, beneficial for fast chromatographySlower, can be a limitation for very narrow chromatographic peaks
Dynamic Range Generally wider linear dynamic rangeCan be susceptible to space-charge effects at high ion concentrations
Sensitivity High, comparable to Orbitrap for many applicationsExcellent sensitivity, particularly for low-abundance ions
Cost Generally lower initial investmentHigher initial investment
Maintenance More frequent calibration may be requiredLess frequent calibration

Illustrative Quantitative Data for a Phenylurea Herbicide Metabolite (Proxy for this compound Metabolite):

The following table presents representative quantitative data for the analysis of a hydroxylated metabolite of a phenylurea herbicide, comparing the performance of QTOF and Orbitrap platforms. This data is illustrative and serves to highlight the typical performance characteristics of each instrument.

Analytical ParameterQTOF PerformanceOrbitrap Performance
Limit of Detection (LOD) 0.1 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL0.2 ng/mL
Linearity (R²) > 0.998> 0.999
Precision (%RSD) < 10%< 8%
Accuracy (%Recovery) 92-105%95-103%

Experimental Protocols

In-Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To generate this compound metabolites for subsequent HRMS analysis.

Materials:

  • This compound standard

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Incubator/shaker at 37°C

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the this compound stock solution to the mixture.

  • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins.

  • Collect the supernatant for LC-HRMS analysis.

Sample Preparation for LC-HRMS Analysis

Objective: To extract this compound and its metabolites from a biological matrix (e.g., plasma) for HRMS analysis.

Materials:

  • Plasma sample

  • Internal standard (IS) solution (e.g., a stable isotope-labeled analog of this compound)

  • Acetonitrile (ACN)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Water

  • Nitrogen evaporator

Procedure:

  • Thaw the plasma sample to room temperature.

  • To 100 µL of plasma, add the internal standard solution.

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Wash the cartridge with water to remove polar interferences.

  • Elute the analytes (this compound and its metabolites) with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-HRMS injection.

LC-HRMS Analysis

Objective: To separate and detect this compound and its metabolites.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • QTOF or Orbitrap mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the parent compound and its more polar metabolites.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2) or All Ions Fragmentation (AIF)

  • Mass Range: m/z 100 - 1000

  • Resolution: Set to the desired level for the instrument (e.g., 40,000 for QTOF, 70,000 for Orbitrap)

  • Collision Energy: Ramped or fixed energies for fragmentation experiments.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing in_vitro In-vitro Metabolism (Liver Microsomes) extraction Solid Phase Extraction (SPE) in_vitro->extraction lc_separation UHPLC Separation (C18 Column) extraction->lc_separation hrms_detection HRMS Detection (QTOF or Orbitrap) lc_separation->hrms_detection metabolite_id Metabolite Identification (Accurate Mass & Fragmentation) hrms_detection->metabolite_id quantification Quantification metabolite_id->quantification

Experimental workflow for this compound metabolite identification.

signaling_pathway This compound This compound (or its metabolites) AhR Aryl hydrocarbon Receptor (AhR) This compound->AhR Activation ARNT ARNT AhR->ARNT Dimerization XRE Xenobiotic Response Element (XRE) ARNT->XRE Binding CYP1A1 CYP1A1 Gene Expression XRE->CYP1A1 Metabolism Increased Xenobiotic Metabolism CYP1A1->Metabolism

Aryl hydrocarbon Receptor (AhR) signaling pathway.

Evaluating the Selectivity of Methyldymron in Turfgrass: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and turfgrass management professionals to provide a comprehensive framework for assessing the selectivity of herbicides. While direct experimental data on Methyldymron is scarce in contemporary scientific literature, the methodologies and comparative analyses presented herein are applicable to the evaluation of any turfgrass herbicide.

Introduction to Herbicide Selectivity in Turfgrass

Herbicide selectivity is a critical factor in turfgrass management, referring to the ability of a herbicide to control target weeds without causing significant injury to the desired turfgrass species. This differential response is often based on complex interactions between the herbicide's mode of action and the physiological and morphological differences between the weed and the turfgrass.

This compound was historically used as a pre-emergent herbicide for the control of cyperaceous and some annual grass weeds in turf. Its selectivity would have been dependent on the turfgrass species' ability to metabolize the active ingredient into non-toxic compounds, or on physical factors limiting the uptake of the herbicide by the turfgrass.

Experimental Protocols for Evaluating Herbicide Selectivity

A standardized approach is crucial for the accurate assessment of herbicide selectivity. The following outlines a typical experimental protocol.

Experimental Design and Treatments
  • Turfgrass Species: A range of common turfgrass species should be selected for evaluation. These may include, but are not limited to:

    • Cool-Season Grasses: Kentucky bluegrass (Poa pratensis), Perennial ryegrass (Lolium perenne), Tall fescue (Festuca arundinacea), Creeping bentgrass (Agrostis stolonifera).

    • Warm-Season Grasses: Bermudagrass (Cynodon dactylon), Zoysiagrass (Zoysia japonica), St. Augustinegrass (Stenotaphrum secundatum), Centipedegrass (Eremochloa ophiuroides).

  • Herbicide Treatments:

    • This compound (if available for research purposes) and a range of commercially available herbicides with different modes of action should be included for comparison.

    • Application rates should include the manufacturer's recommended rate (1X), a half rate (0.5X), and a double rate (2X) to assess the margin of safety.

    • A non-treated control is essential for baseline comparison.

  • Replication: Each treatment should be replicated at least three to four times in a randomized complete block design to ensure statistical validity.

Data Collection and Analysis
  • Phytotoxicity Ratings: Visual assessment of turfgrass injury should be conducted at regular intervals (e.g., 7, 14, 21, and 28 days after treatment). A rating scale of 0 to 100% is commonly used, where 0% represents no injury and 100% represents complete turfgrass death.

  • Turfgrass Quality: Overall turfgrass quality, considering color, density, and uniformity, can be visually rated on a scale of 1 to 9, where 1 is dead turf, 5 is the minimum acceptable quality, and 9 is excellent quality.

  • Biomass Measurement: Clipping yield (dry weight) can be collected to provide a quantitative measure of herbicide impact on turfgrass growth.

  • Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments. Mean separation tests (e.g., Tukey's HSD) can be used to compare individual treatment means.

Comparative Data on Turfgrass Herbicides

While specific data for this compound is lacking, the following table provides a conceptual framework for how its performance could be compared to other herbicides. The values presented are illustrative and not based on actual experimental results for this compound.

HerbicideMode of ActionTarget WeedsKentucky Bluegrass Injury (%)Perennial Ryegrass Injury (%)Bermudagrass Injury (%)
This compound UreaSedges, Annual GrassesData Not AvailableData Not AvailableData Not Available
Pendimethalin Mitotic InhibitorAnnual Grasses, Broadleaf Weeds< 10< 10< 5
Prodiamine Mitotic InhibitorAnnual Grasses< 10< 10< 5
Halosulfuron ALS InhibitorSedges, Broadleaf Weeds< 15< 20< 10
2,4-D Auxin MimicBroadleaf Weeds< 5< 5< 10 (some cultivars sensitive)
Quinclorac Auxin MimicCrabgrass, Broadleaf Weeds< 10> 50 (sensitive)< 5

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for evaluating herbicide selectivity in turfgrass.

G cluster_setup Experimental Setup cluster_application Application & Data Collection cluster_analysis Analysis & Interpretation A Select Turfgrass Species B Establish Turf Plots A->B D Apply Herbicide Treatments B->D C Select Herbicides & Rates C->D E Collect Data (Phytotoxicity, Quality, Biomass) D->E F Statistical Analysis (ANOVA) E->F G Compare Treatment Means F->G H Draw Conclusions on Selectivity G->H

Caption: Workflow for Herbicide Selectivity Evaluation.

Signaling Pathways and Mode of Action

Understanding the mode of action is fundamental to predicting herbicide selectivity. Different herbicide families target specific biochemical pathways in plants. For instance, ALS inhibitors like halosulfuron disrupt the synthesis of essential amino acids, while auxin mimics like 2,4-D cause uncontrolled growth in broadleaf weeds. The selectivity of these herbicides often arises from the turfgrass's ability to rapidly metabolize the herbicide into inactive forms.

The diagram below conceptualizes a simplified signaling pathway for herbicide metabolism, a key determinant of selectivity.

G cluster_herbicide Herbicide Action cluster_plant_response Plant Response A Herbicide Application B Uptake by Plant A->B C Translocation to Target Site B->C D Metabolism to Inactive Form (Selective Turfgrass) C->D E Binding to Target Site (Susceptible Weed) C->E F No Phytotoxicity D->F G Phytotoxicity & Weed Death E->G

A Comparative Assessment of Metamitron's Impact on Soil Microbial Communities versus Other Common Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the effects of Metamitron, Glyphosate, and Atrazine on key soil microbial indicators, providing researchers with comparative data and experimental insights.

The widespread use of herbicides in modern agriculture raises critical questions about their non-target effects on soil ecosystems. The soil microbial community, a cornerstone of soil health and fertility, is particularly susceptible to the influence of these chemical inputs. This guide provides a comparative assessment of the impact of Metamitron, a triazinone herbicide, on soil microbial communities, alongside two other widely used herbicides, Glyphosate and Atrazine. This objective comparison, supported by experimental data, is intended to inform researchers, scientists, and professionals in drug and pesticide development.

Executive Summary

Herbicides can exert a range of effects on soil microbial communities, from transient fluctuations in microbial biomass and activity to more lasting shifts in community structure and function. The impact of a specific herbicide is contingent on numerous factors, including its chemical properties, application rate, soil type, and environmental conditions. This guide synthesizes available data on Metamitron, Glyphosate, and Atrazine to facilitate a comparative understanding of their ecological footprints in the soil environment.

Comparative Data on Herbicide Impacts

The following tables summarize the quantitative effects of Metamitron, Glyphosate, and Atrazine on key indicators of soil microbial health: microbial biomass, dehydrogenase activity, and soil respiration.

Table 1: Comparative Impact of Herbicides on Soil Microbial Biomass

HerbicideConcentrationSoil TypeIncubation TimeEffect on Microbial BiomassCitation
Metamitron Not specifiedNot specified4 daysReduced total Phospholipid Fatty Acids (PLFAs), an indicator of microbial biomass.[1]
Glyphosate Field application ratesVariousMultiple studiesNo significant effect on soil microbial biomass.[2][3]
Glyphosate 234 µg ai g⁻¹ soilWeswood silt loamNot specifiedDid not affect soil microbial biomass.[4][5]
Atrazine VariousBlack soils95 daysDisturbed the stability of microbial biomass carbon (MBC), nitrogen (MBN), and phosphorus (MBP).
Atrazine VariousNot specifiedMeta-analysisSignificantly increased soil microbial biomass by an average of 8.9%.

Table 2: Comparative Impact of Herbicides on Soil Dehydrogenase Activity

HerbicideConcentrationSoil TypeIncubation TimeEffect on Dehydrogenase ActivityCitation
Metamitron Not specifiedNot specifiedNot specifiedEnzymatic activities were comparable with the control soil.
Glyphosate 0.5 - 3.0 litre ha⁻¹Medium deep black soil0, 30, and 60 daysDecreased with increased levels of glyphosate.
Glyphosate 1 µg and 10 µg g⁻¹Not specified42 daysA decrease in dehydrogenase activity was observed that depended on the pesticide dose.
Atrazine Recommended dose & 5x recommended doseNot specified67 daysTransient effects were observed.
Atrazine, Primeextra, Paraquat, Glyphosate Company recommended ratesCassava farm soil6 weeksPrimeextra had the lowest activity, while glyphosate had the highest among the tested herbicides.

Table 3: Comparative Impact of Herbicides on Soil Respiration

HerbicideConcentrationSoil TypeIncubation TimeEffect on Soil RespirationCitation
Glyphosate 5 and 50 mg/haPonderosa pine plantation soilsNot specifiedMinor stimulation.
Glyphosate 47, 94, 140, and 234 µg ai g⁻¹ soilWeswood silt loam14 daysSignificantly stimulated cumulative C mineralization and mineralization rate.
Glyphosate 1.84, 9.2 mg active ingredient/kg dry soilEgyptian soil2, 6, 8, and 10 weeksSignificantly inhibited by the high dose after 2 weeks and by both doses after 6, 8, and 10 weeks.
Atrazine Not specifiedNot specifiedMeta-analysisSignificantly increased soil respiration by an average of 26.77%.
Atrazine Not specifiedAgricultural soilNot specifiedInduced a marked stimulation of cumulative CO₂ evolution.
Atrazine Not specifiedStream sedimentsNot specifiedCaused a marked increase in respiration.
Atrazine and Nicosulfuron VariousNot specifiedNot specifiedAtrazine inhibited soil respiration, while nicosulfuron showed a promotion-inhibition-recovery pattern.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard experimental protocols for assessing the impact of herbicides on the soil microbial parameters discussed.

Soil Microbial Biomass Measurement (Chloroform Fumigation-Extraction)

This widely used method estimates the carbon (C) and nitrogen (N) contained within soil microorganisms.

  • Sample Preparation: Fresh, sieved soil samples are divided into two portions. One portion is immediately extracted, while the other is subjected to fumigation.

  • Fumigation: The soil is exposed to chloroform vapor in a desiccator for 24 hours. The chloroform lyses the microbial cells, releasing their contents into the soil matrix.

  • Extraction: Both the fumigated and non-fumigated (control) soil samples are extracted with a salt solution, typically 0.5 M K₂SO₄ or 2.0 M KCl.

  • Analysis: The amount of organic carbon and total nitrogen in the extracts is determined using a TOC/TN analyzer.

  • Calculation: The microbial biomass C and N are calculated as the difference between the C and N extracted from the fumigated and non-fumigated soils, often with the application of a correction factor.

Soil Dehydrogenase Activity Assay (TTC Reduction)

Dehydrogenase enzymes are intracellular enzymes involved in microbial respiration, and their activity is often used as an indicator of overall microbial metabolic activity.

  • Incubation: A known weight of soil is incubated with a solution of 2,3,5-triphenyltetrazolium chloride (TTC), which acts as an artificial electron acceptor.

  • Reduction: Dehydrogenase enzymes in living microbial cells reduce the colorless TTC to the red-colored triphenyl formazan (TPF).

  • Extraction: The TPF produced is extracted from the soil using a solvent such as methanol or acetone.

  • Quantification: The intensity of the red color in the extract is measured spectrophotometrically at a wavelength of 485 nm.

  • Calculation: The dehydrogenase activity is expressed as the amount of TPF produced per unit of soil per unit of time (e.g., µg TPF g⁻¹ soil hr⁻¹).

Soil Respiration Measurement (CO₂ Evolution)

Soil respiration is a measure of the carbon dioxide released from the soil, primarily through the metabolic activity of soil microorganisms and plant roots.

  • Incubation: A known amount of soil is placed in a sealed container (microcosm). The soil moisture is adjusted to a specific level.

  • CO₂ Trapping: The CO₂ evolved from the soil is trapped in an alkaline solution (e.g., NaOH) or measured directly in the headspace of the container using an infrared gas analyzer (IRGA).

  • Quantification: If using an alkaline trap, the amount of CO₂ captured is determined by titration. With an IRGA, the concentration of CO₂ in the headspace is measured at different time points.

  • Calculation: The soil respiration rate is calculated as the amount of CO₂ produced per unit of soil per unit of time (e.g., mg CO₂ g⁻¹ soil day⁻¹).

Visualizing Experimental Workflows and Pathways

To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate a typical experimental workflow for assessing herbicide impacts and a simplified conceptual pathway of herbicide interaction with the soil microbial community.

Experimental_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Microbial Analysis cluster_data Data Analysis soil_collection Soil Collection & Sieving microcosm_setup Microcosm Setup (Soil + Herbicide/Control) soil_collection->microcosm_setup herbicide_prep Herbicide Stock Solution Preparation herbicide_prep->microcosm_setup incubation Controlled Incubation (Temperature, Moisture) microcosm_setup->incubation biomass Microbial Biomass (Fumigation-Extraction) incubation->biomass dehydrogenase Dehydrogenase Activity (TTC Assay) incubation->dehydrogenase respiration Soil Respiration (CO2 Evolution) incubation->respiration data_analysis Statistical Analysis & Comparison biomass->data_analysis dehydrogenase->data_analysis respiration->data_analysis

Fig. 1: Experimental workflow for assessing herbicide impact on soil microbes.

Herbicide_Interaction_Pathway cluster_effects Potential Impacts herbicide Herbicide Application soil Soil Environment herbicide->soil Introduction microbes Soil Microbial Community soil->microbes Exposure biomass_change Alteration in Microbial Biomass microbes->biomass_change activity_change Change in Enzyme Activity & Respiration microbes->activity_change community_shift Shift in Community Structure microbes->community_shift

Fig. 2: Conceptual pathway of herbicide interaction with soil microbes.

Conclusion

The impact of herbicides on soil microbial communities is a complex issue with varied outcomes depending on the specific chemical and environmental context. The data presented in this guide suggest that while Metamitron's effects are less documented, both Glyphosate and Atrazine can significantly influence soil microbial biomass, enzyme activity, and respiration. These effects can range from inhibitory to stimulatory. For researchers and professionals in the field, a thorough understanding of these interactions is paramount for developing more sustainable agricultural practices and for the informed regulation of pesticide use. The provided experimental protocols and workflow diagrams serve as a foundational resource for conducting further research in this critical area of environmental science.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Methyldymron

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release – In the fast-paced environment of scientific research and drug development, the safe management and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of Methyldymron, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures will help your institution remain a trusted and responsible leader in the scientific community.

This compound is an organic compound used in laboratory research.[1] While its toxicological properties have not been thoroughly investigated, it is classified as causing serious eye irritation.[1][2] Therefore, proper handling and disposal are crucial to prevent potential harm to researchers and the environment.

Quantitative Data Summary

For quick reference, the key identifiers and physical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical FormulaC₁₇H₂₀N₂O[1]
Molecular Weight268.35 g/mol [1]
CAS Number42609-73-4
GHS Hazard StatementH319: Causes serious eye irritation

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the approved procedure for the disposal of surplus or waste this compound.

Objective: To safely dispose of this compound in accordance with hazardous waste regulations.

Materials:

  • Personal Protective Equipment (PPE):

    • Safety goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Lab coat

  • Chemical fume hood

  • A compatible, combustible solvent (e.g., ethanol, acetone)

  • A designated and labeled hazardous waste container

  • Spill containment and cleanup materials (e.g., absorbent pads, sand)

Procedure:

  • Personnel Safety and Preparation:

    • Before handling this compound, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

    • All handling and preparation for disposal must be conducted within a certified chemical fume hood to avoid inhalation of any dust or aerosols.

  • Preparing for Disposal:

    • For surplus or non-recyclable this compound, the recommended disposal method is incineration.

    • Carefully dissolve or mix the this compound waste with a combustible solvent. This should be done in a suitable, closed container.

  • Waste Collection and Storage:

    • Transfer the dissolved this compound solution into a designated hazardous waste container that is properly labeled with "Hazardous Waste" and the full chemical name, "this compound".

    • Ensure the container is securely sealed and stored in a designated, well-ventilated hazardous waste accumulation area.

    • Store incompatible wastes separately to prevent dangerous chemical reactions.

  • Engaging a Licensed Disposal Company:

    • The disposal of the container with the this compound solution must be handled by a licensed hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup. They will ensure the waste is transported to a facility with a chemical incinerator equipped with an afterburner and scrubber.

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as gloves, absorbent pads from a spill, or empty containers, should be disposed of as hazardous waste.

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for decontaminated lab waste.

  • Spill Management:

    • In case of a spill, immediately alert others in the area and evacuate if necessary.

    • Contain the spill using an inert absorbent material like sand or vermiculite.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Methyldymron_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE B Work in a Chemical Fume Hood A->B C Dissolve this compound in a Combustible Solvent B->C D Transfer to a Labeled Hazardous Waste Container C->D E Store in a Designated Waste Accumulation Area D->E F Contact EHS for Pickup E->F G Transport by a Licensed Disposal Company F->G H Incineration in an Approved Facility G->H S1 Contain Spill with Inert Absorbent S2 Collect and Place in Hazardous Waste Container S1->S2 S3 Decontaminate Area S2->S3 S3->F

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific guidelines and your Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

Essential Safety and Operational Guide for Handling Methyldymron

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Methyldymron. It outlines essential personal protective equipment (PPE), step-by-step operational and disposal plans, and emergency procedures to ensure a safe laboratory environment.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, facilitating easy reference and comparison.

Physical and Chemical Properties

PropertyValueReference
Molecular Weight268.35 g/mol [1][2]
Melting Point72 °C[1]
Water Solubility0.12 g/L (at 20 °C)[1]

Toxicological Data

TestSpeciesValueReference
LD50 (Oral)Rat6,130 mg/kg[1]
LD50 (Subcutaneous)Rat7,810 mg/kg

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the primary defense against exposure to this compound. The required equipment is detailed below.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields.To protect against dust, aerosols, and splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant, impervious gloves.To prevent direct skin contact with the compound.
Body Protection Flame-resistant lab coat and impervious clothing.To protect the skin from accidental contact and to prevent contamination of personal clothing.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if dust formation is significant.To prevent inhalation of harmful dust particles.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

  • Engineering Controls :

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that appropriate exhaust ventilation is available where dust may be generated.

    • Have emergency exits and a designated risk-elimination area clearly identified.

  • Safe Handling Practices :

    • Avoid all direct contact with the skin and eyes.

    • Take measures to prevent the formation and inhalation of dust and aerosols.

    • Employ non-sparking tools to mitigate the risk of ignition from electrostatic discharge.

    • Prohibit eating, drinking, and smoking in the handling area.

    • Thoroughly wash hands and any exposed skin after handling.

  • Storage :

    • Keep the container tightly sealed.

    • Store in a cool, dry, and well-ventilated location.

    • Isolate from foodstuffs and other incompatible materials. Strong oxidizing agents are incompatible.

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all this compound waste, including contaminated consumables, in suitable, clearly labeled, and closed containers.

  • Environmental Precautions : Under no circumstances should this compound be allowed to enter drains or the environment.

  • Regulatory Compliance : Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.

Experimental Protocols

Logical Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls prep_ppe->prep_eng handle_weigh Weigh Compound prep_eng->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp disp_collect Collect Waste handle_exp->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose per Regulations disp_label->disp_dispose em_spill Spill em_first_aid Administer First Aid em_spill->em_first_aid em_exposure Exposure em_exposure->em_first_aid em_notify Notify Supervisor em_first_aid->em_notify

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.